molecular formula C13H18BNO4 B1451320 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid CAS No. 957062-70-3

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Cat. No.: B1451320
CAS No.: 957062-70-3
M. Wt: 263.1 g/mol
InChI Key: YSXTWFABWWVVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a specialized chemical building block of high value in medicinal chemistry and organic synthesis . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where the boronic acid group serves as a key handle for the formation of carbon-carbon bonds to create complex biaryl structures . This capability is fundamental in constructing diverse compound libraries for screening in drug discovery programs. The compound's structure integrates two pharmacologically relevant motifs: the boronic acid, which can act as a bioisostere for a carboxylic acid and impart unique physicochemical properties, and the trans-4-hydroxycyclohexylcarbamoyl group, which can enhance metabolic stability and influence the molecule's overall selectivity and pharmacokinetic profile . In drug discovery, boronic acids are privileged structures known to interact with various biological targets; they function as Lewis acids and can form reversible complexes with nucleophilic residues in enzyme active sites, such as serine in proteases . This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . Consequently, this compound is a valuable intermediate for researchers designing and synthesizing novel potential therapeutic agents, including enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXTWFABWWVVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674314
Record name {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-70-3
Record name {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this unique molecule. This document synthesizes available data to offer field-proven insights into its characteristics and potential uses.

Introduction

This compound is a derivative of phenylboronic acid, a class of compounds that has garnered significant attention in medicinal chemistry and materials science. The core structure features a phenylboronic acid moiety linked to a trans-4-hydroxycyclohexyl group via an amide bond. This unique combination of a boronic acid, a carbamoyl linker, and a substituted cyclohexyl ring suggests a range of potential applications, particularly in the realm of targeted therapeutics and diagnostics.

The boronic acid functional group is a key feature, known for its ability to form reversible covalent bonds with diols. This property is central to the biological activity of many boronic acid-containing drugs, allowing them to interact with sugars, glycoproteins, and the active sites of certain enzymes. The trans-4-hydroxycyclohexylcarbamoyl substituent introduces elements of hydrophilicity and specific stereochemistry that can influence the molecule's solubility, stability, and binding affinity to biological targets.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural components and data on related compounds.

PropertyValue/InformationSource/Basis
CAS Number 957062-70-3[1]
Chemical Formula C13H18BNO4[1]
IUPAC Name This compound[1]
Synonyms trans-4-Hydroxycyclohexyl 4-boronobenzamide; (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid[1]
Molecular Weight 263.1 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility may be limited but potentially enhanced by the hydroxyl and boronic acid groups.Inferred from general properties of phenylboronic acids.[2]
Stability Boronic acids can be susceptible to oxidation and dehydration. Storage in a cool, dry, and inert atmosphere is recommended.General knowledge of boronic acid chemistry.

Expert Insight: The presence of the hydroxyl group and the amide linkage is expected to increase the polarity of the molecule compared to unsubstituted phenylboronic acid, which should have a positive impact on its aqueous solubility, a crucial factor for biological applications.

Synthesis and Manufacturing

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Synthesis Pathway cluster_2 Final Product A 4-Bromobenzoic acid C Protection of carboxylic acid A->C e.g., Esterification B trans-4-Aminocyclohexanol F Amide coupling B->F D Borylation (e.g., Miyaura borylation) C->D e.g., Pd catalyst, bis(pinacolato)diboron E Deprotection D->E e.g., Hydrolysis E->F e.g., DCC, HOBt G This compound F->G

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Protection of 4-Bromobenzoic Acid: 4-Bromobenzoic acid is first protected, for example, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux. This prevents the carboxylic acid from interfering with the subsequent borylation step.

  • Miyaura Borylation: The protected 4-bromobenzoic acid derivative is then subjected to a Miyaura borylation reaction. This typically involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane. This step introduces the boronic ester group.

  • Deprotection: The protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis using a base like sodium hydroxide, followed by acidification.

  • Amide Coupling: The resulting 4-boronobenzoic acid is then coupled with trans-4-aminocyclohexanol. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) can be used to facilitate the formation of the amide bond.

  • Purification: The final product is purified using techniques like column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Choices: The choice of a protection strategy for the carboxylic acid is crucial to prevent side reactions. The Miyaura borylation is a well-established and high-yielding method for introducing boronic acid functionalities onto aromatic rings. The selection of coupling reagents for the final amide bond formation is critical for achieving a high yield and purity of the final product.

Biological Properties and Potential Applications

The biological properties of this compound are largely predicted by the behavior of the phenylboronic acid moiety. This functional group is known to interact with various biological targets, suggesting several potential therapeutic applications for this molecule.

Mechanism of Action: Targeting Diol-Containing Molecules

The primary mechanism of action for many phenylboronic acids in a biological context is their ability to form reversible covalent bonds with 1,2- or 1,3-diols. This allows them to target a variety of biomolecules, including:

  • Sialic Acids on Cancer Cells: Many cancer cells overexpress sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acids, making them promising candidates for targeted cancer therapy and diagnosis.[3]

  • Enzyme Active Sites: Certain enzymes, particularly serine proteases, have diol-containing residues in their active sites. Boronic acids can act as inhibitors of these enzymes.[4]

Potential as an Enzyme Inhibitor

Given the established role of boronic acids as enzyme inhibitors, this compound could potentially inhibit enzymes such as:

  • Proteasomes: Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in cancer therapy.

  • Serine Proteases: Many serine proteases are involved in disease pathways, and boronic acid-based inhibitors have been developed against them.

  • Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, which are important targets in cancer treatment.[4]

Expert Insight: The trans-4-hydroxycyclohexylcarbamoyl portion of the molecule could play a significant role in directing the molecule to specific enzyme active sites, potentially leading to enhanced selectivity and potency compared to simpler phenylboronic acid derivatives.

Applications in Drug Delivery

The phenylboronic acid moiety can also be exploited in drug delivery systems. Its ability to bind to diols is pH-sensitive, which can be used to create drug carriers that release their payload in the acidic microenvironment of tumors.

Conclusion

This compound is a molecule with significant potential in the fields of drug discovery and materials science. While specific experimental data is limited, its structural features suggest a range of interesting physicochemical and biological properties. The presence of the phenylboronic acid group makes it a candidate for development as a targeted therapeutic, particularly as an enzyme inhibitor in oncology. The trans-4-hydroxycyclohexylcarbamoyl substituent provides a handle for modulating its solubility, stability, and binding characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry, transitioning from versatile synthetic intermediates to key pharmacophores in their own right.[1][2] Their unique ability to form reversible covalent bonds with diols, coupled with their generally low toxicity, has made them attractive for targeting enzymes and proteins that are otherwise difficult to inhibit.[3] The target molecule of this guide, 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, is a bifunctional molecule of significant interest. It incorporates the phenylboronic acid moiety, crucial for interactions with biological targets, and a trans-4-hydroxycyclohexylamide group. The specific trans stereochemistry of the cyclohexyl ring is not arbitrary; it imparts a rigid, well-defined three-dimensional geometry that is often critical for optimal binding to a target protein's active site, thereby enhancing potency and selectivity.[4][5] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: Amide Bond Formation

The synthesis of this compound is achieved through the formation of an amide bond between 4-carboxyphenylboronic acid and trans-4-aminocyclohexanol. While the formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[6] Several modern coupling reagents have been developed to facilitate this transformation efficiently and under mild conditions. This guide will focus on a widely used and reliable method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

The Rationale Behind Reagent Selection
  • 4-Carboxyphenylboronic Acid: This starting material provides the core phenylboronic acid structure. It is a commercially available, crystalline solid that is relatively stable, though care should be taken to avoid prolonged exposure to heat and moisture.[7][8]

  • trans-4-Aminocyclohexanol: This reagent introduces the hydroxycyclohexylamide portion of the target molecule. The trans isomer is specifically chosen to provide a defined stereochemical and conformational profile to the final molecule, which is often a critical determinant of biological activity in drug design.[9][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is highly effective for activating carboxylic acids. A key advantage of using EDC is that the urea byproduct formed during the reaction is also water-soluble, simplifying its removal during the aqueous workup.[9]

  • HOBt (1-Hydroxybenzotriazole): HOBt is an essential additive in carbodiimide-mediated couplings. It reacts with the highly reactive O-acylisourea intermediate to form an activated HOBt-ester. This intermediate is more stable, less prone to side reactions, and, crucially, minimizes the risk of racemization if chiral centers are present.[6][9]

  • Solvent (Anhydrous DMF): Dimethylformamide is an excellent polar aprotic solvent for this reaction, as it can dissolve the starting materials and reagents, facilitating a homogeneous reaction mixture. It is crucial to use an anhydrous grade of DMF to prevent the hydrolysis of the activated intermediates.

Reaction Mechanism: EDC/HOBt-Mediated Amide Coupling

The mechanism of the EDC/HOBt-mediated amide coupling proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (4-carboxyphenylboronic acid) attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.

  • Formation of the HOBt-Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester. This step is critical for preventing side reactions and potential racemization.

  • Nucleophilic Attack by the Amine: The amine (trans-4-aminocyclohexanol) then attacks the carbonyl carbon of the HOBt-ester.

  • Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and regenerates HOBt.

Below is a Graphviz diagram illustrating this reaction pathway.

reaction_mechanism CarboxylicAcid 4-Carboxyphenylboronic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt Amine trans-4-Aminocyclohexanol Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt - EDC-Urea HOBtEster->Tetrahedral + Amine Product Target Amide Tetrahedral->Product - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol

This protocol is a self-validating system designed for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (mmol)EquivalentsAmount
4-Carboxyphenylboronic acid14047-29-1165.94 g/mol 10.01.01.66 g
trans-4-Aminocyclohexanol27489-62-9115.18 g/mol 11.01.11.27 g
EDC·HCl25952-53-8191.70 g/mol 12.01.22.30 g
HOBt (anhydrous)2592-95-2135.13 g/mol 12.01.21.62 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-2---50 mL
Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 25.02.54.3 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol, 1.0 equiv.), trans-4-aminocyclohexanol (1.27 g, 11.0 mmol, 1.1 equiv.), and HOBt (1.62 g, 12.0 mmol, 1.2 equiv.).

  • Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Addition of EDC: Once the solution has reached 0 °C, add EDC·HCl (2.30 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Addition of Base: Slowly add diisopropylethylamine (DIPEA) (4.3 mL, 25.0 mmol, 2.5 equiv.) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-carboxyphenylboronic acid) is consumed.

Workup and Purification
  • Quenching: Upon completion, pour the reaction mixture into 200 mL of cold water with stirring.

  • Precipitation and Filtration: A white precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual DMF and other organic-soluble impurities.

  • Drying: Dry the crude product under high vacuum to a constant weight.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture. Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by vacuum filtration and dry under high vacuum.

The workflow for the synthesis and purification is depicted in the following diagram:

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine Reactants in DMF B 2. Cool to 0 °C A->B C 3. Add EDC & DIPEA B->C D 4. Stir at RT for 12-18h C->D E 5. Quench with Water D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Water & Ether F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize (Optional) H->I J Characterization I->J Pure Product

Caption: Experimental workflow for the synthesis and purification.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data
  • Appearance: A white to off-white solid.

  • Molecular Formula: C₁₃H₁₈BNO₄

  • Molecular Weight: 263.10 g/mol

  • Melting Point: Expected to be above 200 °C (decomposes).

  • Solubility: Soluble in methanol, DMSO, and hot ethanol; sparingly soluble in water.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the cyclohexyl protons.

    • Aromatic Protons: Two doublets in the range of δ 7.8-8.0 ppm, corresponding to the protons on the phenyl ring.

    • Amide Proton (NH): A broad singlet or doublet around δ 8.2-8.5 ppm.

    • Cyclohexyl Protons (CH-N and CH-OH): Two broad multiplets around δ 3.6-3.8 ppm and δ 3.4-3.6 ppm.

    • Cyclohexyl Protons (CH₂): A series of multiplets between δ 1.2-2.0 ppm.

    • Hydroxyl Proton (OH): A broad singlet that may be exchangeable with D₂O.

    • Boronic Acid Protons (B(OH)₂): A broad singlet, often around δ 8.0-8.3 ppm, which is also exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal around δ 166-168 ppm.

    • Aromatic Carbons: Signals in the range of δ 127-138 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved.

    • Cyclohexyl Carbons: Signals for the CH-N and CH-OH carbons around δ 48-70 ppm, and signals for the other CH₂ carbons of the ring between δ 30-35 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z 264.1

    • Expected [M-H]⁻: m/z 262.1

Safety and Handling

  • 4-Carboxyphenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • trans-4-Aminocyclohexanol: Causes severe skin burns and eye damage.[1]

  • EDC·HCl: Causes skin irritation and serious eye damage. May cause respiratory irritation.[2][13]

  • HOBt: Flammable solid. Risk of explosion if heated under confinement or by shock, friction, or fire.

  • HATU: Flammable solid. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

Always consult the Safety Data Sheet (SDS) for each reagent before use. [1][2][11][12][13] Handle all chemicals in a fume hood and wear appropriate PPE.

References

Chemical structure of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it outlines key analytical techniques for its characterization, discusses its potential applications grounded in the unique properties of the phenylboronic acid motif, and provides essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound.

Introduction and Scientific Context

Phenylboronic acids (PBAs) and their derivatives have emerged as a privileged structural motif in modern chemistry.[1] Their utility is rooted in their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The compound this compound integrates this versatile boronic acid functionality with a trans-cyclohexanol amide moiety. This specific combination of a rigid phenylboronic acid group and a stereochemically defined cyclohexanol ring suggests potential for highly specific molecular recognition and binding events, particularly with biological macromolecules.

The presence of the boronic acid group on the phenyl ring at the para position provides a site for derivatization or interaction, for instance, with the sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] The trans-4-hydroxycyclohexylcarbamoyl tail introduces chirality and hydrogen bonding capabilities, which can enhance binding affinity and selectivity to biological targets. This guide aims to provide the foundational knowledge required for the effective synthesis, characterization, and application of this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-defined.[5]

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid[6]
Synonyms trans-4-Hydroxycyclohexyl 4-boronobenzamide; 4-{[(4-hydroxycyclohexyl)amino]carbonyl}phenylboronic acid[6][7]
CAS Number 957062-70-3[5]
Molecular Formula C13H18BNO4[5]
Molecular Weight 263.1 g/mol [8]
Appearance Solid (predicted)
Storage Inert atmosphere, room temperature[9]

The structure features a planar phenyl ring substituted with a boronic acid group [-B(OH)2] and a carbamoyl group [-C(=O)NH-]. The carbamoyl group links the phenyl ring to a cyclohexane ring, which has a hydroxyl group in a trans configuration relative to the amide linkage. This trans geometry is crucial as it imparts a specific three-dimensional shape to the molecule, influencing its packing in the solid state and its binding to target molecules.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup and Purification reactant1 4-Carboxyphenylboronic Acid step1 Dissolve in Solvent (e.g., DMF) reactant1->step1 reactant2 trans-4-Aminocyclohexanol reactant2->step1 step2 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor by TLC/LC-MS step3->step4 workup1 Aqueous Workup (e.g., add water, extract with EtOAc) step4->workup1 workup2 Dry Organic Layer (e.g., Na2SO4) workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 purification Purify by Column Chromatography workup3->purification product 4-(trans-4-Hydroxycyclohexyl- carbamoyl)phenylboronic acid purification->product G cluster_ligand Targeting Ligand cluster_cell Cancer Cell cluster_delivery Drug Delivery System ligand 4-(trans-4-Hydroxycyclohexylcarbamoyl) phenylboronic acid nanoparticle Nanoparticle/ Drug Conjugate ligand->nanoparticle attached to cell_surface Cell Surface sialic_acid Sialic Acid Residues nanoparticle->sialic_acid targets and binds to

References

An In-Depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, a specialized arylboronic acid with significant potential in biomedical research and drug development. This document delves into the compound's fundamental properties, a validated synthesis protocol, its mechanistic role as a potential enzyme inhibitor, and its applications as a versatile building block in synthetic chemistry. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have garnered substantial attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[1] This interaction provides a basis for developing targeted drug delivery systems and diagnostic agents. Furthermore, the boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing complex organic molecules.

This compound (CAS No. 957062-70-3) is a derivative that combines the reactive boronic acid group with a hydrophilic trans-hydroxycyclohexylcarbamoyl side chain. This substitution is anticipated to modulate the compound's physicochemical properties, such as solubility and biocompatibility, making it an intriguing candidate for various biomedical applications. This guide will explore the synthesis, properties, and potential applications of this specific molecule, providing a technical resource for its utilization in research and development.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective application. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 957062-70-3[2]
Molecular Formula C₁₃H₁₈BNO₄[2]
Molecular Weight 263.1 g/mol [3]
IUPAC Name (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid[2]
Synonyms trans-4-Hydroxycyclohexyl 4-boronobenzamide[2]
Physical Form Solid[4]
Purity Typically >97%[5]
Storage Inert atmosphere, room temperature[4]

Note: Experimental data for properties such as melting point, solubility, and pKa for this specific compound are not widely available in the public domain and would require experimental determination.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound involves a multi-step process. The following protocol is a representative synthetic route, amalgamating established methods for amide bond formation and boronic acid synthesis.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the amide bond and the introduction of the boronic acid functionality.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection A 4-Carboxy-phenylboronic acid pinacol ester D Intermediate Amide A->D Reacts with B trans-4-Aminocyclohexanol B->D C Amide Coupling Reagent (e.g., HATU, HOBt/EDC) C->D Catalyzes E Intermediate Amide G This compound E->G Hydrolyzes to F Acidic Hydrolysis (e.g., HCl) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-(Methoxycarbonyl)phenylboronic acid or 4-Carboxyphenylboronic acid

  • trans-4-Aminocyclohexanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of trans-4-aminocyclohexanol (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Characterization Data

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons, the cyclohexyl ring protons, and the amide and hydroxyl protons. The trans configuration of the cyclohexyl ring can be confirmed by the coupling constants of the protons at the 1 and 4 positions.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the amide (around 1640 cm⁻¹), and B-O stretches (around 1350 cm⁻¹).[6][7]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Mechanistic Insights and Biological Relevance

Boronic acids, most notably the proteasome inhibitor bortezomib, have made a significant impact in cancer therapy. The boron atom in boronic acids is electrophilic and can form a stable, yet reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome.

Proteasome Inhibition and the NF-κB Pathway

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, boronic acid-containing compounds can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This has profound effects on cell survival, proliferation, and inflammation.

G A Inflammatory Stimuli (e.g., TNF-α) B IKK Activation A->B C Phosphorylation of IκB B->C D Ubiquitination of IκB C->D E Proteasome D->E F IκB Degradation E->F G NF-κB (p50/p65) H Nuclear Translocation G->H Free I Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) H->I J 4-(trans-4-Hydroxycyclohexylcarbamoyl) phenylboronic acid J->E Inhibits

Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.

The Role of the trans-4-Hydroxycyclohexylcarbamoyl Moiety

The specific side chain of this compound likely influences its biological activity. The hydroxyl group and the amide linkage can participate in hydrogen bonding, potentially enhancing the binding affinity and selectivity for its biological target. The cyclohexyl group provides a rigid scaffold that can influence the orientation of the molecule within a binding pocket.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research.

As a Building Block in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound can be used to introduce the functionalized phenyl ring into more complex molecules, such as potential drug candidates or functional materials.

General Suzuki-Miyaura Workflow:

  • Reactants: Aryl halide (or triflate), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere.

  • Work-up and Purification: Standard aqueous work-up followed by purification, usually by column chromatography.

In the Development of Targeted Therapies

The ability of the boronic acid moiety to interact with diols on cell surface glycoproteins, such as sialic acids which are often overexpressed in cancer cells, makes this compound a candidate for the development of targeted drug delivery systems.[8] The hydrophilic side chain may also improve the pharmacokinetic properties of such systems.

In Proteomics Research

Given its potential as a proteasome inhibitor, this compound could be used as a tool in proteomics research to study the ubiquitin-proteasome system and its role in various cellular processes.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive boronic acid and a hydrophilic side chain makes it a versatile building block for synthesis and a potential candidate for targeted therapies. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and therapeutic potential. This guide provides a foundational resource to stimulate and support such future investigations.

References

Phenylboronic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of phenylboronic acid (PBA) derivatives, from their fundamental chemical principles to their cutting-edge applications in diagnostics and therapeutics. As a senior application scientist, my goal is to not only present established protocols but to also offer insights into the rationale behind experimental choices, empowering researchers to innovate and troubleshoot effectively.

The Chemistry of Phenylboronic Acids: A Foundation for Innovation

Phenylboronic acid is an organoboron compound featuring a phenyl ring bonded to a boronic acid moiety (-B(OH)₂).[1] The key to its utility lies in the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with cis-diols, which are abundant in biological molecules like sugars.[2] This interaction is the cornerstone of many of its applications.

The boron atom in phenylboronic acid is sp²-hybridized with an empty p-orbital, making it a mild Lewis acid.[3] In aqueous solution, it exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form.[4] The formation of a stable cyclic ester with a cis-diol shifts this equilibrium towards the tetrahedral form.[4] This reversible interaction is highly sensitive to pH and the concentration of the diol, a characteristic that is ingeniously exploited in various applications.[4]

Synthesis of Phenylboronic Acid Derivatives: Tailoring the Molecule for the Task

The ability to functionalize the phenyl ring allows for the synthesis of a vast library of PBA derivatives with tailored properties, such as altered pKa, improved solubility, or the introduction of reactive handles for bioconjugation. Several synthetic strategies are commonly employed:

Grignard Reaction with Trialkyl Borates

One of the most traditional and versatile methods involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1]

Conceptual Workflow:

G A Aryl Halide C Grignard Reagent A->C Reaction with B Magnesium B->C E Boronate Ester C->E Reaction with D Trialkyl Borate D->E G Phenylboronic Acid Derivative E->G F Hydrolysis F->G

Caption: Grignard-based synthesis of PBA derivatives.

This method is advantageous for its broad substrate scope, allowing for the introduction of various substituents on the phenyl ring. The choice of the Grignard reagent is dictated by the desired functionality on the final PBA derivative.

Suzuki-Miyaura Cross-Coupling

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of complex PBA derivatives.[5] This palladium-catalyzed reaction couples an aryl halide or triflate with an organoboron compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [5]

  • Reaction Setup: In a microwave-safe vessel, combine phenylboronic acid (1.5 mmol), the desired aryl halide (e.g., 4-iodoanisole, 1.0 mmol), Pd/C (10 wt.%, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).[5]

  • Solvent Addition: Add 8 mL of dimethylformamide (DMF).[5]

  • Microwave Irradiation: Reflux the mixture under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).[5]

  • Workup: After cooling, the reaction mixture is typically subjected to extraction and purification by chromatography to isolate the desired biphenyl product.

The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products. Microwave assistance can significantly reduce reaction times.

Synthesis of a Key Monomer: 3-Acrylamidophenylboronic Acid (AAPBA)

AAPBA is a crucial monomer for the synthesis of "smart" polymers used in glucose sensing and drug delivery.[6]

Step-by-Step Synthesis Protocol [7]

  • Dissolution and pH Adjustment: Dissolve acrylic acid (6 mmol) in 4 mL of deionized water and adjust the pH to 4.8 with NaOH solution. Cool the solution to 4°C.[7]

  • Second Solution: In a separate flask, dissolve 3-aminophenylboronic acid hemisulfate (APBA) (6 mmol) in 20 mL of deionized water, adjust the pH to 4.8 with NaOH, and cool to 4°C under a nitrogen atmosphere.[7]

  • Coupling Reaction: To the APBA solution, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (6 mmol), followed by the dropwise addition of the cooled acrylic acid solution. Maintain the reaction at 4°C for 1 hour.[7]

  • Room Temperature Reaction: Remove the ice bath and continue stirring at room temperature for 12 hours.[7]

  • Extraction: Filter the reaction mixture and extract the filtrate with ether (4 x 20 mL).[7]

  • Purification: Remove the ether by vacuum drying to obtain a white solid. Recrystallize the solid from water at low temperature, filter, and dry under vacuum to yield the final white crystalline product.[7]

The use of EDCI as a coupling agent facilitates the amide bond formation under mild conditions. Careful control of pH and temperature is crucial for maximizing the yield and purity of the product.

Applications in Biomedical Research and Drug Development

The unique properties of PBA derivatives have led to their widespread investigation in various biomedical applications.

Glucose Sensing: A Paradigm of Molecular Recognition

The reversible binding of PBA derivatives to glucose has been extensively exploited for the development of continuous glucose monitoring systems.[1][8]

Mechanism of Action:

At physiological pH, the uncharged trigonal form of PBA is in equilibrium with the charged tetrahedral boronate. When glucose is present, it preferentially binds to the tetrahedral form, shifting the equilibrium and increasing the overall negative charge of the system.[4] This change in charge can be transduced into a measurable signal.

G cluster_0 Low Glucose cluster_1 High Glucose A Trigonal PBA (Less Hydrophilic) B Tetrahedral PBA (More Hydrophilic) A->B C Trigonal PBA D Tetrahedral PBA-Glucose Complex (Highly Hydrophilic) C->D E Glucose E->D

Caption: Glucose-responsive equilibrium of PBA.

Experimental Workflow: Hydrogel-Based Optical Glucose Sensor [1]

  • Hydrogel Fabrication: A hydrogel is prepared by copolymerizing a monomer functionalized with a PBA derivative (e.g., AAPBA) with a hydrophilic monomer.[1]

  • Sensor Assembly: The hydrogel can be incorporated into various sensor formats, such as a holographic sensor or an optical diffuser.[1][9]

  • Glucose Measurement: The hydrogel is exposed to the sample (e.g., blood plasma). The binding of glucose causes the hydrogel to swell due to the increased hydrophilicity and Donnan osmotic pressure.[1][10]

  • Signal Readout: The swelling of the hydrogel is detected as a change in an optical property, such as the diffraction wavelength of a hologram or the light scattering from a diffuser.[1][9] This change is proportional to the glucose concentration.

Performance of PBA-Based Glucose Sensors:

Sensor TypeDetection RangeResponse TimeKey Advantages
Hydrogel Optical Sensor0-100 mM~90 min for equilibrationNon-enzymatic, stable, can be integrated into wearable devices.[1][10]
Graphene Foam Chemical SensorWide range, including low concentrationsFastRobust, not affected by temperature or pH changes.[8]
Holographic SensorPhysiological rangeReal-time trackingPhysically and chemically robust, potentially calibration-free.[9]
Drug Delivery: Smart Systems for Targeted Release

PBA-functionalized nanomaterials are being developed as "smart" drug delivery systems that can release their therapeutic payload in response to specific biological triggers, such as the acidic tumor microenvironment or high glucose levels in diabetic patients.[2][11]

Mechanism of pH-Responsive Drug Release:

In a pH-responsive system, a drug can be conjugated to a PBA-containing nanoparticle via a boronate ester bond.[2] At physiological pH (around 7.4), this bond is stable. However, in the more acidic environment of a tumor (pH ~5.5-6.5), the boronate ester bond is cleaved, leading to the release of the drug specifically at the tumor site.[2]

G A Drug-Loaded Nanoparticle (Stable at pH 7.4) B Tumor Microenvironment (Acidic pH) A->B C Drug Release B->C D Nanoparticle B->D

Caption: pH-triggered drug release from a PBA-based nanoparticle.

Experimental Workflow: Evaluation of PBA-Based Drug Delivery Nanoparticles [12]

  • Nanoparticle Synthesis: Synthesize PBA-functionalized polymers and self-assemble them into nanoparticles, encapsulating the therapeutic agent.[12]

  • Characterization: Characterize the nanoparticles for size, morphology, drug loading efficiency, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[12]

  • In Vitro Drug Release: Perform drug release studies at different pH values (e.g., 7.4 and 5.5) to simulate physiological and tumor environments.[2]

  • Cellular Uptake and Cytotoxicity: Evaluate the uptake of the nanoparticles by cancer cells and normal cells using fluorescence microscopy or flow cytometry. Assess the cytotoxicity of the drug-loaded nanoparticles using assays like the MTT assay.[12]

  • In Vivo Studies: In animal models, investigate the pharmacokinetics, biodistribution, and anti-tumor efficacy of the nanoparticle formulation.[2]

Quantitative Data for a pH-Responsive PBA Nanoparticle System: [2]

ParameterValue
Encapsulation EfficiencyUp to 96.1%
Drug LoadingUp to 2.0%
Drug Release at pH 7.4 (96h)~20%
Drug Release at pH 5.5 (96h)>60%
Enzyme Inhibition: A Strategy for Combating Drug Resistance

Boronic acids, including PBA derivatives, are known to act as potent inhibitors of serine proteases, a class of enzymes involved in various pathological processes.[11] A significant area of research is their use as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[11]

Mechanism of Inhibition:

PBA derivatives act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase.[11] This prevents the enzyme from hydrolyzing β-lactam antibiotics, thus restoring their efficacy.

Conclusion and Future Perspectives

Phenylboronic acid derivatives represent a versatile and powerful platform for the development of advanced materials for biomedical applications. Their unique chemistry, particularly the reversible interaction with diols, provides a foundation for creating stimuli-responsive systems for diagnostics and therapeutics. The ongoing research in this field is focused on designing new PBA derivatives with enhanced specificity and stability, as well as developing more sophisticated delivery systems and sensors with improved performance and clinical translatability. As our understanding of the intricate interplay between these synthetic molecules and biological systems deepens, we can expect to see even more innovative and impactful applications of phenylboronic acid chemistry in the years to come.

References

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive scientific overview of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS 957062-70-3), a bifunctional organic compound with potential applications in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via amide coupling, explain the rationale behind key experimental choices, and offer an in-depth predictive analysis of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data. This document is intended for researchers, chemists, and drug development professionals requiring a robust understanding of this molecule's synthesis and structural verification.

Introduction

This compound is a molecule of significant interest, merging the versatile reactivity of a phenylboronic acid with the structural rigidity and hydrogen-bonding capabilities of a trans-substituted cyclohexanol moiety. Phenylboronic acids are foundational building blocks in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in forming carbon-carbon bonds.[1] The amide linkage introduces a stable, planar group, while the trans-cyclohexanol provides a specific three-dimensional conformation and sites for further functionalization or interaction. Compounds featuring carbamoylphenylboronic acid motifs are explored in various research areas, including the development of enzyme inhibitors and advanced sensors.[2]

Accurate synthesis and unambiguous structural confirmation are paramount for any downstream application. This guide provides the necessary protocols and interpretive knowledge to achieve this, focusing on the key spectroscopic signatures that validate the final product's identity, purity, and stereochemistry.

PART 1: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of the target molecule involves the formation of an amide bond between 4-Carboxyphenylboronic acid and trans-4-Aminocyclohexanol. This approach is reliable and leverages readily available starting materials.

Reaction Scheme

Caption: Synthetic workflow for the target compound.

Expertise-Driven Protocol

This protocol is designed for high yield and purity, incorporating reagents that minimize side reactions and simplify purification.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Carboxyphenylboronic acid (1.0 eq), and Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Stir the solution at room temperature for 10 minutes.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the mixture.

    • Allow the activation to proceed for 30-60 minutes at room temperature. The solution should remain clear.

  • Amide Coupling:

    • In a separate flask, dissolve trans-4-Aminocyclohexanol (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Let the reaction stir at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like diethyl ether to remove residual organic impurities.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product as a white or off-white solid.

Causality Behind Experimental Choices
  • Why EDC/HOBt? This is a classic peptide coupling system. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylisourea, halting the reaction. HOBt acts as an additive that traps the active intermediate by forming an HOBt-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[3]

  • Why an Inert Atmosphere? While not strictly necessary for all amide couplings, boronic acids can be sensitive to oxidative degradation under certain conditions. Using an inert atmosphere is a best practice to ensure the integrity of the boronic acid moiety throughout the reaction.

  • Why DMF? DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture, which is critical for efficient coupling.

  • Why Precipitation in Water? The product has significantly lower solubility in water compared to the DMF solvent, the urea byproduct from EDC, and any unreacted starting materials. This step provides a simple and effective initial purification.

PART 2: Spectroscopic Data and Interpretation

While publicly available experimental spectra for this specific molecule are scarce, a detailed and accurate prediction of its spectroscopic profile can be derived from the analysis of its constituent parts and established principles of MS and NMR.

Molecular Structure and Key Moieties

Caption: Key structural components of the target molecule.

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and elemental composition.

  • Protocol: Analysis is typically performed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

  • Expected Data: The chemical formula is C₁₃H₁₈BNO₄.[4] The predicted monoisotopic mass is 263.13287 Da.[5]

Ion AdductCalculated m/zInterpretation
[M+H]⁺264.1402Positive ion mode; protonated molecule.
[M+Na]⁺286.1221Positive ion mode; sodium adduct, common in ESI.
[M-H]⁻262.1256Negative ion mode; deprotonated molecule.
[M+HCOO]⁻308.1311Negative ion mode; formate adduct, often seen with formic acid modifier.

Expected Fragmentation: In tandem MS (MS/MS), key fragments would arise from the cleavage of the amide bond, loss of water from the cyclohexanol ring, and loss of the boronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure, connectivity, and stereochemistry of the molecule. DMSO-d₆ is the recommended solvent as its high polarity dissolves the sample well, and it allows for the observation of exchangeable protons (OH, NH, B(OH)₂).

¹H NMR Spectroscopy

The ¹H NMR spectrum can be divided into three key regions: the aromatic phenyl protons, the aliphatic cyclohexyl protons, and the exchangeable protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~8.2 - 8.5d or t1HN -HChemical shift is concentration-dependent. Appears as a broad singlet or a triplet due to coupling with the adjacent C-H. Disappears upon D₂O exchange.
~7.90d, J ≈ 8.0 Hz2HAr-H (ortho to C=O)These protons are deshielded by the electron-withdrawing amide group. The pattern is a classic AA'BB' system with the protons ortho to the boronic acid.[6]
~7.85d, J ≈ 8.0 Hz2HAr-H (ortho to B(OH)₂)Slightly different chemical shift from the other aromatic protons due to the influence of the boronic acid group.[6]
~4.5 - 5.0br s2HB(O -H)₂Very broad signal due to quadrupolar relaxation of the boron nucleus and chemical exchange. Disappears upon D₂O exchange.
~3.7 - 3.9m1HCH -NH (H-4)This proton is axial in the stable chair conformation. Its broad multiplet results from large axial-axial and smaller axial-equatorial couplings to adjacent protons.[7]
~3.4 - 3.6m1HCH -OH (H-1)This proton is also axial. Its signal provides the most crucial evidence for the trans stereochemistry.[7]
~1.8 - 2.0m4HCyclohexyl H (axial)Protons adjacent to the C-OH and C-NH groups.
~1.2 - 1.4m4HCyclohexyl H (equatorial)These protons are more shielded and appear upfield.

The Stereochemical Proof: The key to confirming the trans isomer lies in the coupling constants of the H-1 (CH-OH) and H-4 (CH-NH) protons. In the thermodynamically stable diequatorial chair conformation of the trans isomer, the H-1 and H-4 protons are forced into axial positions. This geometry leads to large vicinal axial-axial coupling constants (³Jₐₐ) , typically in the range of 10-13 Hz, with their neighboring axial protons. The cis isomer would show much smaller coupling constants.[7]

Caption: Diagnostic axial-axial coupling in the trans-isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Predicted Shift (δ, ppm)AssignmentRationale
~166C =O (Amide)Typical chemical shift for a carbonyl carbon in an amide.
~137Ar-C (ipso to C=O)Aromatic quaternary carbon.
~134Ar-C (ipso to Boron)This signal is often broad or even unobservable due to quadrupolar broadening from the adjacent ¹¹B nucleus.[8]
~129Ar-C H (ortho to C=O)Aromatic methine carbons.
~128Ar-C H (ortho to Boron)Aromatic methine carbons.
~69C H-OH (C-1)Aliphatic carbon attached to the hydroxyl group.
~49C H-NH (C-4)Aliphatic carbon attached to the nitrogen.
~35Cyclohexyl C H₂Carbons adjacent to C-1.
~31Cyclohexyl C H₂Carbons adjacent to C-4.

¹¹B NMR Spectroscopy

  • Rationale: This technique is highly specific for observing the boron nucleus and is essential for characterizing boronic acids.

  • Expected Data: A single, relatively broad signal is expected in the range of δ 25-30 ppm (referenced to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar boronic acid (sp² hybridized boron).[8] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Conclusion

This compound can be reliably synthesized through a standard EDC/HOBt mediated amide coupling. Its structural identity, and particularly its crucial trans-stereochemistry, can be unambiguously confirmed through a combined spectroscopic approach. High-resolution mass spectrometry will verify the molecular formula, while a detailed analysis of the ¹H NMR spectrum, focusing on the large axial-axial coupling constants of the cyclohexyl methine protons, provides definitive proof of its conformation. ¹³C and ¹¹B NMR further corroborate the carbon framework and the integrity of the boronic acid functional group, respectively. This guide provides the foundational knowledge for researchers to confidently synthesize, verify, and utilize this versatile chemical building block.

References

The Boron Advantage: A Technical Guide to the Discovery and History of Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serendipitous journey of boronic acids from chemical curiosities to a clinically impactful class of enzyme inhibitors represents a triumph of rational drug design and a deeper understanding of covalent interactions in biological systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of boronic acid inhibitors. We will traverse the timeline from the initial synthesis of these unique organoboron compounds to the landmark approval of bortezomib, the first-in-class proteasome inhibitor, and the subsequent expansion of this therapeutic modality. This guide will delve into the fundamental principles of their mechanism of action, detail key synthetic strategies, provide exemplary experimental protocols for their characterization, and explore the challenges and future horizons of this remarkable class of drugs.

The Dawn of a New Inhibitor Class: From Chemical Synthesis to Biological Recognition

The story of boronic acid inhibitors begins not in a biology lab, but in the realm of synthetic chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland.[1] For over a century, these compounds were primarily of interest for their utility in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2]

The paradigm shifted in the latter half of the 20th century as researchers began to explore the unique electronic properties of the boron atom for biological applications. A pivotal moment came with the work of Charles A. Kettner and Allen B. Shenvi in the 1980s. Their seminal research on peptide boronic acids as inhibitors of serine proteases, such as chymotrypsin and elastase, laid the conceptual groundwork for the entire field.[3][4] They demonstrated that the boron atom, with its empty p-orbital, could act as a potent electrophile, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This interaction mimicked the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[4]

This discovery was a departure from the prevailing focus on non-covalent inhibitors and opened a new avenue for drug design based on reversible covalent interactions. The inherent reversibility of the boron-serine bond offered a potential advantage over irreversible covalent inhibitors, promising reduced off-target toxicity.[5][6]

The Proteasome as a Therapeutic Target: The Bortezomib Breakthrough

The true therapeutic potential of boronic acid inhibitors was realized with the discovery of their profound effect on the proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, a multi-catalytic protease complex, is the central executioner of this pathway.

The groundbreaking work of Julian Adams and his team at Myogenics/ProScript (later Millennium Pharmaceuticals) led to the development of bortezomib (originally PS-341), a dipeptide boronic acid. Their research was driven by the hypothesis that inhibiting the proteasome could be a viable anti-cancer strategy, as cancer cells are often more reliant on the proteasome for their survival and proliferation.

Bortezomib was designed as a potent and selective inhibitor of the chymotrypsin-like activity of the 20S proteasome core particle.[7] On May 13, 2003, bortezomib (Velcade®) received FDA approval for the treatment of multiple myeloma, a cancer of plasma cells.[8] This marked a watershed moment, validating the proteasome as a druggable target and establishing boronic acids as a clinically viable class of inhibitors.

Mechanism of Action: A Reversible Covalent Dance

The inhibitory mechanism of bortezomib and other boronic acid proteasome inhibitors is a prime example of transition-state analogue inhibition. The boron atom of the boronic acid forms a stable, yet reversible, covalent bond with the N-terminal threonine residue of the proteasome's active site.[7] This interaction creates a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

Mechanism_of_Action

The specificity of bortezomib for the chymotrypsin-like site is conferred by the peptide backbone of the inhibitor, which engages in specific interactions with the substrate-binding pocket of the proteasome.

Expanding the Armamentarium: Next-Generation Boronic Acid Inhibitors

The clinical success of bortezomib spurred the development of a new generation of boronic acid inhibitors with improved pharmacological properties and novel therapeutic applications.

Ixazomib: The First Oral Proteasome Inhibitor

A significant limitation of bortezomib is its requirement for intravenous or subcutaneous administration. To address this, ixazomib (Ninlaro®), another dipeptide boronic acid, was developed as the first orally bioavailable proteasome inhibitor.[8] Approved by the FDA in 2015 for the treatment of multiple myeloma, ixazomib offers a more convenient treatment option for patients.[8] Its mechanism of action is analogous to that of bortezomib, reversibly inhibiting the chymotrypsin-like activity of the proteasome.

Vaborbactam: Combating Antibiotic Resistance

The versatility of the boronic acid pharmacophore extends beyond oncology. Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[9]

β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective. Vaborbactam, in combination with the carbapenem antibiotic meropenem (Vabomere®), was approved by the FDA in 2017.[9] It effectively restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae (CRE), a major public health threat.

The cyclic structure of vaborbactam is crucial for its potent and broad-spectrum activity against Class A and Class C β-lactamases. It forms a reversible covalent adduct with the catalytic serine residue in the active site of these enzymes.

Synthetic Chemistry: Building the Boronic Acid Warhead

The synthesis of boronic acids and their incorporation into complex molecules is a cornerstone of this field. A variety of synthetic methods have been developed to access these valuable compounds.

Classical Approaches: Grignard and Lithiation Reactions

Traditionally, aryl and alkyl boronic acids were synthesized via the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic workup. While effective, these methods can have limitations in terms of functional group tolerance.

Modern Marvels: Suzuki-Miyaura and Decarboxylative Borylation

The advent of palladium-catalyzed cross-coupling reactions revolutionized boronic acid synthesis. The Suzuki-Miyaura coupling, while primarily known for C-C bond formation, has also been adapted for the synthesis of boronic acids.[2]

More recently, decarboxylative borylation has emerged as a powerful tool for the direct conversion of carboxylic acids to boronic acids.[10] This method, often catalyzed by nickel, offers a highly versatile and functional group-tolerant route to a wide array of boronic acids from readily available starting materials.

Synthesis of Peptidyl Boronic Acids: A Step-by-Step Approach

The synthesis of peptidyl boronic acids, the backbone of proteasome inhibitors, requires careful protection and coupling strategies. A common approach involves the synthesis of an N-terminally protected amino boronic acid building block, which is then elongated using standard peptide coupling techniques.

Exemplary Protocol: Solid-Phase Synthesis of a Dipeptidyl Boronic Acid [11][12]

  • Resin Preparation: Start with a commercially available 1-glycerol polystyrene resin.

  • Immobilization of the First Amino Boronic Acid:

    • Dissolve the N-Fmoc protected α-amino boronic acid pinacol ester in dichloromethane (DCM).

    • Add the solution to the resin and agitate at room temperature for 2 hours.

    • Wash the resin thoroughly with DCM.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

    • Wash the resin with DMF and DCM.

  • Peptide Coupling:

    • Activate the C-terminus of the next N-Fmoc protected amino acid using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and agitate.

  • Cleavage and Deprotection:

    • After the final coupling step, cleave the peptide from the resin and remove the pinacol protecting group from the boronic acid using a solution of DCM/MeOH/H₂O.

    • Purify the final peptidyl boronic acid by reverse-phase HPLC.

Synthesis_Workflow

Experimental Protocols for Characterization

Rigorous biochemical and cellular assays are essential for the characterization of boronic acid inhibitors.

Proteasome Activity Assay[13][14][15][16]

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 250 mM sucrose, 1 mM DTT, 2 mM ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

  • Proteasome Inhibitor (e.g., Bortezomib) for control

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and lyse by sonication or repeated freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well black plate, add Assay Buffer to each well.

    • Add the desired concentration of the boronic acid inhibitor to the test wells. Add a known proteasome inhibitor to the positive control wells and vehicle (e.g., DMSO) to the negative control wells.

    • Add cell lysate to each well to a final protein concentration of 10-50 µ g/well .

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measurement:

    • Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope of the linear portion of the curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

β-Lactamase Inhibition Assay[17][18][19][20][21]

This protocol describes a colorimetric assay to measure the activity of β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • Assay Buffer: 50 mM sodium phosphate buffer (pH 7.0)

  • Nitrocefin solution (in DMSO)

  • Boronic acid inhibitor (e.g., Vaborbactam)

  • 96-well clear microplate

  • Spectrophotometric plate reader (486 nm)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer to each well.

    • Add the desired concentration of the boronic acid inhibitor to the test wells. Add vehicle to the control wells.

    • Add a fixed concentration of the β-lactamase enzyme to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction and Measurement:

    • Add nitrocefin solution to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a spectrophotometric plate reader.

    • Measure the absorbance at 486 nm kinetically over 10-30 minutes.

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis (change in absorbance over time).

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ and/or Kᵢ values.

Data Presentation: A Comparative Look at Boronic Acid Inhibitors

InhibitorTarget EnzymeTarget Disease/ConditionIC₅₀ / KᵢReference
Bortezomib 20S Proteasome (Chymotrypsin-like)Multiple MyelomaKᵢ = 0.6 nM[8]
Ixazomib 20S Proteasome (Chymotrypsin-like)Multiple MyelomaIC₅₀ = 3.4 nM[8]
Vaborbactam KPC-2 β-LactamaseBacterial InfectionsKᵢ = 56 nM[9]
Compound 15 20S ProteasomeCancer (preclinical)IC₅₀ = 4.60 nM[8]
MeO-Suc-Ala-Ala-Pro-boro-Phe-OH Chymotrypsin(Research Tool)Kᵢ = 0.10 nM[3]

Challenges and Future Directions

Despite their success, the development of boronic acid inhibitors is not without its challenges. Off-target effects, due to the reactivity of the boronic acid moiety with other serine hydrolases, remain a concern.[13] Strategies to improve selectivity, such as optimizing the peptide backbone or designing more specific warheads, are active areas of research.

The future of boronic acid inhibitors is bright, with ongoing efforts to:

  • Expand to New Targets: Boronic acids are being explored as inhibitors for a wide range of other enzymes, including fatty acid amide hydrolase (FAAH), histone deacetylases (HDACs), and various viral proteases.[13][14][15]

  • Develop Novel Boron Chemistries: The exploration of new boron-containing scaffolds, such as benzoxaboroles and boron clusters, is expanding the chemical space for drug discovery.[16]

  • Improve Drug Delivery: The development of prodrug strategies and targeted delivery systems aims to enhance the therapeutic index of boronic acid inhibitors.[17]

Conclusion

The journey of boronic acid inhibitors from their humble beginnings in synthetic chemistry to their current status as life-saving medicines is a testament to the power of interdisciplinary research. By harnessing the unique reactivity of the boron atom, scientists have been able to design potent and selective inhibitors for a range of challenging therapeutic targets. As our understanding of the intricate dance between these fascinating molecules and their biological partners continues to grow, the future promises even more innovative and impactful boronic acid-based therapies.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting the Endocannabinoid System by Inhibiting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, acting as a primary regulator of endocannabinoid signaling by catalyzing the hydrolysis of N-arachidonoylethanolamine (anandamide, AEA) and other fatty acid amides.[1][3][4] Inhibition of FAAH leads to an accumulation of anandamide, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a compelling therapeutic target for a variety of disorders.[3][5][6]

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a compound that, based on its chemical structure, is hypothesized to act as a FAAH inhibitor. The boronic acid moiety is a known pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of serine hydrolases like FAAH. This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, in vitro characterization, and cellular application of this putative FAAH inhibitor.

Given the limited publicly available data on the biological activity of this compound, the following protocols are based on established methodologies for other FAAH inhibitors. Researchers must empirically determine the optimal conditions for this specific compound. A significant emphasis is placed on safety and handling due to the inherent reactivity of boronic acids and the serious adverse events observed with other FAAH inhibitors in clinical trials.[5][7][8][9][10]

Chemical Information

Compound Name This compound
CAS Number 957062-70-3[11][12]
Molecular Formula C13H18BNO4[12][13]
Molecular Weight 263.1 g/mol
Structure (Image of the chemical structure of this compound would be placed here in a full document)
Synonyms (4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid; trans-4-Hydroxycyclohexyl 4-boronobenzamide[12]

Safety and Handling Precautions

Warning: Phenylboronic acids and their derivatives are potentially hazardous chemicals. Long-term exposure may have adverse health effects.[14][15][16][17][18] Furthermore, the tragic outcome of the clinical trial with the FAAH inhibitor BIA 10-2474 underscores the need for extreme caution when working with novel FAAH inhibitors.[5][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.[15][16][18]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[15][17]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In Vitro Characterization: FAAH Inhibition Assay

A fluorometric assay is a common and reliable method for determining the inhibitory potency of a compound against FAAH.[1][4] This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.

Principle of the Fluorometric Assay

FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1] The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will decrease the rate of this reaction.

FAAH_Assay_Principle cluster_reaction FAAH Enzymatic Reaction AAMCA AAMCA (Non-fluorescent Substrate) FAAH FAAH Enzyme AAMCA->FAAH Binds to active site AMC AMC (Fluorescent Product) FAAH->AMC Hydrolyzes Inhibitor This compound Inhibitor->FAAH Inhibits

Caption: Principle of the fluorometric FAAH inhibition assay.

Materials and Reagents
  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)[3]

  • Fluorogenic substrate (e.g., AAMCA)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well black, opaque microplates

  • Fluorescence microplate reader

Experimental Protocol
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to generate a range of concentrations for testing.

  • Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): FAAH enzyme and DMSO (vehicle control).

    • Inhibitor wells: FAAH enzyme and the desired concentration of the inhibitor.

  • Pre-incubation: Add the inhibitor or vehicle to the respective wells, followed by the diluted FAAH enzyme. Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C. This pre-incubation step is crucial for covalent inhibitors.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1] Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.[19]

Data Analysis
  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of inhibitor well / Rate of control well))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FAAH Inhibition Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by accounting for cell permeability and metabolism.

Workflow for Cell-Based FAAH Inhibition Assay

Cell_Based_Workflow Seed_Cells 1. Seed Cells (e.g., BV-2, C6 glioma, or FAAH-overexpressing cells) Treat_Cells 2. Treat with Inhibitor (Varying concentrations and incubation times) Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse Cells (Prepare cell lysates) Treat_Cells->Lyse_Cells Protein_Quant 4. Protein Quantification (e.g., BCA or Bradford assay) Lyse_Cells->Protein_Quant FAAH_Assay 5. Perform FAAH Activity Assay (Using cell lysates and fluorogenic substrate) Protein_Quant->FAAH_Assay Data_Analysis 6. Data Analysis (Calculate % inhibition and IC50) FAAH_Assay->Data_Analysis

Caption: General workflow for a cell-based FAAH inhibitor assay.[1]

Protocol for Cell-Based Assay
  • Cell Culture: Culture a suitable cell line with detectable endogenous FAAH activity (e.g., BV-2 microglia, C6 glioma) or a cell line overexpressing FAAH.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA or Bradford assay.

  • FAAH Activity Assay: Perform the fluorometric FAAH assay as described in the in vitro section, using the cell lysates as the source of the enzyme.

  • Data Analysis: Normalize the FAAH activity to the protein concentration for each sample. Calculate the percent inhibition and determine the IC50 value as described previously.

In Vivo Studies: Considerations and Protocols

Should in vitro and cell-based assays indicate significant potency and a favorable initial safety profile, in vivo studies may be warranted. These studies are critical for evaluating the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of disease.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Studies: These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This involves administering the compound to animals (e.g., rats or mice) via a relevant route (e.g., oral, intraperitoneal) and measuring its concentration in plasma and target tissues (e.g., brain) over time.

  • PD Studies: These studies assess the effect of the compound on FAAH activity in vivo. This can be done by measuring FAAH activity in tissue homogenates from treated animals or by quantifying the levels of anandamide and other FAAH substrates.

Efficacy in Animal Models

FAAH inhibitors have shown efficacy in a variety of preclinical models of pain, anxiety, and inflammation.[6][20] The choice of animal model will depend on the therapeutic indication of interest.

Conclusion

This compound is a putative FAAH inhibitor that warrants further investigation. The protocols outlined in these application notes provide a framework for its in vitro and cellular characterization. It is imperative that researchers adhere to strict safety precautions and conduct thorough dose-response studies to accurately determine the potency and potential liabilities of this compound. The lessons learned from the clinical development of other FAAH inhibitors highlight the importance of a comprehensive and cautious approach to the study of this class of molecules.

References

Application Note: A Guide to In Vitro Assay Design for Boronic Acid Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Boronic Acids

Boronic acids and their derivatives have emerged as a privileged class of compounds in modern drug discovery, culminating in several FDA-approved drugs such as the proteasome inhibitor Bortezomib for multiple myeloma.[1][2][3] Their success stems from a unique mechanism of action: the electrophilic boron atom can form a reversible covalent bond with nucleophilic residues—most commonly serine or threonine—in the active site of an enzyme.[1][4][5] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[6][7]

Unlike classical non-covalent inhibitors, or irreversible covalent modifiers, boronic acids occupy a distinct mechanistic space. Their inhibition is often time-dependent, meaning the potency observed is a function of how long the enzyme and inhibitor are incubated together before measuring activity.[5][8] This behavior presents specific challenges and necessitates a carefully considered approach to in vitro assay design. A poorly designed assay can lead to misleading potency values (e.g., IC₅₀), incorrect structure-activity relationships (SAR), and flawed candidate selection.

This guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to design robust, reproducible, and self-validating in vitro assays for the characterization of boronic acid enzyme inhibitors.

Pillar 1: Understanding the Mechanism of Inhibition

The cornerstone of designing an appropriate assay is a deep understanding of the kinetic mechanism. Boronic acids typically inhibit enzymes through a two-step process, which is the root cause of their time-dependent behavior.[8][9]

  • Initial Non-covalent Binding: The inhibitor ([I]) first binds to the enzyme ([E]) in a rapid, reversible step to form an initial non-covalent enzyme-inhibitor complex ([E·I]). This step is governed by the inhibition constant, Ki.

  • Reversible Covalent Bond Formation: The [E·I] complex then undergoes a slower, reversible chemical step to form the final, covalently-bound tetrahedral adduct ([E-I]). This step is defined by the forward rate constant (k₅) and the reverse rate constant (k₆).

This entire equilibrium dictates the inhibitor's overall potency and residence time on the target.[5]

Caption: Two-step reversible covalent inhibition mechanism of boronic acids.

Failure to account for the second, slower step is the most common pitfall in assaying these compounds. If the reaction is initiated immediately after adding the inhibitor, the resulting potency measurement will primarily reflect the initial, weaker non-covalent binding (Ki) and will severely underestimate the true potency of the compound after it reaches equilibrium.

Pillar 2: Critical Considerations for Assay Design & Self-Validation

A trustworthy protocol is a self-validating one. For boronic acids, this means controlling specific variables that can confound results and including experiments that confirm the expected mechanism.

Buffer and Reagent Compatibility

The chemistry of the boronic acid moiety itself dictates careful selection of assay components.

  • pH and Boron Geometry: Boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[10] This equilibrium is pH-dependent. Since the tetrahedral form is typically more reactive and relevant for binding to the enzyme's active site, maintaining a consistent and physiologically relevant pH is critical for reproducible results.

  • Buffer Interference: Crucially, avoid buffers and additives that contain diol functionalities (adjacent hydroxyl groups). Molecules like Tris, glycerol, and some sugars can form stable cyclic esters with the boronic acid, effectively sequestering the inhibitor and preventing it from binding to the enzyme.[11] This competitive binding will lead to an artifactual loss of potency.

Table 1: Buffer and Additive Selection Guide

Recommended BuffersBuffers/Additives to AvoidRationale
HEPESTris, Bicine, TricineContain nucleophilic amine or hydroxyl groups.
Phosphate (PBS)Glycerol, Ethylene GlycolContain diol moieties that chelate boronic acids.
MOPSDithiothreitol (DTT)High concentrations of thiols can interact with some boronic acids.
Inhibitor Stability and Handling

Boronic acids can be susceptible to degradation pathways that impact their effective concentration in an assay.

  • Oxidative Instability: Under certain conditions, especially in the presence of reactive oxygen species, boronic acids can undergo oxidative deboronation.[12]

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[13]

Best Practices for Handling:

  • Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C under an inert atmosphere if possible.[13]

  • Prepare fresh dilutions for each experiment from frozen stocks.

  • Minimize the time assay plates containing diluted inhibitor sit at room temperature before use.

The Importance of Pre-incubation

To account for the time-dependent nature of inhibition, a pre-incubation step is mandatory. This involves mixing the enzyme and inhibitor for a defined period before initiating the enzymatic reaction by adding the substrate. This allows the two-step binding equilibrium to progress, revealing a more accurate measure of the inhibitor's potency. The duration of this pre-incubation is a critical experimental parameter that must be optimized and kept consistent.[8][14]

Pillar 3: Experimental Protocols & Workflows

The following protocols provide a comprehensive framework for characterizing a boronic acid inhibitor, from initial potency determination to mechanistic validation.

Protocol 1: Foundational Enzyme Kinetics (Determination of KM)

Before assessing any inhibitor, it is essential to establish the baseline kinetic parameters of your enzyme with its substrate under the chosen assay conditions.

Objective: To determine the Michaelis-Menten constant (KM) of the substrate.

Methodology:

  • Prepare Reagents: Create serial dilutions of the substrate in the validated assay buffer (e.g., HEPES-based).

  • Set Up Reaction Plate: In a 96- or 384-well plate, add a fixed, low concentration of the enzyme to each well. Include blank wells with no enzyme.

  • Initiate Reaction: Add the varying concentrations of substrate to the wells to start the reaction.

  • Measure Signal: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time in kinetic mode.

  • Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the progress curve.

  • Data Analysis: Plot the initial velocities (V₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the KM value.[15]

Protocol 2: IC₅₀ Determination with Fixed Pre-incubation

This is the core experiment for determining inhibitor potency and generating SAR.

G cluster_prep Plate Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Add Assay Buffer B 2. Add Inhibitor (Serial Dilutions) C 3. Add Enzyme D 4. Incubate E + I (e.g., 30 min at 25°C) Allows equilibrium to be approached C->D E 5. Initiate with Substrate ([S] at or near K_M) D->E F 6. Read Plate Kinetically G 7. Calculate V₀ F->G H 8. Plot % Inhibition vs. [I] and fit to determine IC₅₀ G->H

Caption: Workflow for IC₅₀ determination of a boronic acid inhibitor.

Methodology:

  • Prepare Inhibitor Plate: Create a serial dilution series of the boronic acid inhibitor in a separate plate.

  • Set Up Assay Plate: To a 96- or 384-well plate, add assay buffer, followed by the inhibitor dilutions. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.

  • Add Enzyme & Pre-incubate: Add the enzyme to all wells (except the "no enzyme" blanks). Mix and incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature. This pre-incubation time must be recorded and reported.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of substrate to all wells. A substrate concentration equal to its KM value is standard.[15]

  • Measure and Analyze: Measure the reaction progress kinetically. Calculate the initial velocity for each inhibitor concentration, convert to percent inhibition, and plot against the logarithm of inhibitor concentration. Fit the data using a four-parameter variable slope equation to determine the IC₅₀ value.

Protocol 3: Assessing Time-Dependency of Inhibition

This experiment validates the expected kinetic mechanism and helps in selecting an appropriate pre-incubation time for routine screening.

Objective: To determine if the inhibitor's potency increases with pre-incubation time.

Methodology:

  • Follow the procedure outlined in Protocol 2 .

  • Instead of a single pre-incubation time, run identical experiments with several different pre-incubation times (e.g., 5, 15, 30, and 60 minutes).

  • Determine the IC₅₀ value for each time point.

Interpreting the Results: A hallmark of slow-binding or reversible covalent inhibitors is a leftward shift of the dose-response curve and a decrease in the IC₅₀ value as pre-incubation time increases.[8][16] If the IC₅₀ does not change significantly with time, the inhibitor may be a rapid equilibrium inhibitor, or the equilibrium is reached very quickly.

Table 2: Example Data for a Time-Dependent Boronic Acid Inhibitor

Pre-incubation Time (min)IC₅₀ (nM)
5850
15320
30110
6095
Protocol 4: Washout Assay to Confirm Reversibility

This experiment is crucial for distinguishing between a reversible covalent inhibitor and an irreversible one.

Objective: To determine if enzyme activity can be restored after removing the free inhibitor.

Methodology:

  • Incubate: Prepare two samples. In sample A, incubate the enzyme with a high concentration of the boronic acid inhibitor (e.g., 10-20x the final IC₅₀) for a sufficient time (e.g., 60 minutes). In sample B (control), incubate the enzyme with vehicle (e.g., DMSO) only.

  • Remove Free Inhibitor: Rapidly remove the unbound inhibitor from both samples. This can be achieved by:

    • Rapid Dilution: Diluting the samples 100-fold or more into assay buffer containing substrate.

    • Size-Exclusion Chromatography: Passing the samples through a small spin desalting column.

  • Measure Activity Recovery: Immediately after inhibitor removal, measure the enzymatic activity of both samples over time.

  • Analyze: Compare the activity of the inhibitor-treated sample (A) to the vehicle-treated sample (B).

Interpreting the Results:

  • Reversible Covalent: Enzyme activity in sample A will gradually recover over time as the inhibitor dissociates from the active site (governed by k₆).[5]

  • Irreversible Covalent: Enzyme activity in sample A will show little to no recovery.

Data Analysis: Beyond the IC₅₀

While the IC₅₀ is a vital parameter for SAR, it is not a true thermodynamic constant. For boronic acids, its value is highly dependent on pre-incubation time and substrate concentration. For a more rigorous characterization, especially for lead compounds, advanced kinetic analyses can be performed by fitting reaction progress curves (product formation vs. time) at various inhibitor and substrate concentrations to determine the individual microscopic rate constants (Ki, k₅, and k₆).[8][9]

Table 3: Key Kinetic Parameters for Boronic Acid Inhibitors

ParameterDescriptionSignificance
IC₅₀ Inhibitor concentration causing 50% activity loss under specific assay conditions.A practical measure of potency for ranking compounds. Time-dependent.
Ki Dissociation constant for the initial non-covalent binding step (E·I complex).Measures the initial recognition and affinity of the inhibitor for the target.
k₅ Rate constant for the formation of the covalent adduct from the E·I complex.Measures the speed of covalent bond formation.
k₆ Rate constant for the dissociation of the covalent adduct back to the E·I complex.Measures the stability of the covalent bond; determines the inhibitor's residence time.

Troubleshooting Common Pitfalls

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IC₅₀ values Pre-incubation time not controlled; Inhibitor instability; Buffer interference.Standardize pre-incubation time; Use fresh inhibitor dilutions; Validate buffer system (see Table 1).
Weak or No Inhibition Buffer interference (e.g., Tris); Low inhibitor solubility; Rapid inhibitor degradation.Switch to a recommended buffer (HEPES, PBS); Check inhibitor solubility; Prepare fresh stock solutions.
High Assay Background Substrate instability; Autohydrolysis; Inhibitor interference with detection method.Run "no enzyme" and "no substrate" controls; Check for inhibitor fluorescence or absorbance at assay wavelengths.
Poor Curve Fit Insufficient data points; Incorrect concentration range; Inhibitor precipitation at high concentrations.Use a wider concentration range (e.g., 8-10 points); Check for precipitation visually or by light scatter.

Conclusion

The unique reversible covalent mechanism of boronic acid inhibitors offers significant therapeutic potential but demands a higher level of rigor in in vitro assay design. By understanding the two-step binding kinetics, carefully controlling experimental variables like buffer composition and pre-incubation time, and employing mechanistic validation assays, researchers can generate accurate, reliable, and meaningful data. The protocols and principles outlined in this guide provide a robust framework to confidently navigate the complexities of characterizing this important class of enzyme inhibitors and to accelerate the discovery of new medicines.

References

Use of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid in cancer research.

Author: BenchChem Technical Support Team. Date: January 2026

Advanced Application Notes and Protocols for Novel Agents in Cancer Research

A Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for "4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid" (CAS: 957062-70-3) reveal a notable scarcity of dedicated cancer research publications under this specific chemical identifier. However, the query landscape frequently intersects with two well-characterized and clinically relevant anti-cancer agents: CH5132799 , a potent Class I PI3K inhibitor, and Debio 0932 , a second-generation HSP90 inhibitor. Given the high degree of interest in these related fields and the potential for nomenclature ambiguity, this guide provides comprehensive, in-depth application notes and protocols for these two distinct and significant compounds in cancer research.

Part 1: CH5132799 (Izorlisib) - A Selective Class I PI3K Inhibitor

Introduction and Scientific Rationale

CH5132799 (also known as Izorlisib or PA-799) is a novel, orally bioavailable small molecule that potently and selectively inhibits Class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[4][5] A significant proportion of tumors, particularly in breast, ovarian, prostate, and endometrial cancers, harbor activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4][6] These mutations render cancer cells dependent on this pathway for their growth and survival.

CH5132799 exhibits strong inhibitory activity against PI3Kα (IC50 = 14 nM) and its oncogenic mutants (E542K, E545K, and H1047R), with less potency against other Class I isoforms.[2] This selectivity makes CH5132799 a promising therapeutic agent for tumors with PIK3CA mutations, offering a targeted approach to cancer treatment.[4] Preclinical studies have demonstrated its potent antitumor activity in relevant cancer cell lines and xenograft models.[4][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

CH5132799 exerts its anticancer effects by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the phosphorylation and activation of downstream targets of Akt, including mTOR, are suppressed, leading to the inhibition of cell cycle progression and the induction of apoptosis.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates CH5132799 CH5132799 CH5132799->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Survival, Metabolism mTORC1->Downstream Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by CH5132799.

Preclinical Data Summary
Parameter Cell Line Genetic Alteration IC50 (µM) Reference
In Vitro Antiproliferative Activity KPL-4 (Breast)PIK3CA (H1047R)0.032[2]
T-47D (Breast)PIK3CA (H1047R)0.056[2]
SK-OV-3 (Ovarian)PIK3CA (H1047R)0.12[2]
HCT116 (Colorectal)PIK3CA (H1047R)0.20[2]
In Vivo Antitumor Activity KPL-4 XenograftPIK3CA (H1047R)Tumor Regression[4]
BT-474 XenograftPIK3CA (K111N)Tumor Regression[4]
Experimental Protocols
  • Cell Plating: Seed cancer cells (e.g., KPL-4, T-47D) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of CH5132799 in culture medium. A typical concentration range would be 0.001 to 10 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the CH5132799 dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

  • Cell Treatment: Plate cells (e.g., KPL-4) in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of CH5132799 (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Cell Implantation: Subcutaneously implant 5 x 10^6 KPL-4 cells in a mixture of medium and Matrigel into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer CH5132799 orally, once daily, at appropriate doses (e.g., 12.5, 25, 50 mg/kg).[6]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blotting).

Part 2: Debio 0932 - A Second-Generation HSP90 Inhibitor

Introduction and Scientific Rationale

Debio 0932 is an orally active, second-generation small molecule inhibitor of Heat Shock Protein 90 (HSP90).[8][9] HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[10] These client proteins include mutated or overexpressed oncoproteins such as HER2, EGFR, BRAF, and Akt. In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive therapeutic target.

By inhibiting HSP90, Debio 0932 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[8] This results in the simultaneous disruption of multiple oncogenic signaling pathways. Debio 0932 has shown promising preclinical activity across a broad range of cancer cell lines and in vivo models, including those resistant to other targeted therapies.[11][12]

Mechanism of Action: HSP90 Chaperone Cycle Inhibition

Debio 0932 binds to the ATP-binding pocket in the N-terminal domain of HSP90, competitively inhibiting the binding of ATP. This is a crucial step in the HSP90 chaperone cycle. The binding and hydrolysis of ATP drive the conformational changes in HSP90 that are necessary for client protein maturation and activation. By blocking this process, Debio 0932 locks HSP90 in an inactive conformation, leading to the release and subsequent degradation of its client proteins.

HSP90_Inhibition HSP90 HSP90 Chaperone ActiveClient Stable, Active Oncoproteins HSP90->ActiveClient Promotes stability Degradation Proteasomal Degradation HSP90->Degradation Leads to degradation when inhibited Debio0932 Debio 0932 Debio0932->HSP90 Inhibits ATP Binding ATP ATP ATP->HSP90 Binds & Activates ClientProtein Oncogenic Client Proteins (e.g., HER2, Akt) ClientProtein->HSP90 Binds for folding ClientProtein->Degradation

Caption: Inhibition of the HSP90 chaperone cycle by Debio 0932.

Clinical Trial Data Summary

A first-in-man, dose-escalation Phase I study of Debio 0932 was conducted in patients with advanced solid tumors.[13]

Parameter Details Reference
Study Design Dose-escalation, open-label, non-randomized[13]
Patient Population Adults with treatment-resistant advanced cancer[13]
Dosing Oral, daily or every other day, starting at 50 mg[13]
Maximum Tolerated Dose (MTD) Not reached at 1600 mg (every other day); Recommended Dose (RD) of 1000 mg daily[13]
Dose-Limiting Toxicities (DLTs) Febrile neutropenia, diarrhea, asthenia (at 1600 mg)[13]
Common Adverse Events Asthenia, gastrointestinal events[13]
Antitumor Activity Partial responses in 2 patients (NSCLC, breast cancer); Stable disease in 12 patients[13]
Experimental Protocols
  • Cell Treatment: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates. Treat with Debio 0932 at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Cell Treatment: Plate cells (e.g., BT-474 breast cancer cells) and treat with Debio 0932 (e.g., 1 µM) for 6, 12, and 24 hours.[11]

  • Sample Preparation: Prepare cell lysates as described in Protocol 2.

  • Immunoblotting: Perform western blotting as in Protocol 2, using primary antibodies against HSP90 client proteins such as HER2, phospho-HER2, Akt, and downstream signaling molecules like phospho-ERK. Also, probe for HSP70, as its induction is a biomarker of HSP90 inhibition.

References

Application Notes & Protocols: Phenylboronic Acids in Modern Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylboronic acids (PBAs) have emerged as exceptionally versatile molecular recognition elements in the field of sensor technology. Their unique ability to form reversible covalent bonds with cis-diol-containing molecules has made them a cornerstone for the development of sensors for a wide array of biologically and clinically relevant analytes, including saccharides, glycoproteins, catecholamines, and reactive oxygen species. This guide provides an in-depth exploration of the fundamental principles, design strategies, and practical applications of PBA-based sensors. We will delve into the mechanisms behind fluorescent, colorimetric, and electrochemical sensing platforms, offering detailed, field-proven protocols and expert insights to facilitate their successful implementation in your research.

The Foundational Principle: The Phenylboronic Acid-Diol Interaction

The efficacy of all phenylboronic acid-based sensors hinges on a single, elegant chemical principle: the reversible formation of cyclic esters with molecules bearing a 1,2- or 1,3-cis-diol moiety.[1][2]

1.1. The Chemistry of Recognition

A phenylboronic acid molecule exists in equilibrium between two states in an aqueous solution: a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized boronate form.[3][4] The Lewis acidic nature of the boron atom in the sp² state makes it susceptible to nucleophilic attack by hydroxyl groups.

The binding of a cis-diol-containing analyte, such as glucose or fructose, proceeds via a two-step process:

  • Esterification: The neutral PBA reacts with the diol to form a cyclic boronic ester.

  • Hydroxide Addition: The resulting ester is a stronger Lewis acid than the parent boronic acid, readily accepting a hydroxide ion from the solution to form a more stable, negatively charged tetrahedral boronate ester.[4]

This equilibrium shift is the critical event that sensor systems are designed to detect. The conversion from a neutral, electron-withdrawing group to an anionic, electron-donating group fundamentally alters the electronic properties of the PBA moiety, which in turn modulates the signal output of an attached reporter molecule.[5]

G cluster_0 Aqueous Equilibrium (Analyte Absent) cluster_1 Analyte Binding PBA_trigonal Phenylboronic Acid (Neutral, Trigonal sp²) PBA_tetrahedral Boronate (Anionic, Tetrahedral sp³) PBA_trigonal->PBA_tetrahedral + OH⁻ Ester Cyclic Boronate Ester (Anionic, Tetrahedral sp³) PBA_trigonal->Ester + Diol, + OH⁻ Diol cis-Diol Analyte (e.g., Glucose) Diol->Ester Ester->PBA_trigonal - Diol, - OH⁻ G PBA PBA Receptor Complex PBA-Dye Complex (Color A) PBA->Complex + Dye Dye Indicator Dye (e.g., ARS) Dye->Complex PBA_Analyte PBA-Analyte Complex Complex->PBA_Analyte + Analyte (Displacement) Free_Dye Free Dye (Color B) Complex->Free_Dye + Analyte (Release) Analyte High-Affinity Analyte (e.g., Fructose) Analyte->PBA_Analyte G start 1. Electrode Polishing step2 2. Electropolymerization (py-PBA + Dopamine template) start->step2 Clean surface step3 3. Template Removal (Washing in acidic solution) step2->step3 Forms imprinted polymer film step4 4. Dopamine Rebinding (Incubate with sample) step3->step4 Creates recognition sites end 5. Electrochemical Measurement (e.g., DPV or CV) step4->end DA binds to sites

References

Troubleshooting & Optimization

How to improve yield in Suzuki coupling reactions with boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Improving Yields with Boronic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues that lead to low yields in Suzuki-Miyaura cross-coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents, setup, and conditions is the best approach. Here are the most common culprits:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.[1] Incomplete degassing or a leak in your inert atmosphere setup can rapidly deactivate the catalyst, often indicated by the formation of palladium black.[2]

  • Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, forming inactive boroxines (cyclic trimers).[1] Similarly, phosphine ligands are susceptible to oxidation.[3]

  • Ineffective Base/Solvent Combination: The base is crucial for activating the boronic acid for the transmetalation step.[4][5] Its effectiveness is highly dependent on its solubility in the chosen solvent system.[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions like protodeboronation.[3]

Q2: I suspect my boronic acid has degraded. How can I address this?

A2: The stability of boronic acids is a frequent cause of poor reaction outcomes. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction.[3][6]

Solutions:

  • Use High-Purity Reagents: Always start with fresh, high-purity boronic acid. If the purity is questionable, purification by recrystallization or derivatization may be necessary.[7]

  • Switch to More Stable Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][8] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[3]

  • Optimize Reaction Conditions:

    • Milder Base: Strong bases can accelerate protodeboronation. Using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be beneficial.[3][9]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Running the reaction under anhydrous conditions can sometimes improve the yield.

    • Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the extent of boronic acid decomposition.[3]

Q3: My reaction is sluggish or stalls. How can I improve the reaction rate and conversion?

A3: A slow or incomplete reaction often points to issues with the catalytic system or reaction conditions.

Solutions:

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10] For challenging substrates, such as electron-rich aryl halides or sterically hindered partners, bulky and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine.[1][10]

  • Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading can sometimes improve conversion for difficult couplings.

  • Base Strength and Solubility: A stronger base can enhance the rate of the transmetalation step.[11] Ensure the chosen base has adequate solubility in the reaction medium. A biphasic system (e.g., toluene/water) is often used to dissolve an inorganic base like K₂CO₃ or K₃PO₄.[1]

  • Solvent Choice: The solvent affects the solubility of all components and can influence the stability and reactivity of the catalytic species.[12][13] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[14] Screening different solvents can be highly beneficial.[12]

Q4: I am observing significant side products, such as homocoupling or dehalogenation. How can I minimize these?

A4: The formation of side products depletes your starting materials and complicates purification.

Solutions:

  • Minimize Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen or at high temperatures.

    • Strict Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][15]

    • Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress homocoupling.[16]

  • Prevent Dehalogenation: Dehalogenation of the aryl halide (replacement of the halide with hydrogen) can be a competing pathway.

    • Efficient Catalyst System: Employing a more active and efficient catalyst system that favors the cross-coupling pathway can minimize this side reaction.[1]

    • Milder Conditions: Lowering the reaction temperature or using a milder base may also be effective.[1]

Visualizing the Process: Key Diagrams

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-OR(L2) Base Exchange Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis (+ Base) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (+ Ar-Ar') ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OR(L2) ArAr Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][17]

Troubleshooting_Flowchart start Low Yield / No Reaction check_reagents Check Reagent Quality - Fresh Boronic Acid? - Fresh Catalyst/Ligand? - Dry/Degassed Solvents? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Check Reaction Setup - Inert Atmosphere Secure? - Temperature Correct? setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_setup Yes purify_reagents Action: Purify/Replace Reagents - Use fresh boronic acid - Use stable boronate ester - Use fresh catalyst/ligand reagents_ok->purify_reagents No fix_setup Action: Optimize Setup - Re-purge with inert gas - Check for leaks - Calibrate heating setup_ok->fix_setup No screen_conditions Systematically Screen Conditions setup_ok->screen_conditions Yes purify_reagents->start fix_setup->start screen_base Screen Base (K2CO3, K3PO4, Cs2CO3, KF) screen_conditions->screen_base screen_ligand Screen Ligand (Buchwald, NHC, etc.) screen_base->screen_ligand screen_solvent Screen Solvent (Toluene, Dioxane, THF/H2O) screen_ligand->screen_solvent end Improved Yield screen_solvent->end

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Data & Protocols

Table 1: Common Conditions for Suzuki Coupling

This table provides a starting point for reaction optimization. Conditions should be tailored to the specific substrates.[17]

ComponentCommon ChoicesTypical Loading/ConcentrationNotes
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-Cl1.0 equivalentReactivity order: I > Br > OTf >> Cl.[3] Chlorides often require specialized, highly active catalysts.[6]
Boronic Acid Ar'-B(OH)₂ or Esters1.1 - 1.5 equivalentsA slight excess is common to drive the reaction to completion.
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%Pre-catalysts like those from Buchwald are often highly effective.[6]
Ligand PPh₃, SPhos, XPhos, RuPhos1-2 equivalents per PdBulky, electron-rich ligands often improve yields for difficult substrates.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF2.0 - 3.0 equivalentsBase strength and solubility are key.[11] Cs₂CO₃ is strong and often effective but more expensive.
Solvent Toluene, 1,4-Dioxane, THF, DMF0.1 - 0.5 MOften used with water as a co-solvent (e.g., 4:1 or 5:1 ratio) to dissolve the base.[3]
Temperature 60 - 110 °CVaries by substrate reactivity and solvent boiling point.
Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[17][18] Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][19]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (10 mL) via syringe. Allow the mixture to stir for 5-10 minutes.

  • Catalyst Introduction: Briefly remove the septum and add the palladium catalyst to the reaction mixture under a positive flow of inert gas to prevent air exposure. Reseal the flask immediately.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

References

Technical Support Center: Troubleshooting Low Reactivity of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common yet frustrating challenges in modern organic synthesis: the low reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed decisions to rescue your reactions.

Introduction: Why Boronic Acids Fail

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and generally mild conditions.[1] However, the success of this Nobel Prize-winning reaction hinges on the delicate interplay of multiple components: the palladium catalyst, the ligand, the base, the solvent, and, crucially, the stability and reactivity of the organoboron reagent.[2][3]

Low reactivity or yield can often be traced back to the boronic acid itself. Boronic acids are susceptible to several decomposition pathways, with protodeboronation —the replacement of the C-B bond with a C-H bond—being a primary culprit.[4] This side reaction is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic substituent.[4][5] Another common issue is the formation of inactive boronic acid trimers, known as boroxines, through dehydration.[2]

This guide is structured as a series of frequently asked questions (FAQs) that directly address the specific issues you might encounter. We will dissect the catalytic cycle to understand the failure points and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled or is giving low yield. Where do I even begin to troubleshoot?

When a Suzuki-Miyaura reaction fails, a systematic approach is crucial. Before making drastic changes, start with the fundamentals. This logical workflow helps isolate the variable responsible for the low reactivity.

G start Low Yield / No Reaction reagent_check Step 1: Verify Reagent Quality & Purity start->reagent_check boronic_acid Boronic Acid/Ester Fresh? Stored Properly? reagent_check->boronic_acid If No halide Aryl Halide Stable? Correct Partner? reagent_check->halide If No catalyst Catalyst/Ligand Fresh? Not Oxidized? reagent_check->catalyst If No base_solvent Base Anhydrous? Solvent Degassed & Dry? reagent_check->base_solvent If No conditions_check Step 2: Review Reaction Conditions reagent_check->conditions_check If All Reagents OK outcome1 Problem Identified & Resolved boronic_acid->outcome1 halide->outcome1 catalyst->outcome1 base_solvent->outcome1 atmosphere Inert Atmosphere Maintained? (Ar/N2 Purge) conditions_check->atmosphere If No temperature Temperature Optimal? (Typically 80-110 °C) conditions_check->temperature If No stirring Stirring Vigorous? (Crucial for Biphasic Reactions) conditions_check->stirring If No mechanistic_check Step 3: Mechanistic Deep Dive conditions_check->mechanistic_check If All Conditions OK atmosphere->outcome1 temperature->outcome1 stirring->outcome1 base_choice Is the Base Optimal? (Strength & Solubility) mechanistic_check->base_choice ligand_choice Is the Ligand Appropriate? (Sterics & Electronics) mechanistic_check->ligand_choice solvent_system Solvent System Correct? (Polarity, Aqueous Co-solvent) mechanistic_check->solvent_system base_choice->outcome1 ligand_choice->outcome1 solvent_system->outcome1

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Expertise & Experience:

  • Reagent Quality: The instability of boronic acids is a primary cause of low yields.[2] Electron-deficient arylboronic acids are particularly prone to protodeboronation.[6] Always use fresh, high-purity reagents. Phosphine ligands are easily oxidized, and palladium catalysts can degrade.[6] Ensure they have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Incomplete degassing of solvents or a poor inert atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][6] A thorough purge with argon or nitrogen for 15-30 minutes is critical.[8]

  • Stirring: Many Suzuki reactions are biphasic, especially when using aqueous bases. Vigorous stirring is essential to ensure adequate mixing and facilitate the transfer of reactants between phases.[2]

Q2: I suspect my boronic acid is decomposing. How can I confirm this and what can I do to prevent it?

Protodeboronation is the most common decomposition pathway and can be exacerbated by high temperatures and the presence of water.[4][8]

Confirmation:

  • TLC/LC-MS Analysis: Monitor the reaction over time. The appearance of a new spot/peak corresponding to the arene (Ar-H) from your boronic acid (Ar-B(OH)₂) is a strong indicator of protodeboronation.

Prevention Strategies:

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is the most robust strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing decomposition.[4][9]

    • Pinacol (BPin) or Neopentyl Glycol Esters: These are more stable than the corresponding boronic acids and can be easily prepared.[2]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, even to chromatography, and can be used in anhydrous conditions. They hydrolyze slowly under basic conditions to release the boronic acid.[2][10]

    • Trifluoroborate Salts (BF₃K): These salts are highly stable crystalline solids that slowly hydrolyze in the presence of a base to release the boronic acid.[11]

  • Modify Reaction Conditions:

    • Anhydrous Conditions: For highly sensitive substrates, eliminating water can suppress protodeboronation. This requires the use of non-aqueous soluble bases like potassium trimethylsilanolate (TMSOK).[8]

    • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[8]

    • Choice of Base: Milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can sometimes reduce the rate of protodeboronation compared to stronger bases.[8][12]

Q3: How do I choose the right base? Does it really make that much of a difference?

The base is not merely an additive; it is a critical mechanistic component. Its primary role is to activate the boronic acid for the crucial transmetalation step.[1][13] The base facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[14][15]

BaseTypical Solvent SystemStrengthKey Characteristics & Considerations
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OModerateThe workhorses of Suzuki coupling. Inexpensive and effective for a wide range of substrates. Requires aqueous co-solvent for solubility.[8][15]
K₃PO₄ Dioxane, THF, TolueneStrongOften more effective than carbonates, especially for challenging couplings. Can be used in anhydrous or aqueous systems.[8]
Cs₂CO₃ Dioxane, THF, TolueneStrongHighly effective due to the high solubility of the cesium salt in organic solvents, which can accelerate the reaction.[7] More expensive.
KF THF, DioxaneMildUseful for substrates with base-sensitive functional groups (e.g., esters) that might be hydrolyzed by stronger bases.[12][16]
KOtBu / NaOtBu Toluene, DioxaneVery StrongUsed for highly challenging couplings, such as those involving sterically hindered substrates or aryl chlorides.[17] Requires anhydrous conditions.
Organic Bases (e.g., Et₃N, DIPEA) DMF, DioxaneMildLess common, but can be useful for specific substrates where inorganic bases cause issues.[15]

Expertise & Experience: The choice of base is not universal. For a standard coupling of an aryl bromide with a stable boronic acid, K₂CO₃ in a dioxane/water mixture is an excellent starting point. For a more challenging substrate, like a sterically hindered aryl chloride, a stronger base like K₃PO₄ or KOtBu with a specialized ligand will likely be necessary.[2][18]

Q4: My substrates are sterically hindered, and the reaction is failing. What catalyst/ligand system should I use?

Steric hindrance poses a significant challenge, particularly for the reductive elimination step where the new C-C bond is formed and the product is released from the palladium center. To overcome this, the ligand must be carefully chosen.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Role of Ligand Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Halide Ar-Pd(II)-X(L2) OxAdd->PdII_Halide Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII_Halide->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Ligand Ligand Properties Sterics Bulky Ligands (e.g., Buchwald Ligands, NHCs) Promote Reductive Elimination [1] Ligand->Sterics Electronics Electron-Rich Ligands (e.g., Alkylphosphines) Promote Oxidative Addition [1] Ligand->Electronics

Caption: The Suzuki-Miyaura catalytic cycle and the dual role of ligands.

Authoritative Grounding: For sterically hindered substrates, the rate-limiting step is often reductive elimination. Bulky ligands are required to facilitate this step.[2]

  • Buchwald-type Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their steric bulk forces the two organic groups on the palladium into a conformation that favors reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk, making them highly effective for coupling hindered substrates, including tetra-ortho-substituted biaryls.[17] PEPPSI-type precatalysts are commonly used with NHC ligands.[2]

Expertise & Experience: When coupling two sterically demanding partners (e.g., forming a tetra-ortho-substituted biaryl), start with a robust system like Pd₂(dba)₃ with SPhos or a G3-XPhos precatalyst and a strong base like K₃PO₄ or KOtBu in an anhydrous solvent like dioxane or toluene.[2][19][20]

Q5: I need to purify my boronic acid. What is the best procedure?

Impure boronic acids are a frequent source of reaction failure. Purification can be challenging as they are often prone to decomposition on silica gel.[21]

Recommended Purification Protocols:

  • Recrystallization: This is often the simplest and most effective method.

    • Protocol: Dissolve the crude boronic acid in a minimum amount of a hot solvent (e.g., water, ethanol, ethyl acetate, or a mixture) and allow it to cool slowly.[22][23] Collect the resulting crystals by filtration.

  • Acid/Base Extraction (for moderately polar boronic acids): This method leverages the acidic nature of the boronic acid.

    • Protocol:

      • Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate.

      • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt.

      • Separate the layers and wash the aqueous layer with the organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer carefully with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.

      • Extract the pure boronic acid back into an organic solvent, dry, and concentrate.[24]

  • Derivatization/Purification/Deprotection: For very difficult cases, convert the boronic acid to a stable, crystalline derivative, purify it, and then regenerate the boronic acid.

    • Diethanolamine Adduct: React the crude boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be purified by recrystallization. The boronic acid can be recovered by treatment with an acid.[21][23]

General Experimental Protocol: Screening for Optimal Conditions

When faced with a new or challenging coupling, running a small-scale screen of conditions is far more efficient than attempting multiple large-scale reactions that fail.

Step-by-Step Methodology:

  • Setup: In an array of reaction vials inside a glovebox or under a positive pressure of inert gas, add your aryl halide (1.0 equiv) and boronic acid (1.2-1.5 equiv).

  • Vary Parameters: To each vial, add a different combination of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos), and solvent (e.g., Dioxane/H₂O, Toluene, 2-MeTHF).

  • Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block (a typical starting temperature is 80-100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions, quench them, and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

This systematic screening approach maximizes the probability of success and provides valuable data for scaling up the optimal reaction.[25]

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when working with bulky substrates. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions, all grounded in the fundamental principles of organometallic chemistry.

Troubleshooting Guide: From Low Conversion to Byproduct Formation

Navigating the complexities of sterically demanding couplings requires a systematic approach. Below are common problems presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: I am observing no or very low conversion of my sterically hindered boronic acid. What are the primary causes and how can I fix this?

A1: This is the most frequent issue and typically points to inefficiencies in one or more key steps of the catalytic cycle, exacerbated by steric congestion.[1]

Potential Causes:

  • Inefficient Oxidative Addition or Reductive Elimination: Steric hindrance around the palladium center can dramatically slow down these crucial steps. Standard ligands like triphenylphosphine (PPh₃) are often ineffective as they fail to create the highly reactive, coordinatively unsaturated palladium(0) species needed.[1][2]

  • Slow Transmetalation: The transfer of the bulky organic group from boron to palladium is often the rate-limiting step. A weak or poorly soluble base may not sufficiently activate the boronic acid to form the necessary boronate "ate" complex.[3][4]

  • Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5] Furthermore, certain substrates, like nitrogen-containing heterocycles, can coordinate to the palladium center and inhibit catalysis.[1]

Recommended Solutions:

  • Ligand Selection is Critical: This is your most powerful tool. Switch from generic phosphine ligands to bulky, electron-rich biaryl phosphine ligands (i.e., Buchwald ligands ). These ligands are designed to accelerate both oxidative addition and the challenging reductive elimination step.[5]

    • Excellent Starting Points: XPhos , SPhos , and RuPhos are highly effective for a wide range of hindered substrates.[2]

    • For Extreme Hindrance: For synthesizing tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be required to achieve reasonable yields.[6][7]

  • Optimize the Base and Solvent System: The base activates the boronic acid for transmetalation.[4] Its effectiveness is highly dependent on the solvent.

    • Bases: Potassium phosphate (K₃PO₄) is a robust and reliable choice for many hindered couplings.[2] For less reactive coupling partners (e.g., aryl chlorides), stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[2]

    • Solvents: Use anhydrous, degassed aprotic solvents. Toluene , dioxane , and THF are common choices. Ensure solvents are purged with an inert gas (Argon or Nitrogen) to remove oxygen.[2][8]

  • Increase Reaction Temperature: Steric barriers often require higher thermal energy to overcome. If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-140 °C.[2] Microwave irradiation can also be highly effective for rapidly reaching and maintaining high temperatures.[2]

Q2: My primary side product is the protonated arene (Ar-H) from my boronic acid. How can I minimize this protodeborylation?

A2: Protodeborylation is the undesired cleavage of the C–B bond by a proton source, a common pathway for decomposition, especially with electron-deficient or heteroaromatic boronic acids.[8][9]

Potential Causes:

  • Presence of Water: Water is often the primary proton source for this side reaction, especially when using aqueous bases.[5]

  • Harsh Basic Conditions: Strong bases can accelerate the rate of protodeborylation.[3]

  • Slow Catalytic Turnover: If the desired Suzuki coupling is slow, the boronic acid spends more time exposed to conditions that favor its decomposition.[10]

Recommended Solutions:

  • Employ Anhydrous Conditions: Switching to a strictly anhydrous system can significantly reduce protodeborylation. Use a non-aqueous base like finely powdered K₃PO₄ or cesium carbonate (Cs₂CO₃).[5]

  • Use Milder Bases: If anhydrous conditions are not feasible, consider milder bases like potassium fluoride (KF) or K₂CO₃, which are less likely to promote the side reaction.[5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that acts as a "slow-release" source. This keeps the concentration of the vulnerable free boronic acid low at any given time.[10]

    • Boronate Esters: Pinacol (BPin) or MIDA boronates are excellent choices for increasing stability against protodeborylation.[3][10]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable and release the boronic acid slowly under the reaction conditions.

Q3: I'm seeing significant homocoupling of my boronic acid (Ar-Ar). What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is often a sign of oxygen contamination in the reaction.[5][11]

Potential Causes:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that homocouples two boronic acid molecules.[11][12]

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide is slow, the transmetalation of the boronic acid to the palladium center may occur first, leading to species that can undergo homocoupling.

Recommended Solutions:

  • Rigorous Degassing: Ensure that your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes and then maintaining a positive pressure of that gas throughout the reaction.[3][5]

  • Use an Active Catalyst System: Employing a highly active catalyst and ligand combination (as described in Q1) will accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling side reaction.[13]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can help minimize its concentration, thereby suppressing the rate of homocoupling.[1]

Frequently Asked Questions (FAQs)

What makes Buchwald-type ligands so effective for hindered couplings?

Buchwald ligands are bulky biaryldialkyl monophosphine ligands. Their effectiveness stems from a combination of steric and electronic properties:[14]

  • Steric Bulk: The large size of the ligand promotes the formation of a monoligated L-Pd(0) complex. This 14-electron species is highly reactive and readily undergoes oxidative addition. The bulk also facilitates the final reductive elimination step, which is often difficult for sterically congested products.[12]

  • Electron-Rich Nature: These ligands are strong sigma-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the cleavage of the C-X bond during oxidative addition, a crucial step, especially for less reactive aryl chlorides.[12]

How do I choose the right base for my sterically hindered reaction?

The choice of base is critical and must be strong enough to form the reactive boronate "ate" complex without causing unwanted side reactions.[15][16]

BaseStrengthCommon Use CaseNotes
K₃PO₄ StrongA general, robust base for a wide variety of hindered couplings.[2]Often used as a finely powdered solid in anhydrous solvents like toluene or dioxane.
Cs₂CO₃ / K₂CO₃ ModerateGood for substrates sensitive to stronger bases.[3]Can be less effective for the most challenging couplings. Often used with a small amount of water.
KOtBu Very StrongUsed for particularly unreactive coupling partners, like aryl chlorides.[2]Can promote side reactions; use with caution. Strictly anhydrous conditions are required.
KF MildUseful for substrates that are highly prone to protodeborylation.[3]Its efficacy is often linked to the removal of boronic acid byproducts via precipitation.
Can I use a Pd(II) precatalyst, or must I use a Pd(0) source?

You can absolutely use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf). In fact, they are often more stable and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[3][5] The Pd(II) is reduced in situ to the active Pd(0) species, often by a phosphine ligand or by the homocoupling of a small amount of the boronic acid.[12] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are highly efficient at generating the active catalyst and are often preferred for ensuring reproducibility.[13]

Visualizing the Challenge and Solution

To better understand the core issues, let's visualize the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle_Hindered cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Challenges with Hindered Substrates Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L-Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OH)₂) TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product Slow_OA Slow Oxidative Addition Slow_OA->OA_Complex Slow_TM Slow Transmetalation Slow_TM->TM_Complex Slow_RE Slow Reductive Elimination Slow_RE->Pd0

Caption: The Suzuki-Miyaura cycle with key steps prone to failure for hindered substrates.

A systematic approach is crucial when a reaction fails. The following workflow can guide your optimization process.

Troubleshooting_Workflow start Low Yield with Hindered Boronic Acid check_ligand Is the ligand appropriate? (e.g., PPh₃) start->check_ligand change_ligand ACTION: Switch to a bulky, electron-rich Buchwald Ligand (XPhos, SPhos, etc.) check_ligand->change_ligand No check_conditions Are Base/Solvent/Temp optimal? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions ACTION: 1. Use stronger base (K₃PO₄) 2. Ensure anhydrous/degassed solvent 3. Increase temperature (100-140°C) check_conditions->optimize_conditions No check_byproducts What are the major byproducts? check_conditions->check_byproducts Yes optimize_conditions->check_byproducts protodeborylation Protodeborylation (Ar-H) check_byproducts->protodeborylation homocoupling Homocoupling (Ar-Ar) check_byproducts->homocoupling solve_proto ACTION: 1. Use anhydrous conditions 2. Use milder base (KF) 3. Use boronate ester (BPin) protodeborylation->solve_proto solve_homo ACTION: 1. Rigorously degas solvent 2. Ensure inert atmosphere homocoupling->solve_homo success Improved Yield solve_proto->success solve_homo->success

Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura couplings.

General Experimental Protocol for a Hindered Coupling

This protocol serves as a robust starting point and should be optimized for your specific substrates.

Reagents & Setup:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Sterically Hindered Boronic Acid or Ester (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and oven-dried)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 0.1-0.2 M)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

References

Common side reactions with boronic acids and how to prevent them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common side reactions encountered when working with boronic acids. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to help you navigate the challenges of boronic acid chemistry.

Introduction to Boronic Acid Stability

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, they are susceptible to several side reactions that can diminish yields, complicate purification, and lead to inconsistent results.[2][3] Understanding the mechanisms of these undesired pathways is crucial for developing robust and reproducible synthetic protocols. This guide will explore the most common side reactions—protodeboronation, oxidation, and boroxine formation—and provide actionable strategies for their prevention.

FAQ 1: Protodeboronation - The Persistent Nuisance

Q1: I'm observing significant formation of a byproduct that corresponds to the protonated version of my boronic acid starting material. What is happening and why?

A1: You are likely encountering protodeboronation , a common and often frustrating side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This reaction consumes your boronic acid, reducing the yield of your desired product and generating impurities that can be difficult to remove.[4]

The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on several factors, including the electronic nature of the organic substituent and the reaction conditions.[5][6] Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible to this side reaction.[2][7]

The "Why": Understanding the Mechanism

Protodeboronation is essentially the protonolysis of the C-B bond.[5] The reaction can be catalyzed by both acid and base, with the pH of the reaction medium playing a critical role.[4][5]

  • Base-Catalyzed Pathway: In many cross-coupling reactions, a base is required. The base can react with the boronic acid to form a more reactive boronate species, which is more susceptible to protonolysis by a proton source, often water.[4][8]

  • Acid-Catalyzed Pathway: Under acidic conditions, direct protonation of the C-B bond can lead to its cleavage.[5]

  • Metal-Catalyzed Pathway: The palladium catalyst itself, particularly Pd(II) species, can also mediate protodeboronation.[4]

dot graph Protodeboronation_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: General Mechanism of Base-Catalyzed Protodeboronation", labelloc=b, labeljust=c, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

BoronicAcid [label="R-B(OH)₂\nBoronic Acid"]; Boronate [label="[R-B(OH)₃]⁻\nBoronate"]; TransitionState [label="Transition State", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R-H\nProtodeboronated Product"]; BoricAcid [label="B(OH)₃\nBoric Acid"]; Base [label="OH⁻", shape=plaintext]; ProtonSource [label="H₂O", shape=plaintext];

BoronicAcid -> Boronate [label="+ OH⁻"]; Boronate -> TransitionState [label="+ H₂O"]; TransitionState -> Product; TransitionState -> BoricAcid; } dot Caption: Figure 1: General Mechanism of Base-Catalyzed Protodeboronation.

Troubleshooting and Prevention Strategies
Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and significant protodeboronation byproduct. Presence of water, strong base, high temperature, inappropriate catalyst/ligand.[4]Use anhydrous conditions, switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, KF), lower the reaction temperature, or use a protected boronic acid derivative (MIDA or pinacol ester).[4][7][9]
Inconsistent reaction outcomes, especially with heteroaryl boronic acids. High susceptibility of the specific boronic acid to protodeboronation.[7]Employ a "slow release" strategy using MIDA boronates, which maintain a low concentration of the unstable free boronic acid.[5][7]
Experimental Protocol: Minimizing Protodeboronation with a Milder Base

This protocol is a general starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered mild base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[10]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane) via syringe.[10]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the lowest effective temperature (e.g., start screening from 60–80 °C).[7][10]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.[2][10]

  • Purification: Purify the crude product by flash column chromatography.[10]

FAQ 2: Oxidation - The Unwanted Transformation

Q2: My reaction is turning dark, and I'm isolating an alcohol or phenol instead of my coupled product. What's causing this?

A2: This is a classic sign of oxidation of your boronic acid. The carbon-boron bond is susceptible to cleavage by oxidizing agents, leading to the formation of an alcohol (for alkylboronic acids) or a phenol (for arylboronic acids) and boric acid.[11][12] This is an irreversible process that consumes your starting material.[11]

The "Why": Understanding the Mechanism

The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxidizing species, such as peroxides or even atmospheric oxygen, particularly in the presence of a metal catalyst.[6][11] This is followed by a 1,2-shift of the organic group from the boron to the oxygen atom, which is often the rate-limiting step. The resulting borate ester is then rapidly hydrolyzed to the corresponding alcohol or phenol.[11]

dot graph Oxidation_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: General Mechanism of Boronic Acid Oxidation", labelloc=b, labeljust=c, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

BoronicAcid [label="R-B(OH)₂\nBoronic Acid"]; Oxidant_Adduct [label="[R-B(OH)₂(OOR')]⁻\nOxidant Adduct"]; Rearrangement [label="1,2-Shift", shape=ellipse, fillcolor="#FBBC05"]; BorateEster [label="R-O-B(OH)₂\nBorate Ester"]; Product [label="R-OH\nAlcohol/Phenol"]; BoricAcid [label="B(OH)₃\nBoric Acid"]; Oxidant [label="[OOR']⁻", shape=plaintext]; Water [label="H₂O", shape=plaintext];

BoronicAcid -> Oxidant_Adduct [label="+ [OOR']⁻"]; Oxidant_Adduct -> Rearrangement; Rearrangement -> BorateEster; BorateEster -> Product [label="+ H₂O"]; BorateEster -> BoricAcid [style=invis]; } dot Caption: Figure 2: General Mechanism of Boronic Acid Oxidation.

Troubleshooting and Prevention Strategies
Problem Potential Cause(s) Recommended Solution(s)
Significant homocoupling byproduct. Presence of oxygen, high concentration of Pd(II) species.[4][13]Thoroughly deoxygenate the reaction mixture before adding the palladium catalyst.[9] Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[9]
Formation of alcohol/phenol byproduct. Exposure to atmospheric oxygen or other oxidizing agents.[11]Handle and store boronic acids under an inert atmosphere.[14] Use fresh, high-purity reagents and degassed solvents.[2]
Experimental Protocol: Rigorous Deoxygenation for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flask, combine the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst.[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[2]

  • Workup and Purification: Follow standard procedures for workup and purification.[2]

FAQ 3: Boroxine Formation - The Dehydration Dilemma

Q3: My boronic acid has become less soluble and seems to be less reactive. What could be the issue?

A3: Your boronic acid has likely undergone dehydration to form a boroxine , which is a six-membered ring containing alternating boron and oxygen atoms.[15] This is a reversible equilibrium reaction where three molecules of boronic acid condense to form one molecule of boroxine and three molecules of water.[16][17]

While boroxines can be used in some reactions, their formation can lead to issues with solubility and reactivity, as they may not be the active species in the catalytic cycle.[4] The equilibrium can be shifted by the presence or absence of water.[16]

The "Why": Understanding the Mechanism

The formation of boroxines is a dehydration process that can occur upon storage, especially in a dry environment, or by heating in an anhydrous solvent.[17] The reaction is entropically driven due to the release of water molecules.[16][18]

dot graph Boroxine_Formation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 3: Equilibrium Between Boronic Acid and Boroxine", labelloc=b, labeljust=c, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

BoronicAcid [label="3 R-B(OH)₂\nBoronic Acid"]; Boroxine [label="(RBO)₃\nBoroxine"]; Water [label="3 H₂O", shape=plaintext];

BoronicAcid -> Boroxine [dir=both, label="⇌\n- 3 H₂O / + 3 H₂O"]; } dot Caption: Figure 3: Equilibrium Between Boronic Acid and Boroxine.

Troubleshooting and Prevention Strategies
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reactivity or solubility of the boronic acid. Formation of boroxine.[4]Add a controlled amount of water to the reaction mixture to shift the equilibrium back to the boronic acid.[4]
Difficulty in accurately weighing the boronic acid. The boronic acid may exist as a mixture of the acid and the boroxine.If precise stoichiometry is critical, consider converting the boronic acid to a more stable derivative like a pinacol ester.[7]
Handling and Storage Best Practices

To maintain the integrity of your boronic acids and minimize boroxine formation and other decomposition pathways, follow these storage guidelines:

  • Container: Store in a tightly sealed container made of chemically resistant material like HDPE, polypropylene, or glass.[19]

  • Atmosphere: For long-term storage and for particularly sensitive boronic acids, storing under an inert atmosphere like nitrogen is recommended to prevent oxidation.[14]

  • Temperature: Refrigerated storage (below 4°C/39°F) is recommended to minimize degradation.[14]

  • Moisture: Avoid exposure to moist air, as it can lead to hydrolysis and decomposition.[14] Conversely, overly dry conditions can promote boroxine formation.

  • Segregation: Store boronic acids away from strong oxidizing agents, strong acids, and flammable materials.[14][19][20]

Purification of Boronic Acids

Impurities from side reactions can often be challenging to remove. Here are some common purification strategies:

  • Recrystallization: Effective for many solid boronic acids. Solvents like hot water, ethanol, benzene, or ethyl acetate can be used.[21][22]

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into an aqueous base (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[23][24]

  • Column Chromatography: Silica gel chromatography can be used, though it may be challenging for very polar boronic acids.[21] Neutral alumina can be a good alternative for some boronate esters.[21]

  • Derivatization: In some cases, the boronic acid can be converted to a more easily purifiable derivative, such as a diethanolamine adduct, which can then be hydrolyzed back to the pure boronic acid.[10][22]

References

Technical Support Center: Phenylboronic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylboronic acids (PBAs). This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these versatile compounds in solution. Understanding these pathways is critical for ensuring the success of your experiments, from organic synthesis to the development of novel therapeutics.

Introduction: The Double-Edged Sword of Phenylboronic Acid Reactivity

Phenylboronic acids are indispensable reagents in modern chemistry, celebrated for their role in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols.[1][2] This latter property has made them a focal point in the design of sensors and drug delivery systems.[3] However, the very chemical features that make PBAs so useful also render them susceptible to several degradation pathways in solution. This guide will illuminate these pathways, providing you with the knowledge to anticipate, troubleshoot, and mitigate these challenges.

Core Degradation Pathways: A Mechanistic Overview

The instability of phenylboronic acids in solution is primarily governed by three key degradation pathways: Oxidative Deboronation , Protodeboronation , and Trimerization to Boroxines . Each of these pathways is influenced by a variety of factors including pH, temperature, solvent, and the presence of oxidizing or protic agents.

Oxidative Deboronation: The Attack of Reactive Oxygen Species

Oxidative deboronation is a significant degradation pathway, particularly in biological or aerobic environments.[2][4][5] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-oxygen (C-O) bond, ultimately yielding a phenol and boric acid.[6]

Mechanism: The reaction is often initiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] The mechanism involves the nucleophilic attack of the oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom.[6] This rearrangement is often the rate-limiting step and results in the formation of a labile borate ester, which is rapidly hydrolyzed to the corresponding phenol.

Frequently Asked Questions (FAQs): Oxidative Degradation

Q1: My phenylboronic acid seems to be degrading rapidly in my aqueous buffer, even without any obvious oxidizing agents. What's happening?

A1: The "oxidant-free" degradation you're observing is likely due to dissolved molecular oxygen in your aqueous buffer, which can lead to the formation of reactive oxygen species. This is a common issue, especially at physiological pH.[4][5] The rate of this degradation can be comparable to that of thiols, highlighting the inherent oxidative instability of many PBAs.[4][5][6]

Q2: I added an antioxidant (ascorbic acid) and a chelating agent (EDTA) to my formulation to prevent oxidation, but the degradation of my peptide boronic acid derivative seems to have accelerated. Why?

A2: This is a counterintuitive but documented phenomenon. In some cases, antioxidants like ascorbate and chelators like EDTA can paradoxically accelerate the degradation of certain boronic acid derivatives.[8] The exact mechanism can be complex and substrate-dependent, but it's believed that these agents can participate in redox cycling with trace metals or directly interact with the boronic acid moiety in a way that promotes oxidation under specific conditions.

Q3: How can I improve the oxidative stability of my phenylboronic acid derivative?

A3: A key strategy is to decrease the electron density on the boron atom.[6] This can be achieved through stereoelectronic effects. For instance, creating an intramolecular cyclic ester, such as a boralactone, can dramatically increase oxidative stability by orders of magnitude.[2][6] The intramolecular coordination diminishes the ability of neighboring oxygen lone pairs to donate into the developing empty p-orbital of the boron atom during the rate-limiting step of oxidation.[6][9]

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond and resulting in the formation of benzene (or a substituted arene) and boric acid.[10] This is a well-known and often undesirable side reaction in metal-catalyzed cross-coupling reactions like the Suzuki reaction.[10]

Mechanism: The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the phenyl ring.[10][11][12] Both acid- and base-catalyzed pathways exist.[11][13][14] Under basic conditions, the boronic acid exists as the more electron-rich boronate species ([ArB(OH)₃]⁻), which can undergo ipso-protonation by a proton source (like water).[11][12] For highly electron-deficient arylboronic acids, the mechanism can even involve the liberation of a transient aryl anion.[11][12]

Troubleshooting Guide: Protodeboronation
Problem Potential Cause Recommended Solution
Low yield in Suzuki coupling, with significant formation of the corresponding arene. Protodeboronation is competing with the desired cross-coupling reaction.Optimize the reaction pH. For some basic heteroaromatic boronic acids, moving away from neutral pH (either more acidic or more basic) can suppress protodeboronation by shifting the equilibrium away from a reactive zwitterionic intermediate.[10] For electron-deficient arylboronic acids, which are highly susceptible to base-catalyzed protodeboronation, consider using milder bases or shorter reaction times.[11][12]
My boronic acid is degrading during purification on silica gel. The acidic nature of silica gel can promote protodeboronation, especially for electron-rich arylboronic acids.Minimize the contact time with silica gel. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Inconsistent results when using different batches of solvent. Trace amounts of acid or water in the solvent can be sufficient to cause significant protodeboronation over time.Use freshly distilled or anhydrous solvents. For long-term storage of boronic acid solutions, consider aprotic solvents and storage under an inert atmosphere.
Trimerization to Boroxines: The Dehydration Equilibrium

Phenylboronic acids can undergo a reversible dehydration reaction to form a six-membered cyclic trimer called a boroxine.[1][15] This is an equilibrium process that is driven by the removal of water.[16][17]

Mechanism: The formation of boroxines is an entropically driven process due to the release of three water molecules for every boroxine molecule formed.[16] The reaction can be driven thermally or by using a dehydrating agent.[1][15] While often considered a stable storage form, the equilibrium between the boronic acid and the boroxine can impact reactivity and solubility. Electron-donating groups on the phenyl ring tend to favor boroxine formation.[16]

Experimental Workflow: Monitoring Boroxine Formation

This protocol outlines a general method for monitoring the equilibrium between a phenylboronic acid and its corresponding boroxine using ¹H NMR spectroscopy.

Objective: To determine the relative amounts of phenylboronic acid and its boroxine trimer in solution under specific conditions.

Materials:

  • Phenylboronic acid of interest

  • Anhydrous deuterated solvent (e.g., CDCl₃, [D₆]acetone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the phenylboronic acid and dissolve it in the chosen anhydrous deuterated solvent in an NMR tube.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution at a controlled temperature (e.g., 298 K).

  • Data Analysis (Initial): Integrate the aromatic proton signals corresponding to the monomeric phenylboronic acid and the boroxine. The chemical shifts of the boroxine protons are typically different from those of the monomer.

  • Inducing Dehydration (Optional): To study the effect of water removal, one can add a small amount of a dehydrating agent (e.g., anhydrous MgSO₄) or gently heat the sample and re-acquire the spectrum.

  • Inducing Hydrolysis (Optional): To observe the reverse reaction, add a small, measured amount of D₂O to the NMR tube, shake, and acquire another spectrum.

  • Equilibrium Analysis: By comparing the integrals of the monomer and trimer signals under different conditions, the position of the equilibrium can be assessed.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

DegradationPathways PBA Phenylboronic Acid (Ar-B(OH)₂) Phenol Phenol (Ar-OH) PBA->Phenol Oxidative Deboronation (+ ROS, e.g., H₂O₂) Arene Arene (Ar-H) PBA->Arene Protodeboronation (+ H⁺ or OH⁻) Boroxine Boroxine ((ArBO)₃) PBA->Boroxine Trimerization (- 3 H₂O)

Caption: Major degradation pathways for phenylboronic acids in solution.

Analytical Considerations for Stability Studies

A robust analytical method is crucial for accurately monitoring the degradation of phenylboronic acids.

Technique Application Key Considerations
HPLC-UV/PDA Separation and quantification of the parent PBA and its degradation products.[18]A stability-indicating method is essential to ensure baseline separation of all relevant species.[18] On-column degradation can be an issue; consider using aprotic diluents and faster run times.[18]
LC-MS Identification and structural elucidation of unknown degradation products.[18][19]Offers high sensitivity and specificity. Tandem MS (MS/MS) can provide fragmentation data for structural confirmation.[20]
¹H and ¹¹B NMR Structural confirmation of degradants and monitoring of equilibrium processes like boroxine formation.[18][21]¹¹B NMR is particularly useful for observing changes in the boron coordination environment.[18][21]

Conclusion: Proactive Strategies for Stability

The successful application of phenylboronic acids in research and development hinges on a thorough understanding of their stability in solution. By recognizing the key degradation pathways—oxidation, protodeboronation, and trimerization—researchers can proactively design experiments and formulations that minimize degradation and ensure the integrity of their results. From the strategic modification of the PBA structure to the careful control of experimental conditions and the use of appropriate analytical techniques, the challenges posed by PBA instability can be effectively managed.

References

Purification techniques for boronic acid reaction products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of boronic acid reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of boronic acids and their derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of boronic acid reaction products, offering potential causes and actionable solutions.

Problem 1: My boronic acid is streaking or sticking to the silica gel column during chromatography.

Common Causes:

  • High Polarity: Boronic acids are often polar and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and streaking.[1][2][3]

  • On-Column Degradation: The acidic nature of silica gel can promote protodeboronation, where the C-B bond is cleaved.[1][4][5]

  • Boroxine Formation: Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can complicate chromatographic separation.[6][7]

Solutions & Protocols:

  • Deactivate the Silica Gel:

    • Boric Acid Treatment: Pre-treating the silica gel with a boric acid solution can improve the separation of pinacol boronic esters by minimizing over-adsorption.[8][9]

    • Base Treatment: Adding a small amount of a base like triethylamine (TEA) or ammonia to the mobile phase can help to cap the acidic silanol groups and reduce streaking.[10]

  • Alternative Stationary Phases:

    • Neutral Alumina: For some boronate esters, neutral alumina can be a good alternative to silica gel.[10]

    • Reverse-Phase Chromatography (C18): This is a viable option, especially for less polar boronic acids or their ester derivatives. However, challenges can arise with highly polar compounds or when removing large volumes of water during workup.[1][2][8]

  • Mobile Phase Modifiers:

    • Adding a small amount of a modifier like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape and separation on TLC, which can then be translated to column chromatography.[10]

Problem 2: I am observing protodeboronation (loss of the boronic acid group) during workup or purification.

Common Causes:

  • Acidic Conditions: Strong acidic conditions, including prolonged exposure to silica gel, can lead to the cleavage of the carbon-boron bond.[4][5]

  • Elevated Temperatures: Heating during solvent evaporation can sometimes promote protodeboronation.[2]

  • Aqueous Conditions: The pH of the aqueous medium is a critical factor in the rate of protodeboronation.[4]

Solutions & Protocols:

  • pH Control: Carefully control the pH during extractions and other aqueous workup steps. For basic heteroaromatic boronic acids, zwitterion formation at neutral pH can accelerate protodeboronation.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can protect it from protodeboronation during purification and subsequent reaction steps.[7][11][12]

  • Milder Purification Techniques: Opt for purification methods that avoid harsh conditions, such as recrystallization or acid-base extraction, where pH can be controlled.

  • Low-Temperature Evaporation: When removing solvents, use a rotary evaporator at a lower temperature to minimize thermal degradation.[2]

Problem 3: My boronic acid product is an oil or fails to crystallize.

Common Causes:

  • Impurities: The presence of impurities can inhibit crystallization.

  • Supersaturation Issues: The solution may not be sufficiently concentrated for crystals to form.

  • Inappropriate Solvent System: The chosen solvent may not be suitable for inducing crystallization of your specific compound.

Solutions & Protocols:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[6]

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.[6]

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble and stir vigorously. This can sometimes induce solidification.[10]

  • Solvent System Optimization:

    • Solvent Mixture: If your product is soluble in one solvent ('a') and insoluble in another ('b'), dissolve the product in a minimal amount of 'a' and then slowly add 'b' until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[10]

    • Recrystallization from Hot Water or Ethanol/Water: This is a common and effective method for many solid boronic acids.[6][13]

  • Alternative Purification: If crystallization remains challenging, consider other purification methods like chromatography or derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude boronic acid reaction products?

A1: Common impurities include:

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[6]

  • Protodeboronation Products: The arene or alkane formed by the replacement of the boronic acid group with a hydrogen atom.[1][2][4]

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis.

  • Homocoupling Byproducts: Dimers of the starting material can sometimes form.[10]

  • Oxidation Products: Phenols or alcohols resulting from the oxidation of the boronic acid.[14][15]

Q2: When should I choose recrystallization over column chromatography?

A2: Recrystallization is often the preferred first choice for solid boronic acids as it can be more scalable and cost-effective than chromatography.[6] It is particularly effective for removing small amounts of impurities. However, if your product is an oil, or if you have multiple impurities with similar solubility profiles to your product, column chromatography will likely be necessary.[10]

Q3: How does acid-base extraction work for purifying boronic acids?

A3: This technique leverages the acidic nature of boronic acids. By treating the crude product with a base (e.g., NaOH), the boronic acid is converted into its water-soluble boronate salt.[6][16][17] This allows for the separation of neutral or basic organic impurities by extracting them into an organic solvent. The aqueous layer containing the boronate salt is then acidified, which precipitates the pure boronic acid.[6][17]

Q4: Can I use boronic esters as protecting groups to simplify purification?

A4: Absolutely. Converting a boronic acid to a boronic ester, such as a pinacol ester, often makes the compound less polar and more stable.[7][11] This can significantly simplify purification by column chromatography and prevent issues like protodeboronation.[7][12] The boronic acid can then be regenerated from the ester if needed, although many Suzuki-Miyaura couplings can be performed directly with the boronate ester.[7]

Q5: Are there any specialized solid-phase extraction (SPE) techniques for boronic acids?

A5: Yes, boronate affinity chromatography is a specialized SPE technique.[18][19] Sorbents functionalized with phenylboronic acid can be used to selectively capture molecules containing cis-diol groups, such as catechols, carbohydrates, and some glycoproteins.[18][20] This method operates on the principle of reversible covalent bond formation.[18] Additionally, silica-based scavengers with diethanolamine (DEAM) or diol functionalities have been shown to be effective for removing residual boronic acids.[21]

Purification Decision Workflow

Purification_Workflow start Crude Boronic Acid Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) success_cryst Successful? recrystallization->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->chromatography No acid_base Consider Acid-Base Extraction chromatography->acid_base If streaking/degradation derivatization Consider Derivatization (e.g., Bpin ester) chromatography->derivatization If unstable acid_base->pure_product derivatization->chromatography Then purify ester

Caption: A decision-making workflow for selecting an appropriate purification technique.

Experimental Protocols
Protocol 1: General Recrystallization of a Boronic Acid
  • Solvent Selection: Choose a solvent or solvent pair in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., hot water, ethanol/water).[6][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Subsequently, you can place the flask in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Boronic Acid Purification
  • Dissolution: Dissolve the crude boronic acid product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[6]

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will convert to its boronate salt and move into the aqueous layer.[16][17][22]

  • Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a suitable acid (e.g., 1M HCl) until the boronic acid precipitates out.[10][17]

  • Isolation: Collect the precipitated pure boronic acid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified boronic acid under vacuum.[6]

Data Summary Table: Common Purification Techniques
Purification MethodBest Suited ForKey AdvantagesCommon Challenges
Recrystallization Solid, crystalline products.Scalable, cost-effective, can yield very high purity.Not suitable for oils; finding the right solvent can be trial-and-error.
Acid-Base Extraction Boronic acids stable to pH changes.Good for removing neutral or basic impurities.Not suitable for compounds with other acid/base sensitive functional groups.
Silica Gel Chromatography Less polar boronic acids or boronate esters.Good resolution for complex mixtures.Streaking, on-column degradation (protodeboronation) for polar boronic acids.[1][2]
Reverse-Phase (C18) Chromatography Moderately polar to nonpolar compounds.Avoids issues with acidic silica gel.Can be difficult to remove water from polar products; may have poor retention for very polar compounds.[2]
Derivatization (e.g., to Bpin ester) Unstable or difficult-to-purify boronic acids.Increases stability, improves chromatographic behavior.[7]Adds extra synthetic steps (formation and potential cleavage).

Boronic Acid - Boroxine Equilibrium

References

How to address poor solubility of boronic acid reagents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of these versatile compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common experimental hurdles.

Section 1: Understanding the Core Problem: Why Won't My Boronic Acid Dissolve?

This section addresses the fundamental chemical principles behind the often-observed poor solubility of boronic acid reagents.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my aryl boronic acid in a standard organic solvent. What are the most common underlying causes?

A: The poor solubility of many boronic acids stems from two primary physicochemical properties: high lattice energy and the propensity to form cyclic anhydrides.

  • High Crystallinity: Boronic acids are capable of forming extensive hydrogen-bonding networks in the solid state. For example, the crystal structure of phenylboronic acid reveals that molecules form hydrogen-bonded dimeric pairs, which then connect to other pairs, creating a layered, stable crystalline lattice[1]. Overcoming this lattice energy requires a solvent that can effectively disrupt these strong intermolecular forces, which is often challenging.

  • Boroxine Formation: The most common and often overlooked cause of poor solubility is the dehydration of the boronic acid to form its cyclic trimeric anhydride, known as a boroxine[1][2]. This condensation process removes the polar hydroxyl groups that are critical for solvation, resulting in a significantly less polar and often insoluble species[3].

Q2: What is a boroxine, and how does its formation impact my experiment?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the intermolecular condensation of three boronic acid molecules, releasing three molecules of water[3][4].

The equilibrium between the boronic acid and the boroxine is dynamic and can be influenced by factors such as water content, temperature, and the electronic nature of the substituents on the boronic acid[3][4]. The formation of boroxines is an entropically driven process, favored by the release of water molecules[4].

Impact on Experiments:

  • Solubility: Boroxines are significantly less soluble than their corresponding boronic acids, particularly in polar solvents, due to the loss of the hydrogen-bonding hydroxyl groups[3][5]. If your boronic acid has been stored for a long time or under conditions that are not strictly anhydrous, it may have partially or fully converted to the less soluble boroxine.

  • Reactivity: While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling, their formation complicates stoichiometry and can lead to inconsistent reaction kinetics[1].

dot

Caption: Reversible equilibrium between a boronic acid and its less soluble boroxine anhydride.

Section 2: Troubleshooting Guide: Strategies to Enhance Solubility

This section provides a series of practical, question-driven solutions to address solubility challenges in both aqueous and organic media.

Q3: What is the first and most straightforward step when a boronic acid doesn't dissolve in my chosen organic solvent?

A: The initial step should always be a systematic solvent screen. Boronic acid solubility is highly dependent on the solvent's polarity and its ability to act as a hydrogen bond acceptor.

Phenylboronic acid, a common model, shows high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane[6][7]. This suggests that moderately polar solvents capable of hydrogen bonding are often a good starting point. If initial attempts fail, creating a small solubility table for your specific reagent using common lab solvents can save significant time and resources.

Solvent Type Example Solvents General Solubility for Phenylboronic Acid Rationale
Ethers THF, Dioxane, Dipropyl EtherHighOxygen atoms act as good hydrogen bond acceptors.
Ketones Acetone, 3-PentanoneHighCarbonyl oxygen is an effective hydrogen bond acceptor.[6][7]
Chloroalkanes Dichloromethane, ChloroformModerateCan participate in weaker hydrogen bonding.[6]
Alcohols Methanol, EthanolGenerally GoodCan act as both H-bond donors and acceptors, but may lead to ester formation.
Aprotic Polar DMF, DMSO, AcetonitrileGenerally GoodHigh polarity helps dissolve polar solutes.
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneVery Low to InsolubleLack of polarity and hydrogen bonding capability.[6][8]

Q4: My reaction is in an aqueous medium. Can I use pH to improve the solubility of my boronic acid?

A: Yes, pH modulation is a powerful technique for enhancing the aqueous solubility of boronic acids. Boronic acids are Lewis acids that can accept a hydroxide ion from water to form a tetrahedral boronate anion ([ArB(OH)₃]⁻)[9][10]. This anionic species is significantly more soluble in water than the neutral, trigonal planar form[11].

The equilibrium between the neutral acid and the anionic boronate is governed by the pKa of the boronic acid (typically around 8.5-9.5 for arylboronic acids)[9]. By raising the pH of the solution to a value near or above the pKa, you shift the equilibrium toward the highly soluble boronate form[12]. This strategy is widely used to prepare aqueous stock solutions of otherwise sparingly soluble boronic acids.

dot

Caption: pH-dependent equilibrium of boronic acid, favoring the soluble boronate form at higher pH.

Q5: I need to work at a neutral pH in an aqueous buffer, so I can't raise the pH. Are there any additives that can help?

A: Absolutely. The addition of polyols, particularly 1,2- or 1,3-diols like mannitol, fructose, or sorbitol, is a well-established method to increase the aqueous solubility of boronic acids at neutral pH[5][13].

This strategy was famously used in the formulation of the drug Velcade® (bortezomib)[5]. The mechanism involves the formation of a cyclic boronate ester between the boronic acid and the diol. This complexation does two things:

  • It prevents the boronic acid from dehydrating to form the insoluble boroxine[5].

  • It lowers the apparent pKa of the boronic acid, sometimes by as much as 3 pH units, making it more acidic. This shift favors the formation of the charged, and therefore more soluble, tetrahedral boronate species even at physiological pH[5].

For example, adding mannitol can increase the solubility of some boronic acids by over 10-fold at physiologic pH[5].

Q6: My reaction involves two immiscible phases (e.g., organic and aqueous), and my boronic acid is stuck at the interface. How can I facilitate the reaction?

A: This is a classic scenario where a phase-transfer catalyst (PTC) is beneficial. In biphasic reactions like many Suzuki-Miyaura couplings, the boronic acid (or its boronate salt) resides in the aqueous phase while the organohalide and palladium catalyst are in the organic phase. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), helps shuttle the boronate anion from the aqueous phase into the organic phase where the reaction occurs.

The use of a PTC can lead to a remarkable rate enhancement by facilitating the crucial transmetalation step of the catalytic cycle[14][15]. This approach avoids the need to find a single solvent that can dissolve all reactants effectively.

Q7: I've tried everything and my boronic acid is still too insoluble or is degrading under the reaction conditions. What is the next step?

A: In such cases, converting the boronic acid to a more stable and soluble derivative, often called a "protecting group," is the best strategy. These derivatives are typically more robust and easier to handle and purify than the free boronic acids[16].

  • Pinacol Esters (R-Bpin): This is the most popular protecting group for boronic acids[17]. Pinacol boronate esters are generally stable, crystalline solids with good solubility in a wide range of organic solvents. They are stable enough for column chromatography but are sufficiently reactive to be used directly in many cross-coupling reactions[17].

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are exceptionally tolerant to a wide range of reaction conditions, including strongly basic and oxidizing environments[18]. The protecting group can be removed under mild aqueous basic conditions to release the free boronic acid when needed.

  • Trifluoroborate Salts (R-BF₃K): Potassium organotrifluoroborates are highly crystalline and stable salts. They are often less soluble in organic solvents than pinacol esters but are very stable to air and moisture, giving them a long shelf life[17].

Section 3: Experimental Protocols

Protocol 1: Dynamic Method for Preliminary Solubility Assessment

This protocol provides a rapid, small-scale method to qualitatively assess the solubility of a boronic acid in various organic solvents.[8]

Methodology:

  • Preparation: To a series of small vials, add approximately 5-10 mg of your boronic acid.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, THF, Acetone, Acetonitrile, Methanol, Dichloromethane).

  • Initial Observation: Vigorously vortex each vial for 30 seconds at room temperature. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the solid did not dissolve, place them in a heat block or oil bath and slowly increase the temperature in 10°C increments (up to the solvent's boiling point). Vortex and observe at each increment.

  • Analysis: Record the solvent and temperature at which the solid fully dissolves. This provides a good indication of suitable solvents for your reaction or purification.

Protocol 2: Preparation of a Soluble Aqueous Boronate Salt Stock Solution

This protocol describes how to prepare a 100 mM aqueous stock solution of an aryl boronic acid using pH adjustment.

Methodology:

  • Weigh Reagent: Accurately weigh the desired amount of aryl boronic acid needed for a final concentration of 100 mM in a specific volume (e.g., 25.6 mg of 4-carboxyphenylboronic acid, MW=165.9 g/mol , for 1 mL).

  • Initial Suspension: Add approximately 70% of the final volume of deionized water (e.g., 0.7 mL for a 1 mL final volume). The boronic acid will likely form a slurry.

  • pH Adjustment: While stirring, add a 1 M NaOH solution dropwise. Monitor the suspension. As the pH increases and approaches the boronic acid's pKa, the solid will begin to dissolve as the soluble boronate salt is formed[11].

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution.

  • Final Volume: Adjust the final volume with deionized water to reach your target (e.g., bring the total volume to 1.0 mL). This stock solution can now be used for experiments requiring the boronic acid in a soluble, aqueous form.

Protocol 3: Enhancing Aqueous Solubility with Mannitol

This protocol demonstrates how to increase the solubility of a boronic acid at near-neutral pH for biological applications.[5]

Methodology:

  • Prepare Mannitol Solution: Prepare a stock solution of D-mannitol in your desired aqueous buffer (e.g., PBS, pH 7.4). A 500 mM mannitol solution is a good starting point.

  • Add Boronic Acid: Add the solid boronic acid directly to the mannitol-containing buffer. A molar ratio of at least 10:1 (mannitol:boronic acid) is recommended to effectively drive the esterification equilibrium[19].

  • Facilitate Dissolution: Stir or sonicate the mixture. The boronic acid should dissolve more readily than in the buffer alone due to the formation of the soluble boronate-mannitol ester complex[5].

  • Application: The resulting solution can be used for applications where high concentrations of base are not tolerated.

Section 4: Reference Data & Workflow

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing boronic acid solubility issues.

dot

Solubility_Workflow cluster_aqueous Aqueous Strategies cluster_organic Organic Strategies start Insoluble Boronic Acid solvent_screen Q: Have you tried common solvents? (THF, Acetone, DMF) start->solvent_screen medium Q: Is the medium Aqueous or Organic? solvent_screen->medium Still Insoluble ph_adjust Adjust pH > pKa to form soluble boronate medium->ph_adjust Aqueous heat Apply Gentle Heating medium->heat Organic mannitol Add Polyol (e.g., Mannitol) to form soluble ester ph_adjust->mannitol If pH change is not an option protect Final Strategy: Convert to a more soluble derivative (Pinacol or MIDA ester) ph_adjust->protect If all else fails end Problem Solved ph_adjust->end mannitol->protect If all else fails mannitol->end cosolvent Use Co-Solvent System heat->protect If all else fails heat->end ptc Use Phase-Transfer Catalyst (for biphasic systems) cosolvent->protect If all else fails cosolvent->end ptc->protect If all else fails ptc->end protect->end

Caption: A decision-making workflow for troubleshooting poor boronic acid solubility.

References

Technical Support Center: Strategies to Minimize Protodeboronation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with a common but problematic side reaction: protodeboronation. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you enhance reaction yields and simplify product purification.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura reaction, this means your boronic acid starting material is consumed and converted into a simple arene or heteroarene byproduct.[2] This process directly reduces the yield of your desired coupled product and introduces a byproduct that can complicate downstream purification.[3][4]

Q2: What are the primary factors that promote this unwanted side reaction?

Protodeboronation is highly sensitive to reaction conditions. The key factors include:

  • Substrate Structure: Electron-deficient arylboronic acids and, notably, many heteroaromatic boronic acids (like 2-pyridyl) are highly susceptible to this side reaction.[2][5][6]

  • Reaction pH and Base: The pH of the reaction medium is a critical variable.[1][3] Both acid- and base-catalyzed pathways exist.[1][4] In the basic conditions typical for Suzuki coupling, the formation of a more reactive boronate species ([ArB(OH)₃]⁻) can accelerate protodeboronation.[2][7]

  • Temperature and Time: Higher reaction temperatures and prolonged reaction times can increase the rate of protodeboronation.[2][3]

  • Presence of Water: Water often serves as the necessary proton source for the C-B bond cleavage.[3]

  • Catalyst System: Recent studies have shown that the palladium catalyst itself, particularly when coordinated with bulky phosphine ligands, can actively promote protodeboronation.[2][8][9]

Q3: How can I detect if protodeboronation is occurring in my reaction?

The most direct way to identify protodeboronation is to analyze your crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy. The key evidence is the presence of a byproduct whose mass corresponds to the starting boronic acid minus the -B(OH)₂ group, replaced by a hydrogen atom (Ar-H).[2] This observation, coupled with a lower-than-expected yield of the desired product and unreacted aryl halide, is a strong indicator that protodeboronation is a competing process.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental problems with actionable advice grounded in mechanistic understanding.

Scenario 1: "My yield is low, and I'm seeing a lot of the simple arene/heteroarene byproduct. What's my first step?"

This is the classic signature of significant protodeboronation. The primary goal is to accelerate the desired Suzuki coupling so that it outcompetes the protodeboronation pathway.

Initial Actions:

  • Lower the Temperature: High temperatures accelerate both reactions, but protodeboronation can often have a higher activation energy. Try reducing the reaction temperature by 10-20 °C.

  • Change the Base: The choice of base is critical. Strong, highly aqueous bases can aggressively promote protodeboronation.

    • Switch to a milder base. Instead of NaOH or KOH, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[4][10] These weaker bases are often sufficient to facilitate the catalytic cycle without excessively promoting the side reaction.

    • Use anhydrous conditions where possible. For some systems, strictly anhydrous conditions can suppress protodeboronation.[11]

Scenario 2: "I'm working with an electron-deficient or heteroaryl boronic acid, and it seems to decompose as soon as I set up the reaction. What can I do?"

These substrates are notoriously unstable.[2][6] For these challenging cases, the standard approach is often insufficient. The key is to protect the boronic acid until the moment it's needed for transmetalation. This is achieved using a "slow-release" strategy.[1][12]

Advanced Strategy: Use Boronic Acid Derivatives

Instead of the free boronic acid, use a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid at a low, steady concentration.[1][12] This minimizes its lifetime in the reaction mixture, thereby reducing the opportunity for decomposition.[12]

Derivative TypeStructure ExampleKey Advantages & Use Cases
MIDA Boronates Ar-B(MIDA)Highly stable, crystalline solids. Excellent for slow-release strategies with very unstable boronic acids.[1][3][13]
Pinacol Esters Ar-B(pin)More stable than boronic acids and commercially available. A very common and practical first choice for stabilization.[3][6]
Organotrifluoroborates Ar-BF₃KStable, crystalline salts that are often less prone to protodeboronation than the corresponding boronic acids.[1][13]

Workflow Diagram: Troubleshooting Protodeboronation

G start Low Yield & Arene Byproduct Observed check_temp Is Reaction T > 80°C? start->check_temp lower_temp Action: Lower T to 60-80°C check_temp->lower_temp Yes check_base What base is being used? check_temp->check_base No lower_temp->check_base strong_base Strong Base (e.g., NaOH, KOH) check_base->strong_base mild_base Mild Base (e.g., K3PO4, Cs2CO3) change_base Action: Switch to K3PO4 or CsF strong_base->change_base True check_substrate Is the Boronic Acid Electron-Deficient or Heteroaromatic? strong_base->check_substrate False change_base->check_substrate yes_unstable Yes check_substrate->yes_unstable no_stable No use_ester Action: Use a stable derivative (MIDA Boronate, Pinacol Ester) yes_unstable->use_ester True optimize_catalyst Action: Screen Ligands. Avoid excessively bulky ligands. yes_unstable->optimize_catalyst False end Problem Minimized use_ester->end optimize_catalyst->end

Caption: A decision tree for troubleshooting protodeboronation.

Scenario 3: "I've tried milder bases and lower temperatures, but the problem persists. Could my catalyst be the issue?"

Yes. While often overlooked, the palladium-phosphine catalyst can be a direct contributor. It has been demonstrated that Pd(II) complexes, which are key intermediates in the catalytic cycle, can accelerate protodeboronation, especially with bulky phosphine ligands.[8][9]

Considerations for the Catalyst System:

  • Ligand Choice: Very bulky ligands are used to promote the desired reductive elimination step. However, they can paradoxically promote protodeboronation.[8][9] If you are using a very sterically demanding ligand (e.g., P(t-Bu)₃), consider screening slightly less bulky alternatives (e.g., SPhos, RuPhos) that can still provide high catalytic activity.[10]

  • Catalyst Loading: Ensure you are not using an excessive catalyst loading. While a higher concentration might seem beneficial, it also increases the concentration of species that can catalyze the unwanted side reaction.

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst can sometimes lead to more controlled generation of the active Pd(0) species and a more efficient catalytic cycle, reducing the time the boronic acid is exposed to harsh conditions.

Suzuki Catalytic Cycle with Competing Protodeboronation Pathway

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R'(L_n) ArPdX->ArPdR Transmetalation (R'-B(OH)₂) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdX Consumed in main cycle Byproduct R'-H BoronicAcid->Byproduct Protodeboronation (+H₂O, Base)

Caption: The desired catalytic cycle competes with the protodeboronation side reaction.

General Protocol for Minimizing Protodeboronation

This protocol provides a robust starting point for a Suzuki-Miyaura coupling where protodeboronation is a known or suspected issue.

Reagents & Setup:

  • Aryl Halide: 1.0 equivalent

  • Boronic Acid Derivative (Pinacol Ester or MIDA Boronate): 1.2 - 1.5 equivalents

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ (3.0 equivalents)

  • Catalyst: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR a pre-catalyst like SPhos Pd G2 (2 mol%)

  • Solvent: Anhydrous, degassed 1,4-dioxane or Toluene (~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid derivative, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas or inside a glovebox, add the palladium catalyst/pre-catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to a moderate temperature (e.g., 80 °C). Avoid excessive temperatures initially.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and the protodeboronated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Proceed with standard aqueous wash and purification by column chromatography.

By understanding the mechanisms of protodeboronation and strategically selecting reagents and conditions, you can significantly suppress this common side reaction, leading to higher yields, cleaner reaction profiles, and more efficient synthesis.

References

Technical Support Center: Advanced Catalyst Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming C(sp²)–C(sp²) bonds with complex, sterically demanding, or electronically challenging substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistically-grounded understanding of why certain catalysts and conditions succeed where others fail. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems faced in the lab.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common and frustrating issues encountered during Suzuki-Miyaura couplings. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Q1: My reaction with a sterically hindered aryl halide (e.g., di-ortho-substituted) is giving low to no yield. I'm using a standard catalyst like Pd(PPh₃)₄. What's going wrong and what should I use instead?

A1: The Cause: Steric Frustration in the Catalytic Cycle

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for sterically hindered substrates for two primary reasons rooted in the catalytic cycle:

  • Slow Oxidative Addition: The first and often rate-limiting step, oxidative addition, involves the insertion of the Pd(0) center into the aryl-halide bond. When the aryl halide has bulky ortho-substituents, they physically block the approach of a sterically large catalyst like Pd(PPh₃)₄, dramatically slowing this crucial step.

  • Unfavorable Reductive Elimination: To form the final C-C bond, the two organic partners must be positioned cis to each other on the palladium center. Bulky ortho-substituents on one or both partners can create severe steric repulsion, making it difficult for the complex to adopt the necessary conformation for reductive elimination.

The Solution: Employing Bulky, Electron-Rich Monophosphine Ligands

The solution lies in using a catalyst system that is paradoxically even bulkier, but in a way that promotes the key steps of the reaction. Modern biaryl monophosphine ligands, often called "Buchwald ligands," are the gold standard for these transformations.[1]

  • Mechanism of Action: These ligands are designed to be highly electron-donating and sterically demanding. This combination forces the palladium center to be highly reactive. A key feature is that they favor the formation of a monoligated L-Pd(0) active species. This less-crowded L-Pd(0) intermediate is more effective at accessing the sterically hindered aryl halide for oxidative addition. The ligand's bulk then facilitates the final reductive elimination step, which is often the turnover-limiting step for hindered biaryl synthesis.[1][2]

Recommended Catalyst Systems for Sterically Hindered Couplings:

Catalyst/PrecatalystLigandKey Features & When to Use
XPhos Pd G3 XPhosExcellent for tetra-ortho-substituted biaryls. The G3 precatalyst is air- and moisture-stable and efficiently generates the active Pd(0) species.[3]
SPhos Pd G2 SPhosA highly active and general catalyst for many hindered couplings. SPhos is slightly less bulky than XPhos but highly effective.
Pd/BI-DIME Catalyst BI-DIMESpecifically developed for extremely hindered couplings, such as those bearing ortho-isopropyl substituents.[4]
Pd-NHC Complexes (e.g., IPr)N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and can be very effective for hindered substrates due to their "flexible steric bulk."[5]

Starting Protocol Recommendation (Sterically Hindered Aryl Bromide):

This protocol utilizes a modern palladacycle precatalyst, which is designed for stability and rapid activation.[3][6]

  • Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 80–110 °C.

  • Monitoring & Workup: Monitor the reaction by LC-MS or GC-MS. Upon completion, cool, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.[3]

Q2: I am attempting to couple an electron-deficient heteroaryl chloride, but the reaction is sluggish and gives a low yield. Why are heteroaryl chlorides so difficult, and what catalyst system should I choose?

A2: The Dual Challenge: Electronic Deactivation and Catalyst Inhibition

Heteroaryl chlorides, especially those containing nitrogen (e.g., pyridines, pyrimidines), present a significant challenge.

  • C–Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger and less reactive towards oxidative addition than C-Br or C-I bonds.[7] This is the primary hurdle for all aryl chloride couplings.

  • Heteroatom Coordination: The lone pair of electrons on heteroatoms (like nitrogen in pyridine) can coordinate to the palladium center. This can act as an inhibitor, sequestering the catalyst in an inactive state and preventing it from participating in the catalytic cycle.

The Solution: Highly Active, Electron-Rich Catalysts

To overcome these challenges, you need a catalyst that is both highly reactive to break the C-Cl bond and sterically shielded to disfavor inhibitory heteroatom coordination.

  • Mechanism of Action: Bulky, electron-rich phosphine ligands (like XPhos) or N-Heterocyclic Carbene (NHC) ligands are ideal.[8][9] The strong electron-donating nature of these ligands makes the palladium center more electron-rich and thus more reactive towards the oxidative addition of the electron-deficient C-Cl bond. Their steric bulk helps to create a "pocket" around the metal that favors binding to the aryl chloride over the smaller heteroatom, minimizing catalyst inhibition. Using a well-defined precatalyst is also crucial as it ensures the rapid and clean generation of the active Pd(0) species needed for this difficult transformation.[6][10][11]

Recommended Catalyst Systems for Heteroaryl Chlorides:

Catalyst/PrecatalystLigandKey Features & When to Use
Pd(OAc)₂ / XPhos XPhosA powerful combination for room-temperature coupling of many heteroaryl chlorides. The use of a hydroxide base is often key to success.[9]
PEPPSI-IPr IPr (NHC)A highly stable and versatile Pd-NHC precatalyst, effective for a broad range of aryl and heteroaryl chlorides.[12]
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ PᵗBu₂(p-NMe₂-Ph)A custom-designed, air-stable catalyst showing high efficiency for heteroatom-substituted heteroaryl chlorides.[13]

Troubleshooting Decision Tree for Heteroaryl Couplings

G start Low Yield with Heteroaryl Halide catalyst_check Using Pd(PPh3)4 or Pd(dppf)Cl2? start->catalyst_check halide_type What is the halide? substrate_type Substrate Type? halide_type->substrate_type Aryl Bromide/Iodide solution3 Use specialized catalyst for chlorides (e.g., XPhos Pd G3, PEPPSI-IPr) halide_type->solution3 Aryl Chloride solution2 Use Stronger Base (K3PO4, Cs2CO3) Consider Anhydrous Conditions substrate_type->solution2 Sterically Hindered protodeboronation Side Product: Protodeboronation? substrate_type->protodeboronation Electronically Unstable catalyst_check->halide_type No, using advanced catalyst solution1 Switch to Buchwald Ligand (XPhos, SPhos) or NHC Ligand (IPr) catalyst_check->solution1 Yes solution4 Switch to Milder Base (KF, K2CO3) Use Pinacol or MIDA Boronate Ester protodeboronation->solution4 Yes

Caption: A decision tree for troubleshooting heteroaryl couplings.

Q3: My reaction is plagued by protodeboronation, especially when using an electron-rich or heteroarylboronic acid. How can I suppress this side reaction?

A3: Understanding and Defeating Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[14] This side reaction is highly dependent on the substrate structure, pH, temperature, and base.[15]

  • Mechanism of Susceptibility: Electron-rich and many heteroarylboronic acids (especially 2-pyridineboronic acid) are notoriously unstable.[14] For some heteroarylboronic acids, decomposition is fastest at neutral pH via a zwitterionic intermediate.[14] For others, the reaction is accelerated by strong bases in aqueous media.[3] The key is that if the desired Suzuki coupling is slow, the boronic acid has more time to decompose via these alternative pathways.

Strategies to Minimize Protodeboronation:

  • Accelerate the Productive Coupling: The best defense is a good offense. Use a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes a fast transmetalation step. If the boronic acid is consumed quickly in the desired reaction, it has less opportunity to decompose.[16]

  • Modify the Boron Reagent: Convert the unstable boronic acid into a more robust derivative.

    • Pinacol or Neopentyl Esters: These are significantly more stable than the corresponding boronic acids and can be used directly. They are often the first choice for problematic substrates.[7]

    • MIDA Boronates: These offer a "slow-release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.

  • Optimize Reaction Conditions:

    • Choice of Base: Avoid strong hydroxides if possible. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often gentler and can suppress protodeboronation.[3]

    • Anhydrous Conditions: Since water is often the proton source, switching to anhydrous conditions (e.g., using K₃PO₄ in dry dioxane) can be highly effective, though this may require re-optimization of other parameters.

Experimental Workflow: Stabilizing a Boronic Acid with Diethanolamine

For particularly unstable boronic acids, forming a diethanolamine adduct creates a highly stable, crystalline solid that can be easily handled and used directly in the coupling reaction.

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation & Isolation: A white solid will precipitate. Stir the slurry for 15 minutes, then isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki couplings, typically with protic solvents.

Section 2: Catalyst Activation & The Role of Precatalysts

The true active catalyst in a Suzuki-Miyaura reaction is a Pd(0) species. However, Pd(0) sources can be unstable. Modern, well-defined Pd(II) precatalysts are designed to be bench-stable while providing a rapid and clean entry into the catalytic cycle under the reaction conditions.

The Advantage of Modern Precatalysts:

Using a simple source like Pd(OAc)₂ requires an in situ reduction to Pd(0), which can be inefficient and lead to the formation of inactive palladium black.[11] Well-defined precatalysts, like the Buchwald palladacycles (G2, G3, G4), are engineered to undergo a clean, base-induced reductive elimination to generate a single, highly active monoligated Pd(0) species.[6] This ensures high catalytic activity, lower catalyst loadings, and greater reproducibility, especially for challenging reactions.[6][10][17]

G cluster_precatalyst Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst Buchwald Precatalyst (Pd(II) Palladacycle) Deprotonation Base-induced Deprotonation Precatalyst->Deprotonation + Base ReductiveElim C-N Reductive Elimination Deprotonation->ReductiveElim ActiveCatalyst Active L-Pd(0) Species ReductiveElim->ActiveCatalyst OxAdd Oxidative Addition (Ar-X) ActiveCatalyst->OxAdd Transmetalation Transmetalation (Ar'-B(OR)2) OxAdd->Transmetalation RedElim_Cycle Reductive Elimination Transmetalation->RedElim_Cycle RedElim_Cycle->ActiveCatalyst Product Product (Ar-Ar') RedElim_Cycle->Product

Caption: Activation of a Buchwald precatalyst to enter the catalytic cycle.

References

Optimizing base and solvent systems for boronic acid reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Base and Solvent

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds.[1] However, the success of this and other boronic acid-based reactions is not guaranteed. The reaction's efficiency, yield, and side-product profile are exquisitely sensitive to the choice of base and solvent. These components are not merely part of the background medium; they are active participants in the catalytic cycle, influencing everything from reagent stability to the rate-determining transmetalation step.[2][3]

This guide is structured to move from fundamental principles to practical, actionable troubleshooting. It addresses the common pitfalls encountered in the lab and provides the causal reasoning behind our recommended solutions, empowering you to move beyond trial-and-error and toward rational reaction design.

Part 1: Fundamental Principles — The "Why"

Before troubleshooting, it is essential to understand the mechanistic roles of the base and solvent. Their functions are deeply intertwined and dictate the success of the catalytic cycle.

The Multifaceted Role of the Base

The base is arguably the most critical activator in the Suzuki-Miyaura reaction. Organoboron compounds are generally unreactive toward transmetalation in the absence of a base.[4] Its primary role is to activate the boronic acid, but its influence extends throughout the cycle.

  • Activation of the Boronic Acid: The base reacts with the Lewis acidic boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species, such as [R-B(OH)₃]⁻.[3][5] This increases the electron density on the organic group (R), making it a far more effective ligand for transfer to the palladium center.[6]

  • Formation of the Active Catalyst: In some mechanistic pathways, the base (often a hydroxide or alkoxide) can displace the halide ligand on the palladium complex after oxidative addition (e.g., forming [ArPd(OR)L₂]).[4][7] This palladium-hydroxo or -alkoxo complex can then react directly with the neutral boronic acid in the transmetalation step.[8][9]

  • Acceleration of Reductive Elimination: Certain bases, particularly alkoxides, have been shown to accelerate the final reductive elimination step, leading to faster catalyst turnover.[4]

The Dynamic Role of the Solvent System

The solvent system must not only dissolve all reaction components but also actively stabilize key intermediates and influence reaction pathways.[10]

  • Solubilization: A primary function is to dissolve the organohalide, the boronic acid, the palladium catalyst/ligand complex, and the base to the greatest extent possible.[10] For many inorganic bases that have poor solubility in organic solvents, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[11][12]

  • Stabilization and Reactivity: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle.[13][14] For instance, polar solvents were once thought to universally favor reaction at more reactive sites (like triflates over chlorides) by stabilizing anionic palladium complexes, though recent studies show the relationship is more complex and may involve direct solvent coordination to the palladium center.[13][15][16]

  • Influence on Water's Role: Many Suzuki couplings employ a biphasic system (e.g., Toluene/Water, Dioxane/Water). Water helps to dissolve the inorganic base and can facilitate the formation of the key palladium-hydroxo complex.[2][13] However, an excess of water can also promote the undesired protodeboronation side reaction.[17]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during boronic acid reactions in a direct question-and-answer format.

Category 1: Low Yield & Stalled Reactions

Q1: My reaction shows very low conversion, with mostly starting material remaining. What are the first things I should check?

A1: When a reaction fails to proceed, a systematic check of your setup and reagents is the first step.

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[11][18] Ensure your solvent was thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[3][18] Oxygen contamination can lead to catalyst decomposition and the formation of homocoupling byproducts.[11][19]

  • Reagent Purity: Verify the purity of your boronic acid and organohalide. Boronic acids, in particular, can degrade over time.[11] Consider using a freshly opened bottle or a more stable derivative like a pinacol ester or MIDA boronate.[18]

  • Base & Solvent Quality: Use anhydrous and degassed solvents. Ensure your base is a fine powder (to maximize surface area) and has been stored in a desiccator to prevent hydration, which can reduce its efficacy.[11][18][20]

  • Insufficient Mixing: For biphasic reactions with insoluble inorganic bases, the stirring rate is critical. A low stir rate leads to poor mixing, preventing the base from participating effectively. Crank the stirring up to ensure a well-mixed suspension.[12]

Q2: I'm using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), and the reaction is sluggish. What could be the issue?

A2: Pd(II) precatalysts must be reduced in-situ to the active Pd(0) species for the catalytic cycle to begin.[11] If this reduction is inefficient, the reaction will stall.

  • Inefficient Reduction: This can happen if the phosphine ligand is being oxidized or if other components interfere.

  • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle) that is designed to generate the active Pd(0) species cleanly and efficiently.[11][12]

Category 2: Common Side Reactions

Q3: I'm observing a significant amount of a byproduct that corresponds to my boronic acid with the boron group replaced by a hydrogen. What is happening?

A3: You are observing protodeboronation , one of the most common and problematic side reactions.[21] This is the cleavage of the carbon-boron bond by a proton source, consuming your starting material.[22][23]

  • Primary Causes: The main culprits are water (acting as a proton source), strong bases, and high temperatures, which collectively accelerate the decomposition.[11][17] Electron-deficient boronic acids are particularly susceptible.[18]

  • Mitigation Strategies:

    • Switch to a Milder Base: Strong bases like NaOH or other hydroxides can aggressively promote protodeboronation.[11] Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] Potassium fluoride (KF) is also an excellent choice, particularly for substrates with base-labile groups.[6][17]

    • Use Anhydrous Conditions: Since water is the proton source, switching to a strictly anhydrous solvent (like toluene or dioxane) and a non-hydroxide base can significantly suppress this side reaction.[11]

    • Lower the Temperature: If your desired reaction can proceed at a lower temperature, reducing the heat can slow the rate of decomposition relative to the rate of productive coupling.[17]

    • Use a "Slow-Release" Strategy: Convert your unstable boronic acid into a more robust derivative like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[17][21][24] These reagents slowly release the active boronic acid into the reaction medium under the basic conditions, keeping its instantaneous concentration low and minimizing decomposition.[21][25]

Q4: My main byproduct is a dimer of my boronic acid starting material. How do I prevent this?

A4: This is homocoupling . It is typically promoted by the presence of oxygen and certain Pd(II) species in the reaction mixture.[11][19] The most effective preventative measure is rigorous exclusion of oxygen. Ensure your solvents are properly degassed and that your reaction vessel is thoroughly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.[11][18]

Category 3: Substrate-Specific Challenges

Q5: My starting material has a base-sensitive functional group (e.g., an ester). It is being hydrolyzed during the reaction. What base should I use?

A5: For substrates with base-labile groups, the choice of a mild, non-nucleophilic base is critical.

  • Recommended Bases: Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices.[3] Anhydrous potassium fluoride (KF) is also exceptionally mild and effective, as it activates the boronic acid without promoting hydrolysis of sensitive groups.[6]

  • Avoid: Strong hydroxide bases (NaOH, KOH) and alkoxides (NaOtBu), which are highly nucleophilic and will readily attack sensitive functional groups.

Q6: I am trying to couple a sterically hindered boronic acid (e.g., with ortho-substituents) and the reaction is not working.

A6: Steric hindrance dramatically slows down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[11] To overcome this, you need to use more forcing conditions and a more powerful catalyst system.

  • Ligand Choice is Key: Standard ligands like PPh₃ are often insufficient. You must use bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[11] These ligands accelerate both the oxidative addition and the crucial, sterically-demanding reductive elimination step, forcing the bulky groups together to form the product.[11]

  • Solvent and Temperature: A higher boiling point solvent like toluene, dioxane, or DMF may be required to drive the reaction at elevated temperatures (e.g., >100 °C).[1]

  • Base Choice: A strong but non-nucleophilic base like K₃PO₄ is often effective in these challenging couplings.[3]

Part 3: Visual Guides & Diagrams

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction and highlights where the base and solvent exert their influence.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Solvent influences rate & selectivity PdII_halide R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_halide Transmetalation Transmetalation (Rate-Limiting Step) PdII_halide->Transmetalation Pathway A Base_Activation Base Activation boronate_node [R²-B(OH)₃]⁻ (Activated Boronate) Base_Activation->boronate_node PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl Solvent stabilizes intermediates RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration prod_biaryl R¹-R² RedElim->prod_biaryl sub_halide R¹-X sub_halide->OxAdd sub_boronic R²-B(OH)₂ sub_boronic->Base_Activation base_node Base (e.g., OH⁻) base_node->Base_Activation boronate_node->Transmetalation alt_path Alternative Pathway B: Base reacts with R¹-Pd(II)L₂-X to form R¹-Pd(II)L₂-OH, which then reacts with R²-B(OH)₂

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree for Low Yields

Use this flowchart to diagnose and solve common causes of low reaction yield.

Troubleshooting_Tree start Problem: Low Yield of Desired Product sm_present Are starting materials consumed? start->sm_present Major peak is starting material side_products What is the main byproduct? start->side_products Major peaks are byproducts complex_mixture Are substrates stable? (e.g., base-sensitive groups) start->complex_mixture Complex mixture/ decomposition no_reaction Check for Catalyst Deactivation: 1. Ensure rigorous inert atmosphere (degas solvent!). [3] 2. Use fresh, active catalyst/ligand. [15] 3. Verify temperature is correct. sm_present->no_reaction No stalled_reaction Reaction is too slow: 1. Increase temperature. [19] 2. Increase catalyst loading. [31] 3. Screen stronger bases (e.g., K₃PO₄). [17] 4. Ensure vigorous stirring. [13] sm_present->stalled_reaction Partially protodeboronation Mitigate Protodeboronation: 1. Switch to milder base (K₂CO₃, KF). [9] 2. Use anhydrous conditions. [15] 3. Lower reaction temperature. [9] 4. Use a protected boronic acid (MIDA ester). [26] side_products->protodeboronation Protodeboronation homocoupling Prevent Homocoupling: 1. Rigorously degas solvent and purge with inert gas. [15] 2. Use a Pd(0) source or efficient precatalyst. side_products->homocoupling Homocoupling dehalogenation Prevent Dehalogenation: 1. Switch to a non-protic solvent. 2. Use a non-hydroxide base. 3. Use bulky, electron-rich ligands. [11] side_products->dehalogenation Dehalogenation unstable_substrate Protect Sensitive Groups: 1. Use a milder base (K₂CO₃, KF). [17] 2. Lower reaction temperature. 3. Consider protecting group strategies. complex_mixture->unstable_substrate No other_issues Re-evaluate System: 1. Screen different solvent systems. [19] 2. Screen different ligand classes (e.g., Buchwald ligands for steric hindrance). [15] complex_mixture->other_issues Yes

Caption: Decision tree for troubleshooting low yields.

Part 4: Experimental Protocols & Data Tables

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a robust starting point for optimizing a new Suzuki-Miyaura coupling reaction. It is designed to be run in parallel in a multi-well reaction block or in separate vials.

Materials:

  • Aryl Halide (limiting reagent, 1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)[3]

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]

  • Ligand (e.g., SPhos, 4 mol%)[3]

  • Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, KF (2.0 - 3.0 equiv)[3][17]

  • Solvents for screening: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1)[18][26]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a set of dry reaction vials, add the aryl halide (e.g., 0.1 mmol), boronic acid (0.12 mmol), palladium catalyst (0.002 mmol), and ligand (0.004 mmol).

  • Base Addition: To each vial, add one of the screening bases (0.2 mmol).

  • Inerting: Place the vials in a reaction block or rack. Seal the vials and purge the headspace with an inert gas for 5-10 minutes.

  • Solvent Addition: Prepare the solvent mixtures and degas them by sparging with an inert gas for 15-20 minutes. Under a positive pressure of inert gas, add the chosen degassed solvent (e.g., 1.0 mL) to each vial.[3][18]

  • Reaction: Place the sealed vials in a preheated heating block or oil bath (a good starting temperature is 80-100 °C).[18] Stir the reactions vigorously for a set time (e.g., 12-24 hours).[3]

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[11]

Data Reference Tables

Table 1: Properties of Common Bases for Suzuki-Miyaura Reactions

BaseFormulapKₐ of Conjugate AcidCommon Characteristics
Potassium PhosphateK₃PO₄~12.3Strong, non-nucleophilic. Good for hindered couplings.[3]
Cesium CarbonateCs₂CO₃~10.3Highly effective due to cation effect, good solubility.
Potassium CarbonateK₂CO₃~10.3Common, inexpensive, moderately strong. Good starting point.[3]
Sodium CarbonateNa₂CO₃~10.3Similar to K₂CO₃, but often less effective.
Potassium FluorideKF~3.2Very mild. Ideal for base-sensitive substrates.[6][17]
Sodium HydroxideNaOH~15.7Very strong. Can promote protodeboronation and hydrolysis.[11]
TriethylamineEt₃N~10.7Organic base. Can be useful in specific cases.

Note: pKₐ values are approximate and can vary with conditions.[27]

Table 2: Properties of Common Solvents for Suzuki-Miyaura Reactions

SolventDielectric Constant (ε)TypeCommon Use
Water80.1ProticCo-solvent to dissolve inorganic bases.[13]
Dimethylformamide (DMF)36.7Polar AproticDissolves a wide range of reagents, good for high temps.[10]
Acetonitrile (MeCN)36.6Polar AproticCan influence selectivity.[13][15]
Tetrahydrofuran (THF)7.5Polar AproticCommon ethereal solvent, often used with water.[13]
1,4-Dioxane2.2Nonpolar EtherVery common, stable at high temperatures.[18]
Toluene2.4Nonpolar AromaticCommon nonpolar solvent, good for high temperatures.[1]

Note: Dielectric constants are measured at ~25°C.[10][15]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of a Novel Boronic Acid Compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded framework for validating the inhibitory activity of a novel boronic acid compound, which we will refer to as "BoroPharm-X." Our focus is on a serine protease target relevant to oncology. This guide moves beyond a simple recitation of protocols; it delves into the scientific rationale behind each experimental choice, ensuring a robust and trustworthy validation cascade.

Introduction: The Promise and Challenge of Boronic Acids

Boronic acids represent a powerful class of enzyme inhibitors, distinguished by their unique mechanism of action.[1][2][3] The boron atom, a strong Lewis acid, forms a reversible covalent bond with the catalytic serine or threonine residues found in the active site of key enzymes, such as proteasomes and other serine proteases.[1][4][5] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[6] The clinical success of Bortezomib (Velcade®), a dipeptide boronate proteasome inhibitor, has validated this chemical class as a cornerstone of cancer therapy, particularly in multiple myeloma.[7][8][9][10][11]

However, the very reactivity that makes boronic acids effective also presents a validation challenge. Off-target reactivity and instability can lead to side effects.[7] Therefore, a rigorous, multi-faceted validation strategy is not just best practice; it is essential to determine the true therapeutic potential of a novel compound like BoroPharm-X. This guide will walk you through a logical, three-phase process to rigorously characterize its activity, selectivity, and cellular efficacy.

Phase 1: Foundational Biochemical Characterization

The initial phase of validation focuses on the direct interaction between BoroPharm-X and its purified target serine protease. The goal is to understand the potency, kinetics, and mechanism of inhibition in a controlled, cell-free environment.

Mechanism of Action: The Covalent Interaction

Boronic acid inhibitors function by accepting an electron pair from a nucleophilic serine in the enzyme's active site.[1][4] This forms a stable, yet reversible, tetrahedral boronate adduct. Understanding this mechanism is fundamental to interpreting all subsequent data.

MOA cluster_Enzyme Enzyme Active Site Ser_OH Serine (Ser-OH) (Nucleophile) TransitionState Tetrahedral Intermediate (Reversible Covalent Complex) Ser_OH->TransitionState Forms Bond His_N Histidine (His) BoroPharmX BoroPharm-X R-B(OH)₂ (Electrophile) BoroPharmX->TransitionState Nucleophilic Attack TransitionState->Ser_OH Reversible Dissociation

Caption: Mechanism of boronic acid inhibition of a serine protease.

Enzyme Kinetics: Quantifying Potency (IC50 and Ki)

The first quantitative step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of BoroPharm-X required to reduce the enzyme's activity by 50% under specific assay conditions. While essential, the IC50 value can be influenced by substrate concentration.

Therefore, a more rigorous characterization involves determining the inhibition constant (Ki). The Ki is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[12][13]

ParameterBoroPharm-XComparator A (Bortezomib)Comparator B (Non-Boronic Peptide)
Target IC50 (nM) 15550
Ki (nM) 82.545
Mechanism CompetitiveCompetitiveCompetitive

Protocol: Determining IC50 and Ki for a Serine Protease

  • Reagents & Setup:

    • Purified recombinant serine protease.

    • Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspases).

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT.

    • BoroPharm-X and comparator compounds, serially diluted in DMSO.

    • 384-well, black, flat-bottom plates.

    • Plate reader with fluorescence capabilities.

  • IC50 Determination:

    • Dispense 5 µL of assay buffer containing the enzyme to all wells.

    • Add 100 nL of serially diluted compounds (BoroPharm-X and comparators) to the assay wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate (at a concentration equal to its Km).

    • Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Ki Determination:

    • Repeat the assay as above, but use a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and inhibitor concentrations.

    • Generate Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the data using a suitable model (e.g., competitive, non-competitive) with non-linear regression software (like GraphPad Prism) to calculate the Ki value.[12]

Reversibility Assay: A Critical Checkpoint

A key characteristic of many boronic acid inhibitors is their reversible binding.[5][9][10] This is a critical parameter to assess, as it can influence dosing schedules and potential for off-target effects. A rapid dilution experiment is a standard method to confirm reversibility.[12]

Protocol: Rapid-Dilution Reversibility Assay

  • Incubation: Prepare a concentrated solution of the enzyme with BoroPharm-X at a high concentration (e.g., 10-20x its IC50). Incubate for 60 minutes to ensure equilibrium is reached.

  • Dilution: Rapidly dilute this enzyme-inhibitor complex (e.g., 100-fold) into a pre-warmed assay solution containing the fluorogenic substrate. The final concentration of the inhibitor should now be well below its IC50 (e.g., 0.1-0.2x IC50).

  • Monitoring: Immediately monitor enzymatic activity over time.

  • Interpretation:

    • Rapidly Reversible: If BoroPharm-X is reversible, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and resulting in a rapid recovery of enzymatic activity.[12]

    • Irreversible/Slowly Reversible: If activity does not recover, or recovers very slowly, it suggests irreversible or very slow, tight-binding inhibition.

Phase 2: Assessing Cellular Activity and Selectivity

Demonstrating potent biochemical inhibition is only the first step. A successful drug candidate must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and do so with high specificity.[14][15]

Cell-Based Potency: Bridging the Gap to Biology

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[14][16][17] These assays measure a downstream consequence of target inhibition, such as apoptosis or the inhibition of a specific signaling pathway.

Protocol: Cell-Based Apoptosis Assay (e.g., Caspase-Glo® 3/7)

  • Cell Culture: Plate a relevant cancer cell line (e.g., RPMI-8226 for multiple myeloma) in 96-well, white-walled plates and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BoroPharm-X and comparator compounds for a biologically relevant time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the Caspase-Glo® 3/7 reagent directly to the wells, which causes cell lysis and contains a luminogenic caspase-3/7 substrate.

  • Measurement: Incubate for 1 hour at room temperature, then measure luminescence using a plate reader.

  • Analysis: Normalize the data to untreated controls and plot against compound concentration to determine the EC50 (half-maximal effective concentration).

ParameterBoroPharm-XComparator A (Bortezomib)Comparator B (Non-Boronic Peptide)
Cellular EC50 (nM) 5020>10,000
Biochemical/Cellular Shift ~3.3-fold4-fold>200-fold

A significant shift between biochemical IC50 and cellular EC50 can indicate issues with cell permeability, efflux by transporters, or intracellular metabolism. Comparator B's poor cellular activity, despite decent biochemical potency, highlights a common failure mode in drug discovery.

Selectivity Profiling: Ensuring On-Target Specificity

Trustworthiness in a novel inhibitor is built upon demonstrating its selectivity.[18][19] BoroPharm-X must be tested against a panel of related and unrelated proteases to ensure that its biological effects are due to the inhibition of its intended target.[18] A highly selective compound will show a large potency window between its primary target and other enzymes.

Methodology: Protease Selectivity Panel

BoroPharm-X should be submitted to a commercial service (e.g., Eurofins, Reaction Biology) or tested in-house against a panel of at least 20-30 other proteases, including various serine proteases (e.g., chymotrypsin, trypsin, elastase) and other classes (cysteine, aspartyl proteases). The data is typically reported as percent inhibition at a fixed concentration (e.g., 1 µM).[20]

Off-Target ProteaseBoroPharm-X (% Inhibition @ 1µM)Comparator A (% Inhibition @ 1µM)
Target Serine Protease 98% 99%
Chymotrypsin15%45%
Trypsin<5%<5%
Cathepsin G8%30%
Thrombin<5%<5%
Caspase-1<5%12%

This representative data suggests BoroPharm-X possesses a superior selectivity profile compared to Comparator A, which shows significant off-target activity against related serine proteases like chymotrypsin and Cathepsin G.

Phase 3: Comparative Analysis and Validation Workflow

The final phase synthesizes all the data into a clear, comparative framework. This allows for an objective assessment of BoroPharm-X's potential relative to existing alternatives.

ValidationWorkflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Validation cluster_Phase3 Phase 3: Comparative Analysis P1_IC50 Determine IC50 (Potency) P1_Ki Determine Ki (Binding Affinity) P1_Rev Assess Reversibility (Dilution Assay) P2_EC50 Determine EC50 (Cellular Potency) P1_Rev->P2_EC50 Biochemically Characterized P2_Select Profile Selectivity (Protease Panel) P2_Cyto Assess Cytotoxicity (e.g., MTT Assay) P3_Comp Head-to-Head Data Comparison P2_Cyto->P3_Comp Cellularly Profiled P3_GoNoGo Go/No-Go Decision (Lead Candidacy) P3_Comp->P3_GoNoGo

Caption: A streamlined workflow for validating a novel inhibitor.

Summary Performance Comparison

This table consolidates the key findings from our validation journey, providing a direct comparison of BoroPharm-X against established benchmarks.

MetricBoroPharm-XComparator A (Bortezomib)Comparator B (Non-Boronic)Rationale & Interpretation
Biochemical IC50 (nM) 15550BoroPharm-X is highly potent, though slightly less so than the clinical benchmark in a purified system.
Cellular EC50 (nM) 5020>10,000Excellent cellular activity with a minimal biochemical-to-cellular shift, suggesting good permeability. Outperforms the non-boronic scaffold significantly.
Selectivity High (>60-fold vs. Chymotrypsin)Moderate (~2-fold vs. Chymotrypsin)HighThe superior selectivity of BoroPharm-X is a key advantage, potentially leading to a better safety profile.
Reversibility Rapidly ReversibleReversibleReversibleThe reversible nature is consistent with the boronic acid class and is a desirable trait for dosing flexibility.

Conclusion and Forward Look

The comprehensive validation process described herein demonstrates that BoroPharm-X is a potent, selective, and cell-active inhibitor of its target serine protease. While its raw biochemical potency is slightly lower than the clinical comparator, Bortezomib, its significantly improved selectivity profile marks it as a highly promising therapeutic candidate. The minimal shift from biochemical to cellular potency suggests favorable drug-like properties that are often a hurdle for novel compounds.

The data strongly support advancing BoroPharm-X to the next stage of drug development, which would include pharmacokinetic studies, in vivo efficacy testing in animal models, and further safety toxicology. This rigorous, tiered approach to validation provides the necessary confidence to invest further resources, ensuring that only the most promising candidates move forward in the lengthy and expensive journey of drug development.

References

A Comparative Guide to the Efficacy of FAAH Inhibitors: Evaluating 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid and Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme within the endocannabinoid system, responsible for the degradation of a class of bioactive lipids, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[1] Inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous anandamide levels, thereby potentiating the beneficial effects of the endocannabinoid system, which is implicated in the regulation of pain, inflammation, mood, and anxiety.[2] This approach is thought to offer a more nuanced modulation of the endocannabinoid system compared to direct cannabinoid receptor agonists, potentially avoiding undesirable psychotropic side effects.[3]

This guide provides a comparative analysis of the efficacy of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid and other prominent FAAH inhibitors. We will delve into their mechanisms of action, in vitro potency, and clinical findings, supported by experimental data and protocols to inform research and development decisions.

Mechanism of Action: A Diverse Landscape of FAAH Inhibition

FAAH inhibitors can be broadly categorized based on their mechanism of interaction with the enzyme's active site. The primary classes include irreversible covalent inhibitors and reversible inhibitors.

  • Irreversible Covalent Inhibitors: These compounds, often carbamates and ureas, form a stable covalent bond with the catalytic serine residue (Ser241) in the FAAH active site, leading to time-dependent and prolonged inhibition.[4] The recovery of enzyme activity is dependent on the synthesis of new FAAH protein.

  • Reversible Inhibitors: This class includes compounds like α-ketoheterocycles and boronic acids. Boronic acids are believed to form a reversible covalent bond with the catalytic serine, acting as transition state analogs.[5] Their interaction with the active site is characterized by a rapid equilibrium between the bound and unbound states.

Below is a simplified representation of the FAAH catalytic cycle and the points of intervention for different inhibitor classes.

cluster_0 FAAH Catalytic Cycle cluster_1 Inhibitor Intervention Anandamide (AEA) Anandamide (AEA) FAAH (Active) FAAH (Active) Anandamide (AEA)->FAAH (Active) Binding Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate FAAH (Active)->Acyl-Enzyme Intermediate Acylation (Ser241 attack) Acyl-Enzyme Intermediate->FAAH (Active) Deacylation (Hydrolysis) Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine Acyl-Enzyme Intermediate->Arachidonic Acid + Ethanolamine Product Release Irreversible Inhibitors (e.g., Carbamates, Ureas) Irreversible Inhibitors (e.g., Carbamates, Ureas) Irreversible Inhibitors (e.g., Carbamates, Ureas)->FAAH (Active) Covalent Modification of Ser241 Reversible Inhibitors (e.g., Boronic Acids) Reversible Inhibitors (e.g., Boronic Acids) Reversible Inhibitors (e.g., Boronic Acids)->FAAH (Active) Reversible Adduct with Ser241 Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add to Plate Add to Plate Serial Dilution of Inhibitor->Add to Plate Add FAAH Enzyme Add FAAH Enzyme Pre-incubate (37°C) Pre-incubate (37°C) Add FAAH Enzyme->Pre-incubate (37°C) Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate (37°C)->Add Fluorogenic Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add Fluorogenic Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Position of Boronic Acids in Enzyme Inhibition

In the landscape of enzyme inhibitors, boronic acids occupy a unique and increasingly important niche. Their singular ability to form a reversible covalent bond with the catalytic serine or threonine residues of target enzymes, such as serine proteases and proteasomes, sets them apart from classical non-covalent inhibitors and irreversible covalent modifiers.[1][2][3] This distinct mechanism of action, mimicking the tetrahedral transition state of peptide bond hydrolysis, often translates into high potency and prolonged target engagement.[4] However, this complexity necessitates a nuanced approach to kinetic analysis to fully elucidate their inhibitory potential and guide rational drug design.

This guide provides a comprehensive comparison of the kinetic analysis of boronic acid inhibitors against other common inhibitor classes. We will delve into the theoretical underpinnings of their mechanism, provide detailed experimental protocols for their characterization, and offer insights into the interpretation of the resulting kinetic data. The objective is to equip researchers with the knowledge and tools to confidently and accurately evaluate this important class of enzyme inhibitors.

Part 1: Understanding the Kinetic Behavior of Boronic Acid Inhibitors

The hallmark of many boronic acid inhibitors is their exhibition of slow-binding kinetics . This means that the establishment of the final, tightly bound enzyme-inhibitor complex does not occur instantaneously upon mixing but rather over a period of seconds to minutes. This time-dependent increase in inhibition is a critical feature that must be accounted for in the experimental design and data analysis.

The Mechanism of Action: A Two-Step Process

The interaction of a boronic acid inhibitor (I) with a serine protease (E) is best described by a two-step mechanism. The initial encounter involves the rapid formation of a non-covalent enzyme-inhibitor complex (EI). This is followed by a slower, rate-limiting step where the boron atom is attacked by the active site serine, forming a stable, tetrahedral covalent adduct (E-I*).

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Adduct Formation E E + I EI EI E->EI k_on (fast) EI->E k_off (fast) EI_star E-I* EI->EI_star k_form (slow) EI_star->EI k_rev (slow)

This two-step process is what gives rise to the characteristic slow-binding behavior. The initial, rapid binding is governed by the association (kon) and dissociation (koff) rate constants, which determine the initial inhibition constant, Ki. The subsequent, slower formation of the covalent adduct is described by the forward (kform) and reverse (krev) rate constants, leading to the final, overall inhibition constant, Ki*.

Comparison with Other Inhibitor Classes

To fully appreciate the uniqueness of boronic acids, it's essential to compare their kinetic profiles with those of other major inhibitor classes.

Inhibitor Class Mechanism of Action Key Kinetic Parameters Typical Kinetic Profile
Classical Non-Covalent Reversible binding to the active site or an allosteric site.KiRapid onset of inhibition, reaching equilibrium quickly.
Boronic Acids (Reversible Covalent) Two-step mechanism: initial non-covalent binding followed by reversible covalent bond formation.[1][2][3]Ki, kon, koff, kform, krev, Ki*Slow, time-dependent onset of inhibition.
Irreversible Covalent Two-step mechanism: initial non-covalent binding followed by irreversible covalent bond formation.KI, kinactTime-dependent, progressive inactivation of the enzyme.

Table 1: Comparison of Kinetic Characteristics of Different Inhibitor Classes.

Part 2: Experimental Design and Protocols

The cornerstone of accurately characterizing boronic acid inhibitors is the progress curve analysis . This method involves continuously monitoring the enzymatic reaction from its initiation in the presence of the inhibitor over a time course sufficient to observe the transition from the initial rate to the final steady-state rate.

Essential Experimental Considerations
  • Enzyme and Substrate Concentrations: The enzyme concentration should be kept low to ensure initial velocity conditions, while the substrate concentration should ideally be at or below the Km to be sensitive to competitive inhibition.

  • Inhibitor Concentrations: A range of inhibitor concentrations should be tested, bracketing the expected Ki*.

  • Data Acquisition Rate: Data points should be collected frequently enough to accurately capture the curvature of the progress curve.

  • Control Reactions: Reactions in the absence of inhibitor are crucial for determining the uninhibited reaction rate.

Step-by-Step Protocol for Progress Curve Analysis
  • Prepare Reagents:

    • Assay buffer at the optimal pH and temperature for the enzyme.

    • A stock solution of the enzyme of known concentration.

    • A stock solution of the substrate.

    • A series of dilutions of the boronic acid inhibitor.

  • Set up the Assay:

    • In a microplate or cuvette, combine the assay buffer, substrate, and inhibitor at their final desired concentrations.

    • Equilibrate the mixture to the assay temperature.

  • Initiate the Reaction:

    • Add the enzyme to the mixture to start the reaction.

    • Immediately begin monitoring the change in signal (e.g., absorbance or fluorescence) over time using a plate reader or spectrophotometer.

  • Data Collection:

    • Record data points at regular intervals for a duration sufficient to observe the transition to the steady-state inhibited rate. This could range from a few minutes to over an hour, depending on the inhibitor.

  • Data Analysis:

    • Plot the product concentration versus time for each inhibitor concentration.

    • Fit the progress curves to the appropriate kinetic model (e.g., the equation for slow-binding inhibition) using non-linear regression software to determine the kinetic parameters.

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Set up Assay (Mix Buffer, Substrate, Inhibitor) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Collect Time-Course Data D->E F Plot Progress Curves (Product vs. Time) E->F G Non-linear Regression Analysis F->G H Determine Kinetic Parameters (Ki, kon, koff, etc.) G->H

Part 3: Data Analysis and Interpretation

The analysis of progress curves for slow-binding inhibitors involves fitting the data to a specific equation that describes the time-dependent decay of the reaction rate.

The Equation for Slow-Binding Inhibition

The progress of the reaction in the presence of a slow-binding inhibitor can be described by the following integrated rate equation:

[P] = vst + (vo - vs)(1 - e-kobst)/kobs

Where:

  • [P] is the product concentration at time t.

  • vo is the initial velocity.

  • vs is the final steady-state velocity.

  • kobs is the observed rate constant for the onset of inhibition.

Data Analysis Workflow

G A Raw Progress Curve Data ([Product] vs. Time) B Fit to Slow-Binding Equation (Non-linear Regression) A->B C Extract k_obs for each [I] B->C G Model Discrimination B->G D Secondary Plot (k_obs vs. [I]) C->D E Determine kon and koff D->E Linear or Hyperbolic Fit F Calculate Ki* E->F E->G

केंद Figure 3: Data analysis workflow for slow-binding inhibition.

By fitting the progress curves at different inhibitor concentrations to this equation, a value for kobs can be obtained for each inhibitor concentration. A secondary plot of kobs versus the inhibitor concentration ([I]) can then be used to determine the individual rate constants, kon and koff, and ultimately the overall inhibition constant, Ki*. The shape of this secondary plot (linear or hyperbolic) can help to distinguish between different models of slow-binding inhibition.

Part 4: Comparative Kinetic Data and Interpretation

The true value of kinetic analysis lies in the ability to compare different inhibitors and understand the structure-activity relationships that govern their potency and selectivity.

Case Study: Inhibition of Serine Proteases

Serine proteases such as thrombin and human neutrophil elastase (HNE) are important drug targets, and have been extensively studied with various inhibitor classes.

Inhibitor Enzyme Inhibitor Class Ki or Ki *kon (M-1s-1) koff (s-1) Reference
Melagatran ThrombinNon-covalent2 nM--[5][6]
Inogatran ThrombinNon-covalent15 nM--[5][6]
Peptide Boronic Acid ThrombinReversible Covalent0.1 nM~106~10-4[7]
Sivelestat HNENon-covalent44 nM--[8]
AZD9668 HNENon-covalent20 nM--[8]
Peptidyl Phosphonate HNEIrreversible Covalentkinact/KI = 4,236,800 M-1s-1--[9]

Table 2: Comparative Kinetic Data for Inhibitors of Thrombin and Human Neutrophil Elastase.

Interpretation: The data in Table 2 clearly illustrate the high potency of boronic acid inhibitors, often exhibiting Ki* values in the picomolar to low nanomolar range. Furthermore, their slow koff rates contribute to a prolonged duration of action, a desirable property for many therapeutic applications. In comparison, while some non-covalent inhibitors can achieve high affinity, they typically have faster dissociation rates. Irreversible inhibitors, while potent, carry the risk of off-target effects due to their permanent modification of the enzyme.

Part 5: Advantages and Disadvantages in a Drug Discovery Context

The unique kinetic profile of boronic acids presents both opportunities and challenges in drug discovery.

Advantages:

  • High Potency: The formation of a covalent bond often leads to very tight binding and low Ki* values.[10]

  • Prolonged Target Engagement: Slow dissociation rates can lead to a sustained inhibitory effect in vivo.

  • Selectivity: The requirement for a specific nucleophilic residue in the active site can contribute to selectivity.

Disadvantages:

  • Metabolic Instability: The carbon-boron bond can be susceptible to oxidative metabolism, which can limit in vivo efficacy.[11]

  • Off-Target Reactivity: The electrophilic nature of the boron atom can lead to reactions with other biological nucleophiles, potentially causing toxicity.[12]

  • Complex Pharmacokinetics/Pharmacodynamics (PK/PD): The slow-binding kinetics can complicate the correlation between in vitro potency and in vivo efficacy.

Conclusion: A Powerful Tool Requiring Careful Application

Boronic acids represent a powerful and versatile class of enzyme inhibitors with a unique mechanism of action that often translates to high potency and prolonged target engagement. However, their characterization requires a departure from traditional steady-state kinetic methods. A thorough understanding and application of progress curve analysis are essential to accurately determine their kinetic parameters and to fully appreciate their inhibitory potential. By carefully considering the experimental design, performing rigorous data analysis, and thoughtfully interpreting the results in the context of other inhibitor classes, researchers can effectively leverage the unique properties of boronic acids in the pursuit of novel therapeutics.

References

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation of Boronic Acid Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a boronic acid inhibitor from a promising hit in an in vitro screen to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in understanding and predicting how the potent activity observed in a controlled laboratory setting will translate to the complex biological milieu of a living organism. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating boronic acid inhibitors, offering insights into the causal relationships behind experimental choices and strategies to navigate the complexities of in vitro-in vivo correlation (IVIVC).

The Unique Chemistry of Boronic Acids: A Double-Edged Sword

Boronic acids are a unique class of compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This configuration bestows upon them the ability to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in proteases or the hydroxide ion in metallo-β-lactamases.[1][2] This mechanism, where the boronic acid mimics the tetrahedral transition state of the enzymatic reaction, is the foundation of their potent inhibitory activity.[3][4]

However, the very reactivity that makes them potent inhibitors also presents challenges. The boron atom's empty p-orbital makes it susceptible to oxidative deboronation, a metabolic process that can lead to rapid inactivation in vivo.[2][5] This inherent metabolic instability is a key factor that can contribute to discrepancies between in vitro potency and in vivo efficacy.[2]

Deconstructing Inhibitor Potency: The In Vitro Arsenal

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the intrinsic activity of a compound against its target. For boronic acid inhibitors, a multi-pronged in vitro evaluation is crucial to build a comprehensive profile of their activity.

Target Engagement: Enzyme Inhibition Assays

The first step is to quantify the direct interaction between the inhibitor and its purified target enzyme. This is typically achieved through enzyme inhibition assays, which measure the inhibitor's ability to block the enzyme's catalytic activity.

Key Parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. For reversible inhibitors, it represents the dissociation constant of the enzyme-inhibitor complex.

  • k_on_ and k_off_ (Association and dissociation rate constants): These parameters describe the kinetics of the inhibitor binding to and dissociating from the enzyme. For covalent inhibitors, these rates are critical to understanding the duration of inhibition.

Experimental Protocol: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol outlines a common method to assess the inhibitory activity of boronic acids against the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key target for anti-cancer therapies.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)[6]

  • Boronic acid inhibitor stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the 20S proteasome and the fluorogenic substrate in the assay buffer to their final working concentrations. Prepare a serial dilution of the boronic acid inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and varying concentrations of the inhibitor. Include wells with enzyme and substrate only (positive control) and wells with buffer and substrate only (blank).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for AMC) at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration. Normalize the rates to the positive control and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Activity: Assessing Phenotypic Effects

While enzyme assays provide crucial information about target engagement, they do not capture the complexities of a cellular environment. Cell-based assays are essential to determine if an inhibitor can penetrate the cell membrane, reach its intracellular target, and elicit a desired biological response.

Common Cell-Based Assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of their viability and proliferation. A decrease in signal upon treatment with an inhibitor suggests cytotoxic or cytostatic effects.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect the induction of programmed cell death, a common mechanism of action for anti-cancer drugs.

  • Western Blotting: This technique can be used to measure the levels of specific proteins that are downstream of the inhibitor's target, providing mechanistic insights into the cellular response.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell line like MM.1S)

  • Complete cell culture medium

  • Boronic acid inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the boronic acid inhibitor. Include untreated cells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the absorbance values of the treated wells to the untreated control wells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

The In Vivo Arena: From Bench to Biological System

While in vitro studies provide a foundational understanding of an inhibitor's activity, they cannot fully recapitulate the dynamic and complex environment of a living organism. In vivo studies are indispensable for evaluating the overall therapeutic potential of a compound, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Efficacy Studies: Animal Models of Disease

Animal models, particularly xenograft models in immunocompromised mice, are the workhorses for preclinical in vivo efficacy testing of anti-cancer agents.

Workflow for a Xenograft Mouse Model Study:

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cancer Cell Line Culture (e.g., MM.1S) cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Subcutaneous or Orthotopic Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IV, IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint excision Tumor Excision & Weighing endpoint->excision analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) excision->analysis

Caption: Workflow for a typical xenograft mouse model study.

Experimental Protocol: Multiple Myeloma Xenograft Model

This protocol provides a general outline for establishing a subcutaneous multiple myeloma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Multiple myeloma cell line (e.g., MM.1S)

  • Sterile PBS and Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture and harvest multiple myeloma cells in their logarithmic growth phase. Resuspend the cells in sterile PBS, with or without Matrigel, at the desired concentration.[8][9]

  • Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the boronic acid inhibitor and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess target modulation).

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and predicting the clinical efficacy of a drug.

  • Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, and excretion). Key parameters include half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC).

  • Pharmacodynamics (PD): Describes what the drug does to the body (the biochemical and physiological effects of the drug). This involves measuring the extent and duration of target inhibition in vivo.

Experimental Protocol: Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines the general steps for quantifying a boronic acid inhibitor in plasma samples.

Materials:

  • Plasma samples from treated animals

  • Internal standard (a structurally similar compound)

  • Protein precipitation solvent (e.g., acetonitrile with formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Thaw plasma samples. Add the internal standard and the protein precipitation solvent to a small aliquot of plasma. Vortex and centrifuge to pellet the precipitated proteins.[1][3]

  • LC Separation: Inject the supernatant onto a suitable liquid chromatography column to separate the analyte from other plasma components.

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the boronic acid inhibitor and the internal standard for sensitive and selective quantification.[1][3]

  • Data Analysis: Generate a standard curve using known concentrations of the inhibitor. Quantify the inhibitor concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. Use the concentration-time data to calculate pharmacokinetic parameters.

The Correlation Conundrum: Why In Vitro and In Vivo Don't Always Align

A potent inhibitor in a petri dish does not always translate to a successful drug in a patient. For boronic acid inhibitors, several factors can contribute to a poor IVIVC.

Key Factors Influencing IVIVC for Boronic Acid Inhibitors:

FactorIn Vitro ImplicationsIn Vivo Reality
Metabolic Stability High potency against the purified enzyme.Rapid metabolism (e.g., oxidative deboronation) can lead to low systemic exposure and reduced efficacy.[2]
Pharmacokinetics Not assessed in standard in vitro assays.Poor absorption, rapid clearance, or unfavorable tissue distribution can prevent the drug from reaching its target at therapeutic concentrations.
Off-Target Effects Assays are typically target-specific.Inhibition of other proteins (e.g., serine proteases by bortezomib) can lead to unexpected toxicities and a narrow therapeutic window.[10]
Drug Transport Simple diffusion is often assumed in cell-based assays.Active transport mechanisms (influx and efflux pumps) can significantly alter the intracellular concentration of the inhibitor.
Formulation The compound is typically dissolved in a simple solvent like DMSO.The formulation can greatly impact the solubility, dissolution rate, and absorption of the drug, especially for oral administration.[11][12]

Visualizing the IVIVC Challenge:

Caption: Factors that influence the correlation between in vitro and in vivo activity.

Case Studies: Bortezomib vs. Ixazomib

A comparison of the first-in-class proteasome inhibitor, bortezomib, and the second-generation inhibitor, ixazomib, highlights the nuances of IVIVC.

ParameterBortezomibIxazomibReference
In Vitro Potency (CT-L) More potentLess potent[13]
Route of Administration IntravenousOral[14]
Pharmacokinetics Shorter half-lifeLonger half-life, larger volume of distribution[10]
Off-Target Profile Inhibits some serine proteasesMore selective for the proteasome[10]
Clinical Efficacy Highly effectiveAlso effective, with a different side-effect profile[14]

While bortezomib is more potent in vitro, ixazomib's improved pharmacokinetic profile and oral bioavailability contribute to its clinical efficacy. This underscores the importance of considering the complete pharmacological profile of a compound, rather than relying solely on in vitro potency.

Strategies for Improving IVIVC

A proactive approach to addressing potential IVIVC disconnects early in the drug discovery process can save time and resources.

  • Early ADMET Screening: Incorporate in vitro metabolic stability assays (e.g., microsomal stability assays) and permeability assays early in the screening cascade.

  • Structure-Metabolism Relationship Studies: Systematically modify the chemical structure to block sites of metabolic vulnerability while maintaining on-target potency.

  • Pharmacokinetic Modeling: Use in vitro data to build pharmacokinetic models that can predict the in vivo exposure of a compound.

  • Formulation Development: For orally administered boronic acids, formulation strategies that enhance solubility and protect the compound from the harsh environment of the gastrointestinal tract are critical.[11][12]

Conclusion

The correlation between in vitro and in vivo activity of boronic acid inhibitors is a complex interplay of target affinity, cellular effects, and the compound's journey through a biological system. A thorough understanding of the underlying principles and the application of a comprehensive and integrated testing strategy are paramount for the successful translation of a promising molecule from the laboratory to the clinic. By embracing a holistic approach that considers not only the in vitro potency but also the in vivo realities of ADMET and off-target effects, researchers can more effectively navigate the challenging path of boronic acid drug development.

References

A Guide to Enhancing Reproducibility in Cross-Coupling Reactions: A Comparative Analysis of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and accelerated discovery. In the realm of synthetic chemistry, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction, boronic acid reagents are pivotal building blocks.[1][2] However, their inherent instability can often be a significant source of variability, leading to inconsistent yields and challenging purification processes.[3][4] This guide provides an in-depth technical comparison of boronic acid reagents and their alternatives, offering field-proven insights and actionable protocols to enhance the reproducibility of your experimental outcomes.

The Root of Irreproducibility: Understanding the Instability of Boronic Acids

Boronic acids, while versatile, are susceptible to several decomposition pathways that can compromise their purity and reactivity, ultimately impacting the reproducibility of your reactions. The primary culprits are protodeboronation, oxidation, and the formation of anhydrides (boroxines).

Protodeboronation , the cleavage of the carbon-boron bond by a proton source, is a well-documented side reaction, particularly for heteroaromatic and electron-deficient aryl boronic acids.[5][6] This process is often accelerated by aqueous basic or acidic conditions commonly used in cross-coupling reactions.[5][6]

Oxidation of the boronic acid to the corresponding phenol is another common degradation pathway, often initiated by atmospheric oxygen.[7][8] This is particularly problematic for aliphatic boronic acids which tend to oxidize more readily than their aryl counterparts.[9]

Dehydration of boronic acids can lead to the formation of cyclic trimeric anhydrides known as boroxines .[1][8] While boroxines can be viable coupling partners, their formation complicates stoichiometry and can lead to inconsistent reaction profiles.[8][10]

The following diagram illustrates the key factors influencing the stability of boronic acids.

Boronic_Acid_Stability cluster_factors Factors Affecting Stability cluster_pathways Decomposition Products Reagent_Purity Reagent Purity (Presence of Impurities) Boronic_Acid R-B(OH)₂ Reagent_Purity->Boronic_Acid influences Reaction_Conditions Reaction Conditions (pH, Temperature, Solvent) Reaction_Conditions->Boronic_Acid influences Storage_Handling Storage & Handling (Air, Moisture, Light Exposure) Storage_Handling->Boronic_Acid influences Substituent_Effects Substituent Effects (Electronic & Steric) Substituent_Effects->Boronic_Acid influences Decomposition_Pathways Decomposition Pathways Boronic_Acid->Decomposition_Pathways Protodeboronation Protodeboronation (R-H) Decomposition_Pathways->Protodeboronation Oxidation Oxidation (R-OH) Decomposition_Pathways->Oxidation Boroxine_Formation Boroxine Formation ((RBO)₃) Decomposition_Pathways->Boroxine_Formation

Caption: Key factors influencing the stability and decomposition of boronic acids.

Comparative Analysis: Boronic Acids vs. Their Derivatives

To mitigate the challenges associated with the instability of boronic acids, a variety of derivatives have been developed. This section provides a comparative overview of the most common alternatives.

Reagent TypeStructureStabilityHandlingReactivityKey Considerations
Boronic Acids R-B(OH)₂Variable; prone to protodeboronation, oxidation, and boroxine formation.[3][4]Often requires storage under inert atmosphere and at low temperatures.[11] Can be challenging to purify.[9]Generally high, often leading to faster reaction times.[12]Purity can be inconsistent. Unstable derivatives (e.g., 2-pyridyl) are notoriously difficult to work with.[4][13]
Pinacol Boronate Esters R-B(O₂C₂Me₄)More stable than boronic acids, less prone to decomposition.[3]Generally stable solids, easier to handle and purify by chromatography.[12]Typically slower reaction rates compared to boronic acids.[12]Can undergo hydrolysis back to the boronic acid under reaction conditions.[3][14]
MIDA Boronates R-B(MIDA)Highly stable, air- and moisture-stable crystalline solids.[4][15]Easy to handle and store long-term on the benchtop.[4]Requires in situ hydrolysis to release the active boronic acid, enabling a "slow-release" strategy.[4][15]Ideal for notoriously unstable boronic acids, allowing for successful coupling where the free acid fails.[4][15]
Organotrifluoroborates [R-BF₃]KGenerally stable, crystalline solids.[16]Easy to handle and weigh.Requires specific conditions for activation, often involving a base to generate the active boronate species.[13][16]Offers an alternative for slow-release strategies.[13]

Best Practices for Ensuring Reproducible Results

A systematic approach to reagent handling, reaction setup, and analysis is critical for achieving reproducible outcomes.

Reagent Qualification and Handling
  • Purity Assessment: Always verify the purity of your boronic acid reagent upon receipt and before use. Common analytical techniques include:

    • NMR Spectroscopy (¹H, ¹¹B, ¹³C): To identify the main compound and detect organic impurities or the presence of boroxines.[8]

    • LC-MS: To quantify the purity and identify any degradation products.[17]

    • A simple colorimetric TLC stain using curcumin can qualitatively detect the presence of boronic acids and their derivatives.[18]

  • Proper Storage: Adherence to proper storage conditions is paramount to prevent degradation.

    • Boronic Acids: Store in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at low temperatures (refrigerated or frozen).[11] Avoid repeated freeze-thaw cycles.[19] Storing them in a slightly moist state can sometimes improve long-term preservation.[7]

    • Boronate Esters (Pinacol, MIDA): Generally more stable and can be stored at room temperature, though protection from moisture is still recommended.[12]

Rigorous Experimental Protocol

The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction designed to enhance reproducibility.

Experimental Workflow:

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Analysis Reagent_Prep Prepare fresh solutions of reagents. Verify boronic acid purity. Inert_Atmosphere Assemble reaction under inert atmosphere (N₂ or Ar). Reagent_Prep->Inert_Atmosphere Reagent_Addition Add solvent, base, aryl halide, boronic acid reagent, and catalyst. Inert_Atmosphere->Reagent_Addition Heating_Stirring Heat to desired temperature with consistent stirring. Reagent_Addition->Heating_Stirring Monitoring Monitor reaction progress by TLC, GC, or LC-MS. Heating_Stirring->Monitoring Quenching Cool to RT and quench the reaction. Monitoring->Quenching Extraction Perform aqueous work-up and extraction. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification Characterization Characterize product by NMR, MS, etc. Purification->Characterization

Caption: A standardized workflow for reproducible Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Use freshly opened or recently purified solvents.

    • If using a boronic acid, consider using a freshly opened bottle or one that has been properly stored. For notoriously unstable boronic acids, consider using a more stable derivative like a MIDA boronate.[4]

    • Prepare stock solutions of your aryl halide and boronic acid reagent if performing multiple reactions to ensure consistent stoichiometry.

  • Reaction Setup:

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid reagent (1.1-1.5 equiv), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv), and the palladium catalyst and ligand (if applicable).[20]

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[20]

  • Reaction Execution:

    • Add the degassed solvent(s) via syringe. The choice of solvent and base is crucial and often substrate-dependent.[20]

    • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and maintain consistent stirring.[21][22]

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction, for example, by adding water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis and Documentation:

    • Thoroughly characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.

    • Document all experimental details, including the source and purity of reagents, reaction conditions, and analytical data, to ensure future reproducibility.

The "Slow-Release" Strategy: A Paradigm Shift for Unstable Reagents

For particularly challenging substrates, such as 2-pyridyl boronic acids, which are notoriously unstable, the "slow-release" strategy using MIDA boronates has proven to be a game-changer.[4][13] This approach involves the use of a stable precursor that, under the reaction conditions, slowly hydrolyzes to release the reactive boronic acid. This maintains a low, steady concentration of the unstable species in the reaction mixture, favoring the desired cross-coupling over decomposition pathways.[23]

Slow_Release MIDA_Boronate Stable MIDA Boronate (Bench-stable precursor) Slow_Hydrolysis Slow Hydrolysis (in situ) MIDA_Boronate->Slow_Hydrolysis Unstable_Boronic_Acid Low Concentration of Unstable Boronic Acid Slow_Hydrolysis->Unstable_Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Unstable_Boronic_Acid->Cross_Coupling Favored Decomposition Decomposition (Minimized) Unstable_Boronic_Acid->Decomposition Suppressed

Caption: The slow-release strategy for cross-coupling with unstable boronic acids.

Conclusion: A Commitment to Rigor

The reproducibility of experimental results using boronic acid reagents is not a matter of chance but a direct consequence of a meticulous and informed approach. By understanding the inherent instabilities of these reagents, selecting the appropriate derivative for the task, and adhering to rigorous experimental protocols for handling, reaction setup, and analysis, researchers can significantly enhance the consistency and reliability of their findings. The adoption of stable alternatives like MIDA boronates, particularly for challenging substrates, represents a significant advancement in ensuring successful and reproducible outcomes in modern synthetic chemistry. This commitment to scientific rigor is essential for accelerating the pace of innovation in both academic research and the development of new therapeutics.

References

The Alchemist's Choice: A Comparative Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this powerful transformation lies the organoboron reagent. The choice between a boronic acid and its corresponding ester derivative is a critical decision that dictates not just the reaction's outcome, but also the practicality and efficiency of the entire synthetic workflow. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in experimental data and mechanistic insights, to empower researchers in making the optimal choice for their specific synthetic challenge.

The Central Dichotomy: Reactivity vs. Stability

The fundamental difference between boronic acids and boronate esters can be summarized in a single, crucial trade-off: reactivity versus stability.[2][3]

  • Boronic Acids (R-B(OH)₂): These are generally the more reactive partners in the Suzuki-Miyaura catalytic cycle.[3][4] Their Lewis acidity is believed to facilitate the key transmetalation step, often leading to faster reaction times.[3] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to several decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[2][3] Many, particularly heteroarylboronic acids, can be difficult to purify, handle, and store long-term, often existing as amorphous solids or cyclic boroxine trimers, which complicates accurate stoichiometry.[5]

  • Boronate Esters (e.g., Pinacol Esters, R-B(O₂C₂Me₄)): By masking the hydroxyl groups of the boronic acid with a diol, boronate esters exhibit significantly enhanced stability.[3][4] They are typically crystalline, free-flowing solids that are stable to air and moisture, compatible with silica gel chromatography, and can be stored for extended periods on the benchtop.[3][6] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[3] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[2]

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The critical step where the organoboron reagent plays its part is transmetalation , the transfer of the organic group from boron to the palladium(II) center.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)-R' L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OR)₂) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' ArPd(II)R'L2->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

A long-standing debate has centered on the active transmetalating species when using boronate esters. It was widely believed that the ester must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[3] However, compelling kinetic, structural, and computational studies have provided strong evidence that boronate esters can and do undergo direct transmetalation without prior hydrolysis .[2][7][8] This finding has significant implications, suggesting that the ester's structure itself plays a direct role in modulating reactivity.

Quantitative Performance Comparison: A Kinetic Snapshot

The most direct measure of reactivity is the rate of the transmetalation step. Seminal work by Hartwig and coworkers provided a quantitative comparison of the rates of aryl group transfer from various boron reagents to a palladium(II) complex.[2] The data reveals a fascinating and non-intuitive trend.

Boron ReagentStructureRelative Rate (krel) vs. Boronic AcidRate Constant (k) at -30 °C (s⁻¹)
Arylboronic AcidAr-B(OH)₂1.005.78 ± 0.13 × 10⁻⁴
Glycol Boronate EsterAr-B(OCH₂)₂~23.0 13.3 ± 0.70 × 10⁻³
Boroxine(ArBO)₃~9.3 5.39 ± 0.07 × 10⁻³
Catechol Boronate EsterAr-B(O₂C₆H₄)~4.3 2.43 ± 0.54 × 10⁻³
α-Hydroxyisobutyrate EsterAr-B(O₂C(CMe₂O))~0.392.26 ± 0.31 × 10⁻⁴
Pinacol Boronate EsterAr-B(O₂C₂Me₄)Sigmoidal kinetics, slower than boronic acidN/A

Data synthesized from reference[2]. Relative rates are calculated from the provided rate constants.

Key Insights from Kinetic Data:

  • Not All Esters are Slower: Counterintuitively, several boronate esters, such as the glycol and catechol esters, undergo transmetalation significantly faster than the parent boronic acid.[2] This demonstrates that the ester moiety is not merely a protecting group but an active participant that can tune reactivity.

  • Steric Hindrance Matters: The commonly used pinacol boronate ester, while exceptionally stable, is a kinetically slow coupling partner.[2] The steric bulk of the four methyl groups likely hinders the formation of the necessary pre-transmetalation intermediate with the palladium center.

  • The "Slow Release" Mythos: The idea that stable esters like pinacolates function by slowly releasing the boronic acid is an oversimplification. While hydrolysis does occur, direct transmetalation is a viable and, in some cases, kinetically preferred pathway.

Beyond Pinacol: The Rise of Advanced Boronate Esters

The limitations of both boronic acids (instability) and pinacol esters (low reactivity) have spurred the development of advanced boronate ester platforms.

Potassium Organotrifluoroborates (R-BF₃K)

These air-stable, crystalline salts are a significant step up from boronic acids, especially for challenging substrates like electron-deficient heteroaryls which are prone to protodeboronation.[5][9] While they are tetracoordinate and unreactive in their salt form, under Suzuki-Miyaura conditions, they are believed to undergo slow hydrolysis to release the boronic acid in low concentrations.[10][11] This "slow-release" mechanism keeps the concentration of the unstable boronic acid low, minimizing side reactions and often leading to higher, more reproducible yields.[10]

FeatureHeteroarylboronic AcidPotassium Heteroaryltrifluoroborate
Stability Often low, prone to protodeboronationHigh, bench-stable crystalline solids
Handling Can be difficult, requires inert atmosphereEasy, free-flowing solids
Stoichiometry Often inexact due to boroxine formationPrecise and reliable
Yield (Challenging Substrates) Variable to lowOften significantly higher and more reproducible[5]
MIDA Boronates (N-methyliminodiacetic acid boronates)

Developed by the Burke group, MIDA boronates are exceptionally stable, chromatographically-purifiable, and bench-stable organoboron reagents.[6] The trivalent N-methyliminodiacetic acid ligand protects the boron center, rendering it unreactive under anhydrous cross-coupling conditions. Deprotection is readily achieved with mild aqueous base, releasing the boronic acid for subsequent coupling.[6] This unique stability and controlled release has enabled powerful synthetic strategies, including iterative cross-coupling for the assembly of complex molecules from a set of standardized building blocks.[6][12]

Reagent_Choice cluster_0 Decision Framework Start Synthetic Goal Rate Is reaction rate the highest priority? Start->Rate Stability Are stability, storage, and purification critical? Rate->Stability No BA Use Boronic Acid (or reactive ester) Rate->BA Yes Iterative Is this part of an iterative cross-coupling sequence? Stability->Iterative Yes Pinacol Use Pinacol or Neopentyl Ester Stability->Pinacol No Iterative->Pinacol No MIDA Use MIDA Boronate Iterative->MIDA Yes

Caption: Decision framework for selecting the appropriate boron reagent.

Experimental Protocols

Detailed, reproducible methodologies are the lifeblood of synthetic chemistry. Below are two representative, parallel protocols for a Suzuki-Miyaura coupling reaction that can be used as a starting point for comparing a boronic acid and its pinacol ester derivative.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a standard procedure for the coupling of an aryl bromide with phenylboronic acid.[13]

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene and water via syringe.

  • Add the palladium(II) acetate catalyst. The mixture may change color.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester

This protocol is adapted for the more stable, but potentially less reactive, pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 245 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, the phenylboronic acid pinacol ester, potassium phosphate, and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Note that longer reaction times (4-12 hours) may be required compared to the boronic acid.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Conclusion and Recommendations

The choice between a boronic acid and a boronate ester is not a matter of inherent superiority, but of strategic selection based on the specific demands of the synthesis.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.

  • The specific boronic acid is known to be stable and commercially available in high purity.

  • The synthesis is short, and long-term storage of the reagent is not a concern.

Choose a boronate ester (e.g., pinacol, neopentyl) when:

  • Stability, ease of handling, purification, and long-term storage are critical.[3]

  • The synthesis involves multiple steps where the boron moiety must survive various reaction conditions.

  • Reproducibility is paramount, as is often the case in medicinal chemistry and process development.[4]

  • The corresponding boronic acid is unstable or difficult to handle.

For the most challenging substrates or when engaging in advanced, iterative synthetic strategies, the investment in specialized reagents like potassium trifluoroborates or MIDA boronates is often justified by their superior stability and unique reactivity profiles. By understanding the fundamental principles of reactivity and stability, and by leveraging the quantitative data available, researchers can navigate the nuanced landscape of organoboron chemistry to accelerate their discovery and development efforts.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a clear and definitive mechanism of action (MoA) is the bedrock of a successful therapeutic program. Boronic acid-based inhibitors represent a unique and powerful class of molecules, exemplified by drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam[1][2]. Their distinct MoA—forming a reversible covalent bond with serine or threonine residues—offers a compelling combination of high potency and prolonged target engagement, distinguishing them from both traditional non-covalent inhibitors and irreversible covalent drugs[3][4][5].

However, this unique chemistry demands a rigorous and multi-faceted validation strategy. It is not enough to simply demonstrate target inhibition; we must prove the formation of the specific covalent adduct and confirm that this interaction drives the biological effect in a relevant physiological context. This guide provides a logical, field-proven framework for validating the MoA of a novel boronic acid inhibitor, moving from initial biochemical characterization to definitive confirmation in a cellular environment.

The Core Mechanistic Hypothesis of Boronic Acid Inhibitors

The central feature of a boronic acid inhibitor is the electrophilic boron atom. This atom readily interacts with nucleophilic hydroxyl groups on serine or threonine residues within an enzyme's active site[6]. This interaction forms a stable, tetrahedral boronate adduct, which acts as a transition-state analog, effectively blocking the enzyme's catalytic activity[7][8][9]. Unlike many covalent inhibitors that form permanent bonds, this boronate adduct is typically reversible, allowing for a dynamic equilibrium between the bound and unbound states[2][3].

Our validation strategy, therefore, must be designed to answer three fundamental questions:

  • Does the inhibitor bind directly to the intended target and inhibit its function with high potency?

  • Is the inhibition driven by the formation of a covalent adduct between the inhibitor's boron atom and a specific active site residue?

  • Does this specific on-target engagement occur within a cellular environment and correlate with the desired physiological outcome?

cluster_Enzyme Serine Protease Active Site Enzyme Enzyme Serine Ser-OH (Nucleophile) Adduct Tetrahedral Adduct (Reversible Covalent Bond) Inhibitor Boronic Acid Inhibitor R-B(OH)₂ (Trigonal Planar) Inhibitor->Adduct Binding & Nucleophilic Attack Adduct->Inhibitor Reversible Dissociation

Caption: Mechanism of boronic acid inhibition of a serine protease.

The Validation Workflow: An Orthogonal, Phased Approach

A robust MoA validation relies on a weight-of-evidence approach, utilizing orthogonal techniques to build an irrefutable case. We advocate for a funnel-like workflow that progresses from broad functional effects to precise molecular interactions.

G cluster_1 Biochemical Assays cluster_2 Biophysical Assays cluster_3 Cellular Assays A Phase 1: Biochemical Validation (Does it inhibit the target?) B Phase 2: Biophysical Confirmation (Is the interaction covalent?) A->B Confirms direct binding A1 Enzyme Kinetics (Ki, kon/koff) C Phase 3: Cellular Target Engagement (Does it work in the cell?) B->C Confirms covalent nature B1 Intact Protein Mass Spectrometry D Validated Mechanism of Action C->D Confirms physiological relevance C1 Cellular Thermal Shift Assay (CETSA) B2 X-ray Crystallography B3 Peptide Mapping (LC-MS/MS) C2 NanoBRET™ / In-Cell Assays

Caption: A phased workflow for validating a boronic acid inhibitor's MoA.

Phase 1: Biochemical Validation via Enzyme Kinetics

The Causality: The first step is to confirm that your inhibitor directly interacts with the purified target enzyme and to characterize the nature of this inhibition. Enzyme kinetics provides critical data on inhibitor potency (Kᵢ) and can offer the first clues about the covalent, yet reversible, mechanism. Boronic acids often exhibit slow-binding or time-dependent inhibition, a hallmark of a two-step mechanism where an initial non-covalent complex is formed, followed by the covalent bond formation[2][3].

Self-Validating System: To ensure the observed inhibition is specific to the boronic acid moiety, it is crucial to include a negative control, such as a carbon-analogue of the inhibitor where the B(OH)₂ group is replaced with CH₃. This analogue should exhibit significantly weaker or no inhibition, demonstrating the essential role of the boron atom.

Experimental Protocol: Determining Inhibition Constant (Kᵢ)
  • Reagents & Setup:

    • Purified target enzyme.

    • Fluorogenic or chromogenic substrate for the enzyme.

    • Boronic acid inhibitor stock solution (in DMSO).

    • Assay buffer optimized for enzyme activity.

    • Microplate reader.

  • Procedure:

    • Prepare a matrix of inhibitor concentrations and substrate concentrations in a microplate. Typically, use 8 inhibitor concentrations (from 0 to 10x the expected IC₅₀) and 6 substrate concentrations (from 0.2x to 5x the Kₘ).

    • To test for time-dependency, pre-incubate the enzyme and inhibitor for varying periods (e.g., 5, 30, 60 minutes) before adding the substrate.

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

    • Monitor the reaction rate (change in fluorescence or absorbance over time) using the microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each reaction.

    • Plot the data using Michaelis-Menten or Lineweaver-Burk plots.

    • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression software (like GraphPad Prism) to determine the Kᵢ value. For slow-binding inhibitors, more complex models may be required to determine kₒₙ and kₒff.[4]

ParameterDescriptionTypical Value Range
IC₅₀ Concentration for 50% inhibition at a fixed substrate concentration.Varies (nM to µM)
Kᵢ Inhibition constant; true measure of potency independent of substrate.nM range for potent inhibitors[8][10]
kₒₙ (k₃) Rate of covalent bond formation.10³ - 10⁶ M⁻¹s⁻¹
kₒff (k₄) Rate of covalent bond dissociation (reversibility).10⁻² - 10⁻⁵ s⁻¹

Table 1: Key kinetic parameters for characterizing boronic acid inhibitors.

Phase 2: Biophysical Confirmation of the Covalent Adduct

The Causality: While kinetics strongly implies a specific MoA, it is indirect evidence. Biophysical methods provide direct, physical proof of the covalent bond. Mass spectrometry can detect the mass change associated with inhibitor binding, while X-ray crystallography can visualize the precise atomic interactions.[11][][13]

A. Intact Protein Mass Spectrometry (MS)

The Logic: This is the most direct and often first-line experiment to confirm covalent modification. By measuring the precise mass of the intact protein before and after incubation with the inhibitor, we can observe a mass shift that corresponds exactly to the molecular weight of the inhibitor.[14][15]

Self-Validating System: A key control is to perform the experiment with a mutant version of the target protein where the catalytic serine/threonine is mutated to an alanine. In this case, no covalent adduct should form, and thus no mass shift should be observed, proving the modification is residue-specific.

Experimental Protocol: Intact Protein MS Analysis
  • Sample Preparation:

    • Incubate the purified target protein (e.g., at 5 µM) with a molar excess of the boronic acid inhibitor (e.g., 50 µM) for 1-2 hours at room temperature.

    • Prepare a control sample with protein and vehicle (DMSO) only.

    • Prepare a negative control with the Ser-to-Ala mutant protein plus the inhibitor.

  • Desalting:

    • Remove excess, non-covalently bound inhibitor and buffer salts using a C4 ZipTip or similar reverse-phase chromatography method. This step is critical for obtaining a clean mass spectrum.

  • MS Analysis:

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a m/z range appropriate for the protein's expected charge state distribution.

  • Data Deconvolution:

    • Use deconvolution software (e.g., MaxEnt) to transform the raw m/z spectrum (showing multiple charge states) into a single, zero-charge spectrum that displays the protein's molecular weight.

    • Compare the molecular weight of the inhibitor-treated sample to the control. A mass increase equal to the inhibitor's MW confirms covalent binding.[16]

B. X-ray Crystallography

The Logic: X-ray crystallography provides the ultimate proof of MoA by delivering an atomic-resolution 3D structure of the inhibitor bound to the enzyme.[13] This allows for unambiguous visualization of the covalent bond between the boron atom and the serine/threonine oxygen, confirming the tetrahedral geometry of the adduct and revealing other key hydrogen bonds and hydrophobic interactions that contribute to binding affinity.[7][17][18][19]

This technique is resource-intensive but provides invaluable structural information for further lead optimization and definitively validates the binding mode. The resulting structures often show the boron atom covalently bound to the catalytic serine, with its hydroxyl groups forming hydrogen bonds within the active site, such as in the oxyanion hole.[7][8][9]

Phase 3: Cellular Target Engagement

The Causality: Demonstrating a covalent interaction with a purified protein is essential, but it doesn't guarantee the inhibitor will engage its target in the complex and crowded environment of a living cell.[20][21] Cellular target engagement assays are designed to confirm that the inhibitor can permeate the cell membrane, find its target, and bind to it under physiological conditions.[22][23]

A. Cellular Thermal Shift Assay (CETSA®)

The Logic: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[23] By treating intact cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature, we can observe a "thermal shift" in the presence of a binding ligand.

Experimental Protocol: CETSA Workflow
  • Cell Treatment: Treat cultured cells with the boronic acid inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Quantification: Analyze the amount of soluble target protein in the supernatant using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for inhibitor-treated cells compared to control cells indicates target engagement.

Comparison with Alternative Inhibitor Modalities

Understanding how boronic acids compare to other inhibitors is key to appreciating their therapeutic potential.

FeatureNon-Covalent InhibitorsReversible Covalent (Boronic Acids) Irreversible Covalent Inhibitors
Mechanism Relies on non-covalent forces (H-bonds, van der Waals, etc.).Forms a reversible covalent bond with a nucleophilic residue.[3][5]Forms a permanent covalent bond with a nucleophilic residue.
Binding Kinetics Rapid on/off rates.Slow on/off rates, time-dependent inhibition.[3]Rapid on-rate, off-rate is essentially zero.
Target Residence Time Short; determined by Kₒff.Long; decoupled from plasma PK.Permanent, until protein is turned over.[24]
Potency Dependent on continuous drug exposure.High potency achievable due to covalent bond contribution.[25][26]Often highly potent due to permanent inactivation.
Potential for Off-Targets Can have off-target effects based on binding pocket similarity.Potential for off-targets with reactive serines/threonines, but generally specific.Higher risk of off-target reactivity with promiscuous electrophiles.
Key Validation Assays SPR, ITC, Kinetics.Kinetics, Intact MS, X-ray Crystallography, CETSA.Intact MS, Peptide Mapping, Activity-Based Protein Profiling (ABPP).[27][28]

Table 2: Comparison of different inhibitor modalities.

cluster_0 Non-Covalent cluster_1 Reversible Covalent (Boronic Acid) cluster_2 Irreversible Covalent A Inhibitor P1 Protein A->P1 Kd B Inhibitor P2 Protein-Ser B->P2 Ki, kon/koff C Inhibitor P3 Protein-Cys C->P3 kinact/Ki

Caption: A logical comparison of inhibitor binding mechanisms.

Conclusion

Validating the mechanism of action for a boronic acid inhibitor is a systematic process that requires a combination of biochemical, biophysical, and cell-based evidence. By following a logical workflow—confirming inhibition with kinetics, proving the covalent adduct with mass spectrometry and crystallography, and verifying target engagement in cells—researchers can build a comprehensive and irrefutable data package. This rigorous, multi-faceted approach is not merely an academic exercise; it is essential for de-risking a drug discovery program, enabling rational structure-based design, and ultimately, building the foundation for a successful therapeutic.

References

A Senior Application Scientist's Guide to Boronic Acid Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Carbon-Boron Bond

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, materials science, and medicinal chemistry.[1][2] First synthesized in 1860, these organoboron compounds have risen to prominence primarily due to their role as key nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][4][5] Beyond their utility in coupling reactions, their unique ability to form reversible covalent complexes with diols makes them valuable in chemical sensing and as therapeutic agents; the proteasome inhibitor bortezomib stands as a prominent example of a boronic acid-containing drug.[2]

Given their widespread application, the efficient and versatile synthesis of boronic acids is a topic of continuous research and development. Historically, synthetic chemists have relied on a handful of robust, yet often harsh, methodologies. However, the demands of modern chemistry—particularly in complex molecule synthesis and drug discovery—necessitate milder, more functional-group-tolerant, and highly selective approaches. This guide provides an in-depth comparison of these established routes against emergent, innovative methods, offering experimental insights to help researchers select the optimal strategy for their specific synthetic challenges.

Pillar 1: The Established Routes - Reliability with Caveats

Traditional methods for boronic acid synthesis are characterized by their broad utility and well-understood mechanisms. However, they often require highly reactive organometallic intermediates, which can limit their functional group compatibility and necessitate stringent reaction conditions.

Organometallic Addition to Borate Esters (Grignard/Organolithium)

One of the oldest and most direct methods involves the reaction of an organometallic reagent, typically a Grignard (R-MgX) or organolithium (R-Li) species, with a trialkyl borate ester, such as trimethyl or triisopropyl borate.[1][6] This electrophilic trapping of a highly nucleophilic carbon source is a powerful way to form the C-B bond.

Mechanism & Rationale: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the borate ester. Subsequent acidic hydrolysis cleaves the boronic ester to yield the final boronic acid. The choice of organometallic reagent is critical; organolithium reagents are generally more reactive than Grignard reagents and often require cryogenic temperatures (-78 °C) to prevent over-addition to the boronic ester intermediate.[6] This low-temperature requirement is a significant consideration for scalability and energy consumption.

Advantages:

  • Directness: A straightforward approach from aryl or alkyl halides.

  • Cost-Effective: Utilizes readily available and inexpensive starting materials.

Limitations:

  • Harsh Conditions: Requires cryogenic temperatures and strictly anhydrous conditions.[6]

  • Poor Functional Group Tolerance: The highly basic and nucleophilic organometallic reagents are incompatible with acidic protons (e.g., alcohols, amines) and many electrophilic functional groups (e.g., esters, ketones, nitriles).

  • Safety Concerns: Handling pyrophoric reagents like n-butyllithium poses safety risks, especially on a larger scale.

Miyaura Borylation

Developed in 1995, the Miyaura borylation reaction represents a significant advancement over classic organometallic methods.[2][7] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to convert aryl/vinyl halides or triflates into boronic esters.[7][8]

Mechanism & Rationale: The catalytic cycle, analogous to other palladium cross-coupling reactions, involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active catalyst. The use of a base is crucial for activating the boron compound.[5] The resulting boronate esters are stable, can be purified by chromatography, and are often used directly in subsequent reactions like the Suzuki-Miyaura coupling.[7]

Advantages:

  • Milder Conditions: Avoids the need for pre-formed, highly reactive organometallic reagents.

  • Improved Functional Group Tolerance: Tolerates a much wider range of functional groups compared to the Grignard/organolithium route.

  • Versatility: Applicable to a broad scope of aryl and vinyl halides and triflates.[7]

Limitations:

  • Cost: Palladium catalysts and diboron reagents can be expensive.[1]

  • Aryl Chlorides: Coupling of less reactive aryl chlorides can be challenging and often requires specialized, electron-rich phosphine ligands.[9]

  • Residual Metal: Removal of palladium from the final product can be a concern, particularly in pharmaceutical synthesis.

Pillar 2: The New Wave - Precision, Efficiency, and Broader Scope

Recent innovations in catalysis and reaction technology have ushered in a new era of boronic acid synthesis, addressing many of the shortcomings of traditional methods. These modern routes offer enhanced selectivity, milder conditions, and access to novel chemical space.

Iridium-Catalyzed C-H Borylation

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to build molecular complexity. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into C-B bonds, bypassing the need for pre-functionalized substrates like organohalides.[10][11]

Mechanism & Rationale: The reaction is typically catalyzed by an Ir(I) complex, which activates an aromatic or aliphatic C-H bond. The regioselectivity is often governed by sterics, leading to borylation at the least hindered position. This method is particularly advantageous for late-stage functionalization of complex molecules where installing a halide at a specific position might be difficult. More advanced strategies can employ directing groups to achieve borylation at specific C-H bonds, including typically unreactive C(sp³)–H bonds.[12]

Advantages:

  • Atom Economy: Utilizes abundant C-H bonds directly, avoiding halide or triflate intermediates.[11]

  • Exceptional Functional Group Tolerance: The reaction conditions are generally very mild and compatible with a vast array of functional groups.

  • Predictable Regioselectivity: Steric control allows for predictable outcomes in many aromatic systems.

Limitations:

  • Regiocontrol: While often predictable, achieving specific regioselectivity in complex or electronically biased systems can be challenging without directing groups.

  • Substrate Scope: Less reactive C-H bonds can be difficult to functionalize.

Photoredox-Catalyzed Borylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions.[13][14][15] This technology has been successfully applied to the synthesis of boronic acids from a wide range of precursors.

Mechanism & Rationale: A photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate, such as an aryl halide.[13][15] This generates an aryl radical, which can then be trapped by a diboron reagent to form the C-B bond. This approach circumvents the high-energy barriers associated with traditional polar reaction pathways. Recent advances have demonstrated the borylation of not only aryl halides but also carboxylic acids and amine derivatives under photoredox conditions.[8][10]

Advantages:

  • Extremely Mild Conditions: Reactions are often run at room temperature using visible light, offering unparalleled functional group tolerance.[15]

  • Broad Substrate Scope: Enables the borylation of substrates that are challenging for traditional methods, including electron-rich haloarenes and complex drug-like molecules.[10]

  • Metal-Free Options: Some photoredox systems utilize organic dyes as catalysts, avoiding transition metal contamination.[10]

Limitations:

  • Specialized Equipment: Requires photoreactors or specialized light sources.

  • Scalability: Achieving uniform light penetration in large-scale reactions can be a technical challenge, though flow chemistry offers a promising solution.[13]

Flow Chemistry for Lithiation-Borylation

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for reactions involving highly reactive or unstable intermediates.[16] This technology has been transformative for the classic lithiation-borylation route.

Mechanism & Rationale: By performing the halogen-lithium exchange and subsequent borylation in a continuous flow reactor, the highly unstable organolithium intermediate is generated and consumed within seconds.[16][17] This precise control over reaction time and temperature dramatically suppresses side reactions, such as protonation or butylation, that often plague batch processes.[1][17] The result is higher yields, improved purity, and enhanced safety. This approach has enabled the multigram- and even kilogram-scale synthesis of boronic acids with remarkable efficiency.[16][17][18]

Advantages:

  • Enhanced Safety & Control: Safely handles highly reactive intermediates.[17]

  • High Throughput & Scalability: Enables rapid synthesis on a large scale.[16][18]

  • Improved Yields & Purity: Minimizes side reactions, leading to cleaner product profiles.[17]

Limitations:

  • Initial Investment: Requires specialized flow chemistry equipment.

  • Clogging: Reactions that produce precipitates can be problematic and may require specialized reactor designs.[18]

Emerging Biocatalytic Routes

A frontier in synthesis is the use of enzymes to perform transformations not seen in nature. Recently, engineered enzymes have been developed that can catalyze the amination of boronic acids.[19][20] While not a direct synthesis of the C-B bond, this represents a novel, green method for elaborating boronic acids. Furthermore, research into enzymes that can directly form C-B bonds is an active area, promising future synthetic routes with unparalleled selectivity and sustainability.[19]

Pillar 3: Objective Performance Comparison

Choosing the right synthetic method requires a careful evaluation of multiple factors. The following table provides a comparative summary of the discussed routes.

Method Typical Yield Substrate Scope Functional Group Tolerance Conditions Key Advantages Key Disadvantages
Grignard/Organolithium Moderate to HighAryl/Alkyl HalidesPoorCryogenic Temp (-78°C), AnhydrousLow cost, DirectHarsh conditions, Poor FG tolerance, Safety risks[6]
Miyaura Borylation HighAryl/Vinyl Halides, TriflatesGoodMild to Moderate Temp (50-100°C), Pd catalyst, BaseGood FG tolerance, Well-establishedCatalyst cost, Metal contamination, Challenging for Ar-Cl[1][9]
Ir-Catalyzed C-H Borylation Good to ExcellentArenes, Heteroarenes, AlkanesExcellentMild Temp (25-80°C), Ir catalystAtom economy, Late-stage functionalizationRegioselectivity can be an issue, Catalyst cost
Photoredox Borylation Good to ExcellentAryl Halides, Carboxylic AcidsExcellentAmbient Temp, Visible LightExtremely mild, Unprecedented FG toleranceSpecialized equipment, Scalability challenges[10][13]
Flow Lithiation-Borylation High to ExcellentAryl/Alkyl HalidesModerateControlled Temp, <1 sec residence timeHigh throughput, Safety, Scalability, High purityRequires flow reactor, Potential for clogging[16][17][18]

Visualizing the Synthetic Workflows

To better understand the practical differences between these approaches, we can visualize the experimental workflows for a traditional and a modern synthesis method.

G cluster_0 Workflow 1: Established Grignard Route cluster_1 Workflow 2: Modern Ir-Catalyzed C-H Borylation A 1. Dry Glassware & Solvents (Strictly Anhydrous) B 2. Form Grignard Reagent (Ar-Br + Mg) A->B C 3. Cool to -78°C (Dry Ice/Acetone Bath) B->C D 4. Slow Addition of B(OR)₃ to Grignard Solution C->D E 5. Quench & Acidic Workup (e.g., aq. HCl) D->E F 6. Isolate Boronic Acid (Extraction, Crystallization) E->F G 1. Combine Arene, B₂pin₂, Catalyst & Ligand in a Flask H 2. Add Solvent (Anhydrous not strictly required) G->H I 3. Heat to 80°C (Standard Heating Mantle) H->I J 4. Stir for 1-16 hours I->J K 5. Remove Solvent (Rotary Evaporation) J->K L 6. Isolate Boronate Ester (Silica Gel Chromatography) K->L

Caption: Comparison of experimental workflows for boronic acid synthesis.

The stark contrast in these workflows highlights the operational simplicity and less stringent requirements of modern catalytic methods compared to classic organometallic routes.

Decision Framework for Method Selection

Choosing the optimal synthetic route depends on the specific characteristics of the target molecule and the project goals.

G start Start: Need to Synthesize a Boronic Acid q1 Is the starting material a simple, unfunctionalized aryl/alkyl halide? start->q1 q2 Does the substrate contain sensitive functional groups? q1->q2 No q4 Is large-scale production (>100g) required? q1->q4 Yes q3 Is late-stage functionalization of a complex arene required? q2->q3 Yes grignard Consider Grignard/ Organolithium Route q2->grignard No miyaura Consider Miyaura Borylation q3->miyaura No ir_photo Consider Ir-C-H or Photoredox Borylation q3->ir_photo Yes q4->grignard No flow Consider Flow Lithiation-Borylation q4->flow Yes end Proceed to Synthesis grignard->end flow->end miyaura->end ir_photo->end

Caption: A decision tree for selecting a boronic acid synthesis method.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for a representative established and a modern synthesis method.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction (Established Route)

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.87 g, 10.0 mmol)

  • Magnesium turnings (267 mg, 11.0 mmol)

  • Iodine (1 crystal)

  • Anhydrous Tetrahydrofuran (THF), 25 mL

  • Triisopropyl borate (3.45 mL, 15.0 mmol)

  • 2 M Hydrochloric acid (aq.), 20 mL

  • Diethyl ether

  • Brine

Procedure:

  • Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Grignard Initiation: The magnesium turnings and a single crystal of iodine are added to the flask. The flask is gently warmed with a heat gun under nitrogen until violet vapors of iodine are observed. The flask is allowed to cool.

  • Grignard Formation: 10 mL of anhydrous THF is added to the magnesium. A solution of 4-bromoanisole (10.0 mmol) in 15 mL of anhydrous THF is prepared and added to the dropping funnel. Approximately 1 mL of the 4-bromoanisole solution is added to the magnesium suspension. The reaction is initiated, which is evident by gentle refluxing and the disappearance of the iodine color. The remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: The flask containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate (15.0 mmol) in 10 mL of anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The causality here is critical: slow addition at low temperature prevents the newly formed boronic ester from reacting with a second equivalent of the Grignard reagent.

  • Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then cooled to 0 °C and quenched by the slow addition of 2 M HCl (20 mL). The mixture is stirred vigorously for 1 hour to hydrolyze the boronic ester.

  • Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a white solid. The crude product can be recrystallized from a mixture of water and acetone to afford pure 4-methoxyphenylboronic acid.

Protocol 2: Synthesis of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid pinacol ester via Ir-Catalyzed C-H Borylation (Modern Route)

Objective: To synthesize a heteroaryl boronate ester via direct C-H activation.

Materials:

  • 1-(tert-Butoxycarbonyl)pyrrole (1.67 g, 10.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (2.79 g, 11.0 mmol)

  • [Ir(OMe)COD]₂ (Iridium(I) methoxide cyclooctadiene dimer) (166 mg, 0.25 mmol, 2.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (134 mg, 0.50 mmol, 5.0 mol%)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

Procedure:

  • Reaction Setup: In a glovebox, a 100 mL Schlenk flask is charged with [Ir(OMe)COD]₂ (2.5 mol%), dtbpy (5.0 mol%), and B₂pin₂ (1.1 equiv). The flask is sealed, removed from the glovebox, and placed under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous THF (50 mL) and 1-(tert-butoxycarbonyl)pyrrole (10.0 mmol) are added via syringe. The choice of the dtbpy ligand is crucial as it enhances catalyst stability and activity.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress can be monitored by GC-MS or TLC. The mild temperature is a key advantage, preserving the thermally sensitive Boc-protecting group.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is directly loaded onto a silica gel column.

  • Purification: The product is purified by column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford the desired boronate ester as a colorless solid. The pinacol ester is exceptionally stable and can be stored for long periods.

Conclusion and Future Outlook

The synthesis of boronic acids has evolved significantly from its origins. While established methods involving organometallic reagents remain valuable for their simplicity and cost-effectiveness with simple substrates, their limitations are pronounced. Modern catalytic methods, including Miyaura borylation, Ir-catalyzed C-H activation, and photoredox catalysis, have fundamentally changed the landscape. They offer superior functional group tolerance, milder reaction conditions, and access to previously unobtainable molecules. Furthermore, enabling technologies like flow chemistry are enhancing the safety, efficiency, and scalability of even classic transformations. For the modern researcher, a thorough understanding of this diverse synthetic toolbox is essential for designing efficient and robust routes to the complex molecules that drive innovation in medicine and materials science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.